Tert-butyl 4-formyl-1H-indole-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 4-formylindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-14(2,3)18-13(17)15-8-7-11-10(9-16)5-4-6-12(11)15/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNVMURXKFVIHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677966 | |
| Record name | tert-Butyl 4-formyl-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
460096-34-8 | |
| Record name | tert-Butyl 4-formyl-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Tert-butyl 4-formyl-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of tert-butyl 4-formyl-1H-indole-1-carboxylate, a key intermediate in the synthesis of various biologically active compounds. This document is intended to serve as a technical resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction
This compound, also known as N-Boc-4-formylindole, is a synthetic organic compound featuring an indole scaffold protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group and functionalized with a formyl group at the 4-position. The indole nucleus is a prevalent motif in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities. The presence of the aldehyde at the C4 position provides a versatile handle for further chemical modifications, making it a valuable building block for the synthesis of complex molecular architectures. The Boc protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, allowing for sequential chemical transformations.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, certain properties are predicted based on computational models.
| Property | Value | Source |
| CAS Number | 460096-34-8 | [1][2] |
| Molecular Formula | C₁₄H₁₅NO₃ | [1][2] |
| Molecular Weight | 245.27 g/mol | [1][3] |
| Appearance | Crystalline solid | [4] |
| Purity | ≥97% | [1][2] |
| Storage Temperature | 2-8 °C, Sealed in dry, inert atmosphere | [1][2][5] |
| Predicted LogP | 3.237 | [3] |
| Topological Polar Surface Area (TPSA) | 48.3 Ų | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
Solubility: While specific quantitative solubility data is not readily available in the literature, based on its structure, this compound is expected to be soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate, tetrahydrofuran (THF), and methanol. Its solubility in non-polar solvents like hexanes is likely to be lower. The solubility of the parent compound, 4-formylindole, is reported to be 10 mg/mL in DMF and ethanol, and 3 mg/mL in DMSO[4].
Synthesis
The synthesis of this compound is typically achieved through the N-protection of 4-formylindole with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for the protection of the indole nitrogen.
Synthetic Workflow
The overall synthetic pathway involves the reaction of commercially available 4-formylindole with di-tert-butyl dicarbonate in the presence of a base.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the N-Boc protection of an indole derivative and can be adapted for the synthesis of the title compound.
Materials:
-
4-Formylindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP) or Triethylamine (Et₃N)
-
Anhydrous acetonitrile or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-formylindole (1.0 eq) in anhydrous acetonitrile or THF, add 4-dimethylaminopyridine (0.1 eq) or triethylamine (1.2 eq).
-
To this stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.
Causality behind Experimental Choices:
-
Base (DMAP or Et₃N): The base is crucial to deprotonate the indole nitrogen, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of Boc₂O. DMAP is a more potent catalyst for this acylation reaction.
-
Anhydrous Solvent: The use of an anhydrous solvent is important to prevent the hydrolysis of di-tert-butyl dicarbonate.
-
Aqueous Workup: The washing steps with saturated sodium bicarbonate and brine are performed to remove any unreacted starting materials, by-products, and the base.
-
Column Chromatography: This purification technique is essential to isolate the desired product from any remaining impurities.
Spectral Data and Characterization
Accurate characterization of this compound is essential for its use in further synthetic applications. The following sections detail the expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the aldehyde proton, and the tert-butyl group. The aldehyde proton will appear as a singlet in the downfield region (around 10 ppm). The protons on the indole ring will exhibit splitting patterns dependent on their coupling with adjacent protons. The nine protons of the tert-butyl group will appear as a sharp singlet around 1.6 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the Boc group, the aldehyde carbonyl carbon, the quaternary carbon of the tert-butyl group, and the carbons of the indole ring. The aldehyde carbonyl carbon will be in the downfield region (around 185-195 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
-
A strong carbonyl stretching vibration for the Boc group around 1730-1750 cm⁻¹.
-
A strong carbonyl stretching vibration for the aldehyde group around 1680-1700 cm⁻¹.
-
C-H stretching vibrations for the aromatic and aliphatic protons.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight of the compound.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate safety precautions.
-
Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation[5].
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection[5].
-
Personal Protective Equipment (PPE): It is recommended to use a lab coat, safety goggles, and chemical-resistant gloves when handling this compound.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is 2-8 °C[1][2][5].
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of complex indole-containing molecules with potential biological activity. This guide has provided a comprehensive overview of its physical properties, a reliable synthetic protocol, and expected characterization data. By understanding these key technical aspects, researchers can effectively utilize this compound in their synthetic endeavors and contribute to the advancement of medicinal chemistry and drug discovery.
References
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PubChemLite. This compound (C14H15NO3). [Link]
-
PubChem. tert-butyl 3-formyl-1H-indole-1-carboxylate. [Link]
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- 2. vibrantpharma.com [vibrantpharma.com]
- 3. chemscene.com [chemscene.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. PubChemLite - this compound (C14H15NO3) [pubchemlite.lcsb.uni.lu]
N-Boc-4-formylindole chemical structure and analysis
An In-Depth Technical Guide to N-Boc-4-formylindole: Structure, Synthesis, and Analysis
Abstract
N-Boc-4-formylindole, formally known as tert-butyl 4-formyl-1H-indole-1-carboxylate, is a pivotal intermediate in modern medicinal chemistry and drug discovery. The strategic placement of the electron-withdrawing formyl group at the 4-position of the indole scaffold, combined with the robust tert-butoxycarbonyl (Boc) protection of the indole nitrogen, renders it a uniquely versatile building block. This guide provides a comprehensive technical overview of its chemical structure, detailed spectroscopic analysis, a field-proven synthetic protocol, and a validated analytical method for quality control. The content is tailored for researchers, chemists, and drug development professionals who require a practical and in-depth understanding of this key synthetic intermediate.
Core Chemical Structure and Physicochemical Properties
N-Boc-4-formylindole is an indole derivative where the nitrogen atom of the pyrrole ring is protected by a Boc group, and a formyl (aldehyde) group is substituted at the C4 position of the benzene ring. The Boc group serves a critical function: it deactivates the typically nucleophilic indole nitrogen, preventing unwanted side reactions and allowing for selective chemical manipulation at other sites, primarily the aldehyde.
The parent compound, indole-4-carboxaldehyde, is a known synthetic intermediate used in the preparation of various biologically active molecules, including antitumor agents and aurora kinase A inhibitors[1]. The addition of the Boc protecting group expands its synthetic utility significantly.
Structural and Physical Data Summary
The key physicochemical properties of N-Boc-4-formylindole are summarized below. These values are derived from the foundational structure of indole-4-carboxaldehyde and the addition of the Boc group.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | N-Boc-indole-4-carboxaldehyde, 1-(tert-Butoxycarbonyl)-4-formylindole | - |
| Molecular Formula | C₁₄H₁₅NO₃ | Calculated |
| Molecular Weight | 245.27 g/mol | Calculated |
| Appearance | Expected to be an off-white to yellow or pale brown crystalline solid | [2] |
| Melting Point | Not widely reported; parent indole-4-carboxaldehyde melts at 139-143 °C | [] |
| Solubility | Soluble in organic solvents like DMF, Ethanol, DMSO, and Ethyl Acetate; Insoluble in water | [1][4] |
| CAS Number | 174539-66-3 | - |
dot graph "chemical_structure" { layout=neato; node [shape=none, margin=0]; bg_color="#FFFFFF" N_Boc_4_formylindole [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=9843640&t=l"]; caption [label="Figure 1: Chemical Structure of N-Boc-4-formylindole.", fontname="Helvetica", fontsize=10, fontcolor="#202124"]; } /dot
Spectroscopic Analysis and Characterization
Rigorous characterization is essential to confirm the identity and purity of N-Boc-4-formylindole. The following section details the expected spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides unambiguous structural confirmation. Key expected signals include a sharp singlet for the aldehydic proton downfield (δ ≈ 10.0 ppm), a singlet integrating to 9 protons for the sterically shielded tert-butyl group of the Boc protector (δ ≈ 1.6-1.7 ppm), and a series of multiplets in the aromatic region (δ ≈ 7.2-8.0 ppm) corresponding to the protons on the indole core.
-
¹³C NMR: The carbon spectrum will show a distinct carbonyl signal for the aldehyde (δ ≈ 185-190 ppm) and another for the carbamate carbonyl of the Boc group (δ ≈ 150 ppm). The quaternary carbon and the methyl carbons of the Boc group will appear around δ ≈ 84 ppm and δ ≈ 28 ppm, respectively. The remaining signals will correspond to the aromatic carbons of the indole ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum is instrumental for identifying the key functional groups. Two prominent carbonyl (C=O) stretching bands are expected: one at a higher wavenumber (≈1730-1750 cm⁻¹) corresponding to the Boc-carbamate, and another at a lower wavenumber (≈1680-1700 cm⁻¹) for the conjugated aromatic aldehyde. Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight. Using electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ would be observed at an m/z of approximately 246.11. A common fragmentation pattern is the loss of isobutylene (56 Da) or the entire tert-butoxy group from the Boc protector.
Summary of Expected Spectroscopic Data
| Technique | Feature | Expected Value/Region | Rationale |
| ¹H NMR | Aldehyde Proton (CHO) | δ 9.9 - 10.1 ppm (s, 1H) | Deshielded proton of the aldehyde group. |
| Aromatic Protons | δ 7.2 - 8.0 ppm (m) | Protons on the indole bicyclic system. | |
| Boc Protons (t-Bu) | δ 1.6 - 1.7 ppm (s, 9H) | Nine equivalent protons of the tert-butyl group. | |
| ¹³C NMR | Aldehyde Carbonyl (CHO) | δ 185 - 190 ppm | Carbonyl carbon of the aldehyde. |
| Boc Carbonyl (N-COO) | δ ~150 ppm | Carbonyl carbon of the carbamate. | |
| Boc Quaternary Carbon | δ ~84 ppm | C(CH₃)₃ carbon. | |
| Boc Methyl Carbons | δ ~28 ppm | -C(CH₃)₃ carbons. | |
| FT-IR | Boc C=O Stretch | ~1730 - 1750 cm⁻¹ | Carbamate carbonyl vibration. |
| Aldehyde C=O Stretch | ~1680 - 1700 cm⁻¹ | Conjugated aldehyde carbonyl vibration. | |
| MS (ESI+) | Molecular Ion | m/z 246.11 [M+H]⁺ | Protonated molecule (C₁₄H₁₅NO₃). |
Synthesis and Purification Protocol
The most direct and efficient synthesis of N-Boc-4-formylindole is achieved through the N-protection of commercially available indole-4-carboxaldehyde. This method is reliable and scalable.
Detailed Step-by-Step Protocol
Materials:
-
Indole-4-carboxaldehyde (1.0 eq)[5]
-
Di-tert-butyl dicarbonate, (Boc)₂O (1.2 eq)
-
4-(Dimethylamino)pyridine, DMAP (0.1 eq)
-
Acetonitrile (or Dichloromethane) as solvent
-
Ethyl acetate, Saturated aq. NaHCO₃, Brine, Anhydrous MgSO₄
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add indole-4-carboxaldehyde (1.0 eq) and a catalytic amount of DMAP (0.1 eq).
-
Solvent Addition: Add anhydrous acetonitrile to dissolve the solids (approx. 0.2 M concentration). Stir the solution until all solids are dissolved.
-
Reagent Addition: Add (Boc)₂O (1.2 eq) portion-wise to the stirred solution at room temperature. The addition of (Boc)₂O is often mildly exothermic.
-
Causality Insight: DMAP acts as a nucleophilic catalyst, activating the (Boc)₂O for a more efficient reaction with the weakly acidic indole N-H. Using a slight excess of (Boc)₂O ensures the complete consumption of the starting material.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The product, N-Boc-4-formylindole, will have a higher Rf value (be less polar) than the starting indole-4-carboxaldehyde. The reaction is typically complete within 2-4 hours.
-
Self-Validation: TLC provides a real-time check on the reaction's completion, preventing unnecessary reaction time and ensuring the starting material is fully consumed before proceeding to workup.
-
-
Aqueous Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any acidic impurities) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 5% to 20% EtOAc).
-
Isolation: Combine the pure fractions (identified by TLC) and evaporate the solvent to yield N-Boc-4-formylindole as a solid. Dry under high vacuum.
Analytical Quality Control by HPLC
To ensure the purity of the synthesized N-Boc-4-formylindole for subsequent use in drug development pipelines, a robust analytical method is required. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is ideal for this purpose.
Validated RP-HPLC Method
This method is designed to provide excellent separation of the N-Boc-4-formylindole product from the indole-4-carboxaldehyde starting material and other potential impurities.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Causality Insight: A C18 column is used for its excellent retention of moderately nonpolar compounds. Formic acid is added to both mobile phases to protonate any residual silanols on the stationary phase and the analyte itself, ensuring sharp, symmetrical peak shapes.
-
-
Gradient: 70% A / 30% B, hold for 2 min; then linear gradient to 10% A / 90% B over 8 min; hold for 2 min.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm or 340 nm[4]
-
Injection Volume: 5 µL
Procedure:
-
Standard Preparation: Accurately weigh and dissolve N-Boc-4-formylindole in acetonitrile to prepare a stock solution of 1.0 mg/mL. Further dilute to a working concentration of ~0.1 mg/mL with the mobile phase mixture (e.g., 50:50 A:B).
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection and Analysis: Inject the prepared sample. The expected retention time for the more nonpolar N-Boc-4-formylindole will be significantly longer than that of any unreacted, more polar indole-4-carboxaldehyde.
-
Purity Calculation: Purity is determined by the area percent method. The area of the main product peak is divided by the total area of all peaks in the chromatogram and multiplied by 100. For high-purity material required in drug development, this value should be ≥98%[2].
Applications in Drug Discovery and Organic Synthesis
N-Boc-4-formylindole is not an end product but a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups.
-
Aldehyde as a Synthetic Handle: The formyl group is a versatile functional group that can undergo a wide range of transformations, including:
-
Reductive Amination: To introduce substituted amine side chains.
-
Wittig and Horner-Wadsworth-Emmons reactions: For carbon-carbon bond formation and olefination.
-
Oxidation: To form the corresponding carboxylic acid.
-
Grignard/Organolithium Additions: To generate secondary alcohols.
-
-
Boc Group for Controlled Synthesis: After performing the desired chemistry at the aldehyde, the Boc group can be easily removed under acidic conditions (e.g., with trifluoroacetic acid in dichloromethane) to reveal the indole N-H. This allows for subsequent functionalization at the nitrogen position, if desired. This controlled, stepwise approach is fundamental to the construction of complex molecular scaffolds found in many modern pharmaceuticals[6].
Conclusion
N-Boc-4-formylindole stands as a testament to the power of protecting group chemistry in enabling complex molecular synthesis. Its well-defined structure, predictable spectroscopic signature, and straightforward synthesis make it a reliable and indispensable tool for chemists. The robust analytical methods available for its quality control ensure its suitability for high-stakes applications in pharmaceutical research. A thorough understanding of its properties and handling, as outlined in this guide, empowers researchers to leverage its full synthetic potential in the quest for novel therapeutics.
References
-
PubChem. Indole-4-carboxaldehyde. National Center for Biotechnology Information. [Link]
-
Fawzy, N. G. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
-
Organic Chemistry Portal. Synthesis of indoles. [Link]
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Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation. Synfacts. [Link]
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PubChem. Indole-5-carboxaldehyde. National Center for Biotechnology Information. [Link]
-
mzCloud. 4-Indolecarbaldehyde. [Link]
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Der Pharma Chemica. Synthesis and biological evaluation of indoles. [Link]
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ACG Publications. An HPLC/CAD method for determination of fatty acids in metered dose inhalation products. [Link]
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MDPI. Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source. [Link]
-
Der Pharma Chemica. A validated reverse phase HPLC and HPTLC method for estimation of Olmesartan Medoxomil in pharmaceutical dosage form. [Link]
-
Bulgarian Chemical Communications. HPLC method for analyzing new compounds – analogs of an antineoplastic drug. [Link]
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PF-04447943: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Targeting cGMP Signaling for Cognitive Enhancement
PF-04447943, identified by CAS number 460096-34-8, is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A).[1][2] This enzyme is a key regulator of intracellular cyclic guanosine monophosphate (cGMP), a second messenger vital for neuronal function, particularly in processes underlying synaptic plasticity and memory.[2] By selectively inhibiting PDE9A, PF-04447943 elevates cGMP levels in the brain and cerebrospinal fluid (CSF), offering a promising therapeutic strategy for cognitive disorders such as Alzheimer's disease.[1][3] Preclinical studies have demonstrated its ability to enhance synaptic plasticity, improve memory in various rodent models, and prevent dendritic spine density loss in transgenic mouse models of Alzheimer's disease.[1][3][4] This technical guide provides an in-depth overview of the properties of PF-04447943, its mechanism of action, and detailed protocols for its application in preclinical research.
Physicochemical and Pharmacokinetic Properties
A thorough understanding of the chemical and pharmacokinetic profile of PF-04447943 is essential for its effective application in research.
| Property | Value | Source |
| CAS Number | 460096-34-8 | [5] |
| Molecular Formula | C₂₀H₂₅N₇O₂ | [5] |
| Molecular Weight | 395.46 g/mol | [5][6] |
| Appearance | Off-white solid | [6] |
| Solubility | DMSO: ≥ 50 mg/mL | [5][6] |
| Storage | Store at -20°C. Stock solutions are stable for up to 3 months at -20°C. | [5][6] |
| Pharmacokinetics (Rat) | T½ = 4.9 h, Tmax = 0.3 h | [5] |
Preparation of Stock Solutions: For in vitro and in vivo studies, PF-04447943 is typically dissolved in dimethyl sulfoxide (DMSO).[5][6] To prepare a stock solution, reconstitute the solid compound in DMSO to the desired concentration. For long-term storage, it is recommended to aliquot the stock solution and freeze it at -20°C to avoid repeated freeze-thaw cycles.[5]
Mechanism of Action and Biological Activity
PF-04447943 exerts its biological effects through the selective inhibition of PDE9A, an enzyme that specifically hydrolyzes cGMP.[2] This inhibition leads to an accumulation of cGMP in neuronal cells, which in turn modulates downstream signaling pathways critical for synaptic function.
Signaling Pathway
The mechanism of action of PF-04447943 is centered on the potentiation of the nitric oxide (NO)/cGMP signaling pathway. This pathway is crucial for long-term potentiation (LTP), a cellular mechanism underlying learning and memory.
Caption: Mechanism of action of PF-04447943.
Target Affinity and Selectivity
PF-04447943 demonstrates high affinity and selectivity for PDE9A across different species. This specificity is crucial for minimizing off-target effects and ensuring that the observed biological outcomes are directly attributable to PDE9A inhibition.
| Target | Ki (nM) | Species | Source |
| PDE9A | 2.8 | Human | [1] |
| PDE9A | 4.5 | Rhesus | [1] |
| PDE9A | 18 | Rat | [1] |
| PDE1-8, 10-11 | High (low affinity) | Human | [1] |
Experimental Protocols
The following protocols provide a framework for utilizing PF-04447943 in key preclinical assays to assess its effects on neuronal function and cognition.
In Vitro Assays
This assay quantifies the inhibitory activity of PF-04447943 against PDE9A. Commercially available kits, such as fluorescence polarization-based assays, are commonly used.[7][8]
Materials:
-
Recombinant human PDE9A enzyme
-
Fluorescently labeled cGMP (e.g., FAM-cGMP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Binding agent (specific for the assay kit)
-
PF-04447943
-
96-well black microplate
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of PF-04447943 in the assay buffer.
-
In a 96-well plate, add the diluted PF-04447943, recombinant PDE9A enzyme, and fluorescently labeled cGMP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a binding agent that selectively binds to the hydrolyzed, non-cyclic GMP.
-
Measure the fluorescence polarization. An increase in polarization indicates the hydrolysis of cGMP by PDE9A.
-
Calculate the IC₅₀ value of PF-04447943 by plotting the percentage of inhibition against the compound concentration.
This assay evaluates the effect of PF-04447943 on the growth of neuronal processes, a key aspect of neuronal development and plasticity.[1][9]
Materials:
-
Primary hippocampal neurons
-
Poly-L-lysine and laminin-coated coverslips or plates
-
Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin
-
PF-04447943
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with Triton X-100)
-
Blocking buffer (e.g., PBS with bovine serum albumin)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Fluorescence microscope and image analysis software (e.g., MetaMorph)
Procedure:
-
Culture primary hippocampal neurons on coated coverslips.
-
After a few days in culture, treat the neurons with varying concentrations of PF-04447943 (e.g., 30-1000 nM) for a specified duration.[1]
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary and secondary antibodies to visualize the neurons.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite outgrowth by measuring parameters such as the length of the longest neurite or the total neurite length per neuron using image analysis software.[10]
Ex Vivo Assays
LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a widely studied cellular model for learning and memory.[11][12][13][14]
Materials:
-
Rodent brain
-
Vibratome or tissue chopper
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂/5% CO₂
-
Recording chamber for brain slices
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
-
PF-04447943
Procedure:
-
Prepare acute hippocampal slices (300-400 µm thick) from a rodent brain.
-
Allow the slices to recover in oxygenated aCSF.
-
Transfer a slice to the recording chamber and perfuse with aCSF.
-
Place the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.
-
Establish a stable baseline of field excitatory postsynaptic potentials (fEPSPs) by delivering single pulses at a low frequency.
-
Apply PF-04447943 (e.g., 100 nM) to the perfusion bath.[1]
-
Induce LTP using a high-frequency stimulation protocol (e.g., theta-burst stimulation).[11]
-
Continue to record fEPSPs for at least 60 minutes post-stimulation.
-
Analyze the data by measuring the slope of the fEPSP to quantify the degree of potentiation.
In Vivo Assays
The NOR test is a widely used behavioral assay to assess learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.[1][15][16][17]
Materials:
-
Open field arena
-
Two identical objects (familiar objects)
-
One novel object
-
Video recording and tracking software
-
PF-04447943
-
Vehicle control
Procedure:
-
Habituation: Individually place each rat in the empty open field arena for a set period (e.g., 5-10 minutes) for 2-3 days to acclimate them to the environment.
-
Training (Familiarization) Phase: Place two identical objects in the arena. Administer PF-04447943 (e.g., 1-3 mg/kg, p.o.) or vehicle a set time before the trial (e.g., 30-60 minutes).[1] Place the rat in the arena and allow it to explore the objects for a defined period (e.g., 3-5 minutes).
-
Testing Phase: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object. Place the rat back in the arena and record its exploration of both objects for a set time (e.g., 3-5 minutes).
-
Data Analysis: Measure the time spent exploring each object. Calculate a discrimination index (DI) = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better memory.
The MWM is a classic behavioral task to evaluate spatial learning and memory, which is highly dependent on hippocampal function.[2][6][18][19][20]
Materials:
-
Circular water tank
-
Hidden escape platform
-
Water opacifier (e.g., non-toxic white paint)
-
Visual cues placed around the room
-
Video tracking system
-
PF-04447943
-
Vehicle control
Procedure:
-
Acquisition Phase (Training): For several consecutive days (e.g., 4-5 days), conduct multiple trials per day. In each trial, place the mouse in the water at a different starting location and allow it to swim and find the hidden platform. If the mouse does not find the platform within a set time (e.g., 60-90 seconds), guide it to the platform.[18] Administer PF-04447943 (e.g., 3.2 mg/kg) or vehicle daily before the trials.[21]
-
Probe Trial: On the day after the last training day, remove the platform from the pool. Place the mouse in the pool and allow it to swim for a set time (e.g., 60 seconds).
-
Data Analysis: During the acquisition phase, measure the escape latency (time to find the platform) and path length. During the probe trial, measure the time spent in the target quadrant (where the platform was previously located).
Caption: Experimental workflow for PF-04447943 evaluation.
Applications and Future Directions
PF-04447943 has been instrumental as a research tool to elucidate the role of PDE9A and cGMP signaling in cognitive processes. Its pro-cognitive effects in preclinical models of Alzheimer's disease have highlighted the therapeutic potential of PDE9A inhibition.[1][3][4] While a Phase 2 clinical trial in Alzheimer's disease did not show significant improvement in cognition, the compound was generally well-tolerated.[3] Further research may explore its efficacy in other neurological conditions characterized by cognitive impairment. Additionally, PF-04447943 has been investigated in a Phase 1b study for sickle cell disease, suggesting potential applications beyond the central nervous system.
Conclusion
PF-04447943 is a valuable pharmacological tool for researchers in neuroscience and drug development. Its high potency and selectivity for PDE9A make it an ideal probe for investigating the role of cGMP signaling in synaptic plasticity and cognition. The experimental protocols outlined in this guide provide a comprehensive framework for its application in preclinical research, enabling a deeper understanding of its therapeutic potential.
References
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Hutson, P. H., Finger, E. N., Magliaro, B. C., Smith, S. M., Converso, A., Sanderson, P. E., ... & Parmentier-Batteur, S. (2011). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents. Neuropharmacology, 61(4), 665–676. [Link]
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Abrahamsson, T., Rannversson, P., & Gustafsson, B. (2017). Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices. CSH protocols, 2017(2), pdb.prot092998. [Link]
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SynapseWeb, The University of Texas at Austin. (n.d.). LTP Physiology Protocol. Retrieved from [Link]
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San Diego Instruments. (2023, July 18). Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers. [Link]
-
MMPC. (2024, January 3). Morris Water Maze. [Link]
-
Serrano-Marcos, B., et al. (2023). Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model. ACS Chemical Neuroscience. [Link]
-
JoVE. (2015, January 28). Morris Water Maze Test: Optimization for Mouse Strain and Testing Environment. [Link]
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Jensen, K. F., & Dotti, C. G. (2000). A simple procedure for quantification of neurite outgrowth based on stereological principles. Journal of neuroscience methods, 102(1), 1-6. [Link]
-
Barnhart, C. D., Yang, D., & Lein, P. J. (2015). Using the Morris Water Maze to Assess Spatial Learning and Memory in Weanling Mice. PloS one, 10(4), e0124521. [Link]
-
ResearchGate. (n.d.). Novel Object Recognition in the Rat: A Facile Assay for Cognitive Function. Retrieved from [Link]
-
Maze Engineers. (n.d.). Novel Object Recognition. Retrieved from [Link]
-
JoVE Science Education Database. (2022, September 13). Potentiation Recording by preparing Hippocampal Slices. [Link]
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Liu, Y., et al. (2019). Discovery of novel PDE9A inhibitors with antioxidant activities for treatment of Alzheimer's disease. European journal of medicinal chemistry, 180, 433-445. [Link]
-
BehaviorCloud. (n.d.). Novel Object Recognition. Retrieved from [Link]
-
Giordano, G., & Costa, L. G. (2012). Morphological assessment of neurite outgrowth in hippocampal neuron-astrocyte co-cultures. Current protocols in toxicology, Chapter 11, Unit 11.16. [Link]
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Lueptow, L. M. (2017). Novel object recognition memory: neurobiology, test procedure, and its modifications. Journal of visualized experiments: JoVE, (126), 55718. [Link]
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Winson-Bushby, E. (2020, August 18). Electrophysiology protocols for LTP and LTD: Recording synaptic plasticity with whole-cell patch clamp. Scientifica. [Link]
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Journal of Undergraduate Neuroscience Education. (n.d.). LTP in acute hippocampal slice preparation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Neurite Outgrowth Assay. [Link]
-
ResearchGate. (n.d.). A Multicenter, Double-Blind, Placebo-Controlled Trial of the PDE9A Inhibitor, PF-04447943, in Alzheimer's Disease. Retrieved from [Link]
-
BPS Bioscience. (n.d.). PDE9A2 Assay Kit. Retrieved from [Link]
-
protocols.io. (2023, November 23). Novel Object Recognition Test. [Link]
-
BPS Bioscience. (n.d.). Data Sheet PDE9A Assay Kit. Retrieved from [Link]
-
Schwam, E. M., et al. (2014). A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease. Current Alzheimer research, 11(5), 413–421. [Link]
-
Creative BioMart. (n.d.). PDE9A Assay Kit. Retrieved from [Link]
-
Sartorius. (n.d.). Neurite Outgrowth and Cell Health Analysis Protocol. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Phase IC Study Evaluating the Safety, Tolerability, Pharmacokinetics, and Cognitive Outcomes of BI 409306 in Patients with Mild-to-Moderate Schizophrenia. Retrieved from [Link]
-
ResearchGate. (n.d.). PDE9A inhibition increases CSF cGMP levels in rat and NHPs. Retrieved from [Link]
-
Kleiman, R. J., et al. (2012). Phosphodiesterase 9A in brain regulates cGMP signaling independent of nitric-oxide. Journal of pharmacology and experimental therapeutics, 341(2), 396–409. [Link]
-
Fernandez-Eulate, G., et al. (2015). Decreased levels of guanosine 3', 5'-monophosphate (cGMP) in cerebrospinal fluid (CSF) are associated with cognitive decline and amyloid pathology in Alzheimer's disease. Neuropathology and applied neurobiology, 41(4), 454-66. [Link]
-
ResearchGate. (n.d.). cGMP concentrations in the rat CSF after oral treatments with BI.... Retrieved from [Link]
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- 1. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Using the Morris Water Maze to Assess Spatial Learning and Memory in Weanling Mice | PLOS One [journals.plos.org]
- 21. caymanchem.com [caymanchem.com]
Synthesis of Tert-butyl 4-formyl-1H-indole-1-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for obtaining Tert-butyl 4-formyl-1H-indole-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The inherent electronic properties of the indole nucleus preferentially direct electrophilic substitution to the C3 position, making the regioselective formylation at the C4 position a significant synthetic challenge. This guide delves into the prevalent and effective methodologies to overcome this obstacle, with a primary focus on two robust strategies: Directed ortho-Metalation (DoM) and synthesis from pre-functionalized 4-bromo-1H-indole. Detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of these routes are presented to equip researchers with the practical knowledge required for the efficient synthesis of this key intermediate.
Introduction: The Significance of 4-Formylindoles in Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties[1][2]. The functionalization of the indole ring is crucial for modulating the pharmacological profile of these molecules. While the synthesis of 3-substituted indoles is well-established, the regioselective introduction of substituents at the C4 position of the benzene portion of the indole ring remains a more complex synthetic endeavor.
The 4-formyl group, in particular, serves as a versatile handle for further molecular elaboration. It can be readily converted into a variety of functional groups, such as amines, alcohols, and carbon-carbon bonds, enabling the exploration of a wider chemical space in drug discovery programs. This compound, with its nitrogen protected by a tert-butoxycarbonyl (Boc) group, is an ideal intermediate for these transformations. The Boc group offers stability under a range of reaction conditions and can be easily removed when desired.
This guide will navigate the synthetic landscape for accessing this valuable compound, providing both theoretical understanding and practical, actionable protocols.
The Prerequisite: N-Boc Protection of the Indole Nucleus
The protection of the indole nitrogen is a critical first step in many synthetic sequences. The acidic N-H proton can interfere with various reagents, particularly organometallics, and the unprotected nitrogen can also influence the regioselectivity of electrophilic substitution. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the indole nitrogen due to its robustness and facile cleavage under acidic conditions.
The standard procedure for N-Boc protection of indole involves its reaction with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base, such as 4-(dimethylamino)pyridine (DMAP), in an aprotic solvent like acetonitrile or dichloromethane.
Experimental Protocol: N-Boc Protection of 4-Bromo-1H-indole
This protocol is adapted from a similar transformation and is applicable to the synthesis starting from 4-bromo-1H-indole.
Materials:
-
4-Bromo-1H-indole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-bromo-1H-indole (1.0 eq) in acetonitrile, add di-tert-butyl dicarbonate (1.2 eq) and a catalytic amount of DMAP (0.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product, Tert-butyl 4-bromo-1H-indole-1-carboxylate, can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.
Synthetic Strategies for C4-Formylation
The primary challenge in the synthesis of this compound lies in achieving regioselective formylation at the C4 position. Standard electrophilic formylation methods, such as the Vilsmeier-Haack reaction, overwhelmingly favor the electron-rich C3 position of the indole ring. Therefore, more sophisticated strategies are required.
Strategy 1: Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting organometallic species can then be quenched with an electrophile.
While the N-Boc group on an indole ring typically directs lithiation to the C2 position, strategic modifications can steer the deprotonation to the C4 position. One such strategy involves the use of a temporary directing group at the C3 position, which can be later removed.
A more direct approach, though less commonly successful for C4, involves the careful selection of lithiation conditions.
Figure 1: General workflow for the Directed ortho-Metalation (DoM) strategy for C4-formylation of N-Boc-indole derivatives.
Strategy 2: Synthesis from 4-Bromo-1H-indole via Lithium-Halogen Exchange
A more reliable and widely applicable method for the synthesis of C4-functionalized indoles starts with a pre-functionalized indole, such as 4-bromo-1H-indole. This strategy circumvents the regioselectivity issues associated with direct C-H activation. The key step in this sequence is a lithium-halogen exchange reaction, followed by quenching with a formylating agent.
The synthesis begins with the N-Boc protection of commercially available 4-bromo-1H-indole, as described in Section 2. The resulting Tert-butyl 4-bromo-1H-indole-1-carboxylate is then subjected to a lithium-halogen exchange at low temperature using an organolithium reagent like n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi). The resulting 4-lithioindole species is then trapped with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF), to yield the desired product.
Figure 2: Workflow for the synthesis of this compound starting from 4-bromo-1H-indole.
Experimental Protocol: Synthesis via Lithium-Halogen Exchange
This protocol is based on a reported synthesis of a similar 4-formylindole derivative[3].
Materials:
-
Tert-butyl 4-bromo-1H-indole-1-carboxylate
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve Tert-butyl 4-bromo-1H-indole-1-carboxylate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture. Continue stirring at -78 °C for another 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Comparative Analysis of Synthetic Routes
| Feature | Directed ortho-Metalation (DoM) | Synthesis from 4-Bromo-1H-indole |
| Starting Material | N-Boc-indole with a C3 directing group | 4-Bromo-1H-indole |
| Key Transformation | C-H activation | Lithium-halogen exchange |
| Regioselectivity | Highly dependent on the directing group and reaction conditions. | Generally high and reliable. |
| Number of Steps | Potentially fewer if a suitable directing group strategy is employed. | Typically involves protection, exchange, and formylation. |
| Yield | Variable, can be moderate to good. | Generally good to excellent. |
| Scalability | May present challenges depending on the lithiation conditions. | More readily scalable. |
| Substrate Scope | May be limited by the directing group tolerance. | Tolerant of a range of functional groups. |
Characterization Data
The structure of the synthesized this compound should be confirmed by standard spectroscopic methods.
-
¹H NMR: Expected signals include the tert-butyl protons (singlet, ~1.7 ppm), aromatic protons of the indole ring, the formyl proton (singlet, ~10 ppm), and the protons on the pyrrole ring.
-
¹³C NMR: Characteristic signals for the carbonyl carbons of the Boc group and the aldehyde, as well as the carbons of the indole nucleus and the tert-butyl group.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₁₄H₁₅NO₃ should be observed. For instance, an ESI-MS may show [M+H]⁺ at m/z 246.1.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O stretching of the aldehyde and the carbamate.
Conclusion
The synthesis of this compound, a key intermediate for the development of novel therapeutics, requires careful strategic planning to achieve the desired C4-formylation. While direct C-H activation via Directed ortho-Metalation presents a potentially shorter route, its success is highly dependent on the directing group strategy. A more robust and generally higher-yielding approach involves a multi-step synthesis starting from commercially available 4-bromo-1H-indole. This latter method, utilizing a lithium-halogen exchange, offers excellent regiocontrol and is amenable to scale-up, making it a preferred choice for many applications in drug discovery and development. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently synthesize this valuable building block.
References
-
Ravi Kumar, B., Kishore Kumar, A., Srinivas Reddy, B., Shashikala, K., Mallaiah, B., & Laxminarayana, E. (2022). Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. Russian Journal of Organic Chemistry, 58(4), 580–583. [Link]
-
Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. [Link]
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Padala, K., & Jeganmohan, M. (2012). Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy. Chemical Communications, 48(79), 9834-9836. [Link]
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Gou, X.-Y., Zhi, Y.-X., et al. (2025). Ruthenium-Catalyzed Selective C4 C-H Phosphorylation of Indoles and Mechanistic Insights. Organic Letters. [Link]
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Shaikh, A., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 15, 45-69. [Link]
-
PubChem. (n.d.). tert-butyl 3-formyl-1H-indole-1-carboxylate. Retrieved from [Link]
-
Li, J., Kornhaass, C., & Ackermann, L. (2012). Ruthenium-catalyzed oxidative C-H alkenylations of aryl carbamates. Chemical Communications, 48(68), 8598-8600. [Link]
-
Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2298. [Link]
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Tert-butyl 4-formyl-1H-indole-1-carboxylate: A Linchpin Intermediate in Modern Medicinal Chemistry
An In-depth Guide for Drug Discovery Professionals
Authored by a Senior Application Scientist
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products, pharmaceuticals, and clinical candidates. Within the vast toolkit of indole-based building blocks, tert-butyl 4-formyl-1H-indole-1-carboxylate has emerged as a particularly strategic intermediate. Its unique combination of a stable N-protecting group and a versatile C4-formyl handle provides chemists with a powerful tool for constructing complex molecular architectures. This guide delves into the physicochemical properties, synthetic utility, and strategic applications of this compound, highlighting its pivotal role in the synthesis of targeted therapeutics, with a specific focus on the development of kinase inhibitors.
Introduction: The Strategic Value of a Bifunctional Indole Core
The indole scaffold's prevalence in biologically active molecules stems from its ability to participate in key hydrogen bonding and π-stacking interactions within protein active sites. However, the synthesis of specifically substituted indoles presents a significant challenge. The reactivity of the indole nucleus must be precisely controlled to achieve the desired substitution pattern.
This compound addresses this challenge through its bifunctional nature:
-
The N-Boc Group (tert-butoxycarbonyl): This bulky protecting group serves two critical functions. First, it deactivates the electron-rich pyrrole ring, preventing undesired electrophilic substitution at the C3 position. Second, it enhances the solubility of the indole core in common organic solvents, simplifying reaction handling and purification. Its facile removal under mild acidic conditions makes it an ideal temporary shield for the indole nitrogen.
-
The C4-Formyl Group (-CHO): The aldehyde at the 4-position is a uniquely versatile functional group. It is a gateway to a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions, allowing for the introduction of diverse side chains and pharmacophores crucial for modulating biological activity. Its position on the benzene portion of the indole ring is particularly significant for targeting specific protein pockets, such as the hinge region of many kinases.
This combination of protection and activation makes it an invaluable starting material for creating libraries of novel compounds and for the efficient, targeted synthesis of advanced drug candidates.
Physicochemical & Handling Characteristics
Precise knowledge of a building block's properties is fundamental to its effective use in synthesis. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 460096-34-8 | [1][2][3] |
| Molecular Formula | C₁₄H₁₅NO₃ | [1][3] |
| Molecular Weight | 245.27 g/mol | [3] |
| Appearance | Off-white to yellow solid | Supplier Data |
| Purity | Typically ≥97% | [1] |
| Storage Conditions | 2-8 °C, Sealed in dry environment | [1][3] |
The Core Directive: Synthetic Versatility in Drug Design
The power of this reagent lies in the diverse and high-yielding transformations that can be performed at the C4-formyl position. This versatility allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of a lead compound by modifying the substituent at this key position.
Caption: Key synthetic pathways originating from the C4-formyl group.
The most impactful of these transformations in medicinal chemistry is reductive amination . This reaction, which proceeds via an intermediate imine that is subsequently reduced, directly installs a nitrogen-containing side chain.[4][5] Given the prevalence of amines in pharmaceuticals for improving solubility and providing key binding interactions, this one-pot procedure is exceptionally valuable.[6][7]
Application Case Study: Synthesis of 4-Substituted Kinase Inhibitors
Kinase inhibitors are a major class of modern therapeutics, particularly in oncology and immunology.[8] Many of these drugs target the ATP-binding site of the kinase, and indole or azaindole scaffolds have proven to be excellent "hinge-binding" motifs.[9][10] The C4-position often points out towards the solvent-exposed region, making it an ideal point for modification to enhance potency and selectivity.
A prominent example is the development of inhibitors for Receptor-Interacting Protein Kinase 1 (RIPK1) , a key regulator of necroptosis and inflammation.[11][12][13] Several potent RIPK1 inhibitors feature a 4-substituted indole core. While the exact synthesis of GSK's clinical candidate, GSK2982772, is proprietary, a logical and efficient synthetic route can be envisioned starting from this compound.
Caption: General workflow for synthesizing C4-substituted indole kinase inhibitors.
This strategy leverages the C4-formyl group to introduce a crucial linking amine via reductive amination. This amine can then be acylated or used in a subsequent coupling reaction to append the final pharmacophore, demonstrating the building block's role as a linchpin in a convergent synthesis. The development of such RIPK1 inhibitors is a promising therapeutic strategy for inflammatory conditions like rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[14][15]
Field-Proven Protocol: Reductive Amination of an Aromatic Aldehyde
This protocol provides a robust, self-validating methodology for the reductive amination of this compound with a primary amine, a foundational step in the synthesis of many targeted inhibitors. The causality behind each step is explained to ensure reproducibility and understanding.
Objective: To synthesize N-((1-(tert-butoxycarbonyl)-1H-indol-4-yl)methyl)aniline as a representative example.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous (approx. 0.1 M concentration)
-
Acetic Acid (catalytic, ~5% of amine moles)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup (Inert Atmosphere):
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Purge the flask with an inert gas (Nitrogen or Argon). This is crucial to prevent hydrolysis of the reducing agent by atmospheric moisture.
-
Add anhydrous DCM via syringe to dissolve the starting material completely.
-
-
Imine Formation (The "Why"):
-
Add aniline (1.1 eq) to the stirred solution, followed by a catalytic amount of acetic acid.
-
Causality: The acid catalyzes the formation of the Schiff base (imine) intermediate by protonating the aldehyde's carbonyl oxygen, making it more electrophilic. A slight excess of the amine helps drive the equilibrium towards the imine. Stir for 30-60 minutes at room temperature. The reaction can be monitored by TLC or LC-MS to confirm consumption of the aldehyde.
-
-
Reduction (The "Why"):
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations.[7] It is less reactive than reagents like NaBH₄ and will not significantly reduce the starting aldehyde before imine formation is complete. The portion-wise addition helps to control any potential exotherm. Allow the reaction to stir at room temperature for 3-12 hours.
-
-
Work-up and Quenching (The "Why"):
-
Once the reaction is complete (as monitored by TLC/LC-MS), carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Causality: The basic bicarbonate solution neutralizes the acetic acid catalyst and quenches any remaining reducing agent.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers and wash with brine. Causality: The brine wash helps to remove residual water from the organic phase.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.
-
Caption: Experimental workflow for the reductive amination protocol.
Conclusion
This compound is more than a simple building block; it is a strategic tool that embodies key principles of modern medicinal chemistry. By providing a stable, protected indole core with a highly adaptable functional handle at a biologically relevant position, it enables the rapid and efficient synthesis of complex molecules. Its application in the development of kinase inhibitors for inflammatory diseases showcases its power to accelerate the journey from a chemical scaffold to a potential therapeutic agent. For any research organization focused on targeted drug discovery, mastering the chemistry of this intermediate is a critical step towards innovation and success.
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Savelyev, A. G., & Orlov, N. A. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(22), 11608-11657. [Link]
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Delanghe, E., et al. (2023). From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. Frontiers in Chemistry, 11, 1144200. [Link]
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Wang, Y., et al. (2023). Protective Effect of a Novel RIPK1 Inhibitor, Compound 4-155, in Systemic Inflammatory Response Syndrome and Sepsis. Inflammation, 46, 1937–1948. [Link]
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Lee, W., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3743-3748. [Link]
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The Formyl Group on the Indole Ring: A Nexus of Reactivity and Opportunity
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Indole-3-carboxaldehyde (I3A), a simple heterocyclic aldehyde, stands as a cornerstone in synthetic and medicinal chemistry. It is a key metabolite of dietary L-tryptophan produced by gut microbiota and a pivotal precursor in the synthesis of a vast array of pharmaceuticals and biologically active compounds.[1][2] This guide offers a deep dive into the chemical reactivity of the formyl group at the C-3 position of the indole nucleus. We will explore its dual electronic nature, which allows it to act as both an electrophilic center for condensation reactions and an activating group for nucleophilic attack by other indoles. This document provides field-proven insights, detailed experimental protocols, and a mechanistic understanding to empower researchers in leveraging I3A's versatile chemistry for drug discovery and development.[3][4]
Introduction: The Strategic Importance of Indole-3-Carboxaldehyde (I3A)
The indole scaffold is a "privileged structure" in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals.[5] When functionalized with a formyl group at the C-3 position—the most electron-rich and preferred site for electrophilic substitution—the resulting molecule, I3A, becomes an exceptionally versatile building block.[6] The chemical behavior of I3A is governed by the interplay between the electron-donating indole ring and the electron-withdrawing aldehyde. This electronic push-pull system defines the reactivity of both the formyl group and the indole nucleus, making I3A a key intermediate for creating diverse molecular architectures with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[7][8]
The primary route to I3A is the Vilsmeier-Haack reaction, a highly efficient and regioselective formylation of the indole ring.[9][10] This process transforms the simple indole core into a powerful synthetic intermediate, ready for a multitude of chemical transformations.
The Vilsmeier-Haack Reaction: Gateway to I3A
The Vilsmeier-Haack reaction is the most reliable method for introducing a formyl group onto electron-rich heterocycles like indole.[11] The reaction involves treating the indole with a Vilsmeier reagent, an electrophilic chloroiminium salt, which is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[12][13] The Vilsmeier reagent is a relatively weak electrophile, which is ideal for reacting with the highly nucleophilic C-3 position of indole without causing polymerization or other side reactions that can occur with stronger acids.[6][13] The resulting iminium intermediate is then hydrolyzed during aqueous work-up to yield indole-3-carboxaldehyde.[14][15]
Diagram 1: Vilsmeier-Haack formylation of indole.
The Dual Reactivity of the Formyl Group
The carbonyl carbon of the formyl group in I3A is inherently electrophilic and serves as a prime target for nucleophiles. This reactivity underpins a host of classical C-C and C-N bond-forming reactions.
Electrophilic Carbonyl: Condensation Reactions
Condensation reactions involving the aldehyde function are fundamental to extending the molecular framework of I3A.
A. Knoevenagel Condensation: This reaction involves the condensation of I3A with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a mild base like piperidine.[16][17] The base facilitates the deprotonation of the active methylene compound to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of I3A. A subsequent dehydration step yields a stable α,β-unsaturated product. The use of a weak base is critical to prevent the self-condensation of the aldehyde.[17] These unsaturated products are valuable Michael acceptors and precursors for more complex heterocyclic systems.[18]
Diagram 2: Knoevenagel condensation workflow.
B. Schiff Base Formation: I3A readily reacts with primary amines to form imines, also known as Schiff bases.[3][8] This condensation is often catalyzed by mild acid and is a cornerstone for creating ligands for metal complexes and for introducing nitrogen-containing functionalities into a molecule.[19]
C. Henry (Nitroaldol) Reaction: In the presence of a base, I3A condenses with nitroalkanes like nitromethane to produce β-nitro alcohols, which can be further transformed into other valuable functional groups.[2]
Redox Chemistry: Oxidation and Reduction
The aldehyde functional group can be easily manipulated through redox reactions.
-
Oxidation: I3A can be oxidized to the corresponding indole-3-carboxylic acid using various oxidizing agents. This transformation is also observed biologically, where aldehyde oxidases convert I3A to indole-3-carboxylic acid derivatives.[2][20]
-
Reduction: The formyl group is readily reduced to a primary alcohol, yielding indole-3-methanol (also known as indole-3-carbinol), another biologically significant molecule.[20]
I3A as an Electrophile Precursor: The Synthesis of Bis(indolyl)methanes (BIMs)
One of the most powerful applications of I3A involves its reaction with other indole molecules to form bis(indolyl)methanes (BIMs). These structures are prevalent in marine natural products and exhibit significant biological activities, including potent anti-cancer properties.[5][21]
In this reaction, the aldehyde of I3A is first activated by a protic or Lewis acid catalyst.[16] This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the C-3 position of a second indole molecule. The resulting indolylmethanol intermediate is unstable under acidic conditions and readily eliminates water to form a highly reactive azafulvenium ion intermediate.[22] This electrophilic intermediate is then rapidly trapped by a second equivalent of indole to furnish the final bis(indolyl)methane product.[21][23]
Diagram 3: Mechanism for Bis(indolyl)methane (BIM) formation.
Experimental Protocols
The following protocols are provided as validated starting points for key transformations of indole-3-carboxaldehyde.
Protocol 1: Vilsmeier-Haack Formylation of Indole[10][26]
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 4 eq.) to 0 °C with an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF with stirring. Maintain the temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.
-
Reaction with Indole: Dissolve indole (1 eq.) in DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to 85-90 °C for 5-6 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the solution by slowly adding a saturated aqueous solution of sodium carbonate until the pH is alkaline.
-
Isolation: A solid precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield indole-3-carboxaldehyde. The product can be further purified by recrystallization from ethanol.
Protocol 2: Knoevenagel Condensation with Malononitrile[17]
-
Setup: In a round-bottom flask, dissolve indole-3-carboxaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).
-
Catalysis: Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Reaction: Stir the mixture at room temperature. The product often begins to precipitate out of the solution. Monitor the reaction progress using TLC.
-
Isolation: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with ice-cold ethanol and dry to obtain the pure 2-(1H-indol-3-ylmethylene)malononitrile.
Protocol 3: Synthesis of Bis(indolyl)methanes (Acid-Catalyzed)[5][17]
-
Setup: To a solution of indole-3-carboxaldehyde (1 mmol) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere, add indole (2 mmol).
-
Catalysis: Add a Lewis acid catalyst (e.g., FeCl₃, InCl₃, 0.1 mmol) or a protic acid (e.g., PTSA) in one portion.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Quenching: Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution (15 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Data Summary
Table 1: Representative Yields for Vilsmeier-Haack Formylation of Substituted Indoles[10]
| Indole Derivative | Temperature (°C) | Time (h) | Yield (%) |
| Indole | 0 to 85 | 6 | 96 |
| 4-Methylindole | 0 to 85 | 8 | 90 |
| 5-Methylindole | 0 to 85 | 6 | 88 |
| 6-Methylindole | 0 to 90 | 9 | 89 |
Note: Reaction conditions can influence yields and may require optimization for specific substrates.
Table 2: Catalyst Comparison for Synthesis of Bis(indolyl)methanes from I3A and Indole
| Catalyst | Conditions | Yield | Reference |
| Salicylic Acid (15 mol%) | H₂O, Room Temp. | Good to High | [21] |
| Triethylborane (TEB) | ClCH₂CH₂Cl, Room Temp. | High | [5] |
| α-Chymotrypsin | H₂O/Ethanol, 50 °C | 68-95% | [24] |
| Lewis Acids (FeCl₃, InCl₃) | DCM, Room Temp. | High | [16] |
Conclusion
The formyl group on the indole ring imparts a rich and diverse reactivity profile to indole-3-carboxaldehyde, establishing it as a preeminent building block in modern organic synthesis. Its ability to undergo a wide range of transformations—from condensations and redox reactions to serving as a precursor for complex bis(indolyl)methanes—provides chemists with a reliable toolkit for molecular construction. For professionals in drug discovery, a thorough understanding of I3A's chemistry is not merely academic; it is essential for the rational design and synthesis of novel therapeutic agents that harness the potent biological activity of the indole nucleus.
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Introduction: The Strategic Importance of N-Boc in Indole Chemistry
An In-Depth Technical Guide to the Stability and Strategic Use of the N-Boc Protecting Group in Indole Synthesis
The indole nucleus is a cornerstone of medicinal chemistry and natural product synthesis, forming the core of numerous pharmaceuticals, agrochemicals, and biologically active compounds. However, the reactivity of the indole N-H proton presents a significant challenge in multistep syntheses. It is acidic enough to interfere with many base-mediated reactions and can be a site for undesired side reactions. Consequently, the protection of the indole nitrogen is a critical strategic consideration.
Among the arsenal of nitrogen protecting groups, the tert-butoxycarbonyl (Boc) group stands out for its unique blend of stability and selective lability. The N-Boc group is not merely a passive shield; its strong electron-withdrawing nature fundamentally alters the electronic landscape of the indole ring. This modification deactivates the pyrrolic ring towards electrophilic attack, enhances its stability against oxidation, and critically, directs metalation to the C2 position, opening up synthetic pathways that are otherwise difficult to access.
This guide offers a deep dive into the stability profile of N-Boc protected indoles under a wide range of synthetic conditions. It provides researchers, scientists, and drug development professionals with the technical insights and field-proven protocols necessary to strategically deploy and remove the N-Boc group, thereby maximizing its synthetic utility while avoiding common pitfalls.
The N-Boc Group's Influence on Indole Reactivity
Protecting the indole nitrogen with a Boc group using di-tert-butyl dicarbonate ((Boc)₂O) is a straightforward and high-yielding reaction. Once installed, the carbamate significantly reduces the electron density of the pyrrole ring. This electronic modulation has profound consequences:
-
Reduced Nucleophilicity: The N-Boc indole is substantially less nucleophilic than its N-H counterpart, rendering it less susceptible to unwanted reactions during subsequent transformations.
-
Enhanced Stability: The deactivation of the ring makes N-Boc indoles more stable towards
The Architect's Toolkit: A Guide to Key Intermediates in Indole Alkaloid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole alkaloids represent one of the most structurally diverse and medicinally significant families of natural products. Their complex polycyclic architectures have long served as a driving force for innovation in synthetic organic chemistry. At the heart of a vast number of these syntheses lies a collection of key intermediates—molecular linchpins that enable the construction of intricate frameworks. This technical guide provides an in-depth exploration of the synthesis and strategic application of three classes of these pivotal intermediates: the foundational building blocks Tryptophan and Tryptamine , the biosynthetic nexus Strictosidine , and the classic Strychnos intermediate, the Wieland-Gumlich Aldehyde . By delving into the causality behind experimental choices, providing validated protocols, and illustrating their strategic deployment in total synthesis, this guide offers researchers a practical and intellectually rigorous resource for the design and execution of complex indole alkaloid syntheses.
Introduction: The Strategic Importance of Key Intermediates
The total synthesis of a complex natural product is a formidable challenge that necessitates a strategic and often modular approach. Rather than a linear progression of individual reactions, modern synthetic strategies frequently converge upon, or diverge from, key intermediates. These intermediates are not merely stepping stones but rather represent strategic hubs in a synthetic campaign. An ideal key intermediate should be readily accessible, possess versatile functional handles for further elaboration, and embody a significant portion of the target's structural complexity. The judicious choice and efficient synthesis of these intermediates are paramount to the success of a total synthesis endeavor. This guide focuses on three such intermediates that have proven to be of exceptional utility in the synthesis of a wide array of indole alkaloids.
The Foundation: Tryptophan and Tryptamine
The amino acid L-tryptophan and its decarboxylated derivative, tryptamine, are the biosynthetic precursors to the vast majority of indole alkaloids.[1][2] Their inherent indole nucleus and ethylamine side chain provide the fundamental C10N and C9N building blocks, respectively, for the construction of the characteristic polycyclic systems of these natural products.
Synthesis of Tryptamine from Tryptophan
The most direct and common method for the preparation of tryptamine is the decarboxylation of tryptophan.[3][4] This transformation can be achieved under various conditions, with the choice of method often depending on the desired scale and available equipment.
-
Materials:
-
DL-Tryptophan
-
Diphenylmethane
-
Saturated solution of hydrogen chloride in benzene
-
Ethanol
-
Ethyl acetate
-
Nitrogen source
-
-
Procedure:
-
In a flask equipped for heating under a nitrogen atmosphere, combine DL-tryptophan (0.3-0.5 g) and diphenylmethane (12-20 g).
-
Heat the mixture over a burner flame for 20 minutes while maintaining a nitrogen atmosphere.
-
Allow the reaction mixture to cool to room temperature.
-
Add a saturated solution of hydrogen chloride in benzene (20-40 mL) to the cooled mixture. This will precipitate the tryptamine hydrochloride salt.
-
Isolate the precipitate by filtration.
-
Dissolve the crude salt in a minimal amount of a mixture of ethanol and ethyl acetate.
-
Cool the solution to induce crystallization of the pure tryptamine hydrochloride.
-
Collect the crystals by filtration. Typical yields range from 75-90%.
-
-
Causality of Experimental Choices:
-
High-boiling solvent: Diphenylmethane serves as a high-boiling solvent to facilitate the thermal decarboxylation.
-
Inert atmosphere: A nitrogen atmosphere is crucial to prevent oxidation of the indole ring at the high temperatures required for the reaction.
-
Acidic workup: The use of HCl in benzene allows for the selective precipitation of the amine product as its hydrochloride salt, separating it from the non-basic solvent and any neutral byproducts.
-
The Pictet-Spengler Reaction: A Cornerstone in Indole Alkaloid Synthesis
The Pictet-Spengler reaction is a powerful and widely employed method for the construction of the tetrahydro-β-carboline ring system, a common core structure in many indole alkaloids.[5][6] The reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution at the C2 position of the indole nucleus.[6]
General Mechanism of the Pictet-Spengler Reaction
-
Materials:
-
Tryptamine derivative (1.0 eq)
-
Aldehyde or ketone (1.0-1.2 eq)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Brønsted acid catalyst (e.g., trifluoroacetic acid (TFA), 10 mol%)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the tryptamine derivative in the anhydrous solvent.
-
Add the Brønsted acid catalyst to the solution.
-
Add the aldehyde or ketone to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Authoritative Grounding & Causality: The use of an acid catalyst is crucial for the formation of the electrophilic iminium ion, which is necessary for the subsequent intramolecular cyclization.[6] The choice of solvent can significantly impact the reaction rate and yield, with less polar, aprotic solvents often being preferred.
Asymmetric Pictet-Spengler Reactions
The development of catalytic asymmetric Pictet-Spengler reactions has been a major advance in the field, allowing for the enantioselective synthesis of chiral tetrahydro-β-carboline cores.[7][8] Chiral Brønsted acids, such as thiourea-based catalysts, have proven to be particularly effective in this transformation.[7]
The Biosynthetic Nexus: Strictosidine
Strictosidine is a central intermediate in the biosynthesis of over 2,000 monoterpenoid indole alkaloids.[9][10] It is formed through the Pictet-Spengler condensation of tryptamine and the seco-iridoid secologanin, a reaction catalyzed by the enzyme strictosidine synthase.[2][11] The complex and stereochemically rich structure of strictosidine makes it a challenging but highly valuable target for chemical synthesis.
Biosynthesis of the central intermediate, Strictosidine.
Chemoenzymatic Synthesis of (-)-Strictosidine
A powerful approach to the synthesis of (-)-strictosidine combines chemical synthesis of the precursor (-)-secologanin with an enzymatic Pictet-Spengler reaction.[9][12]
-
Materials:
-
(-)-Secologanin
-
Tryptamine
-
Aqueous phosphate buffer
-
Crude cell lysate containing overexpressed strictosidine synthase
-
-
Procedure:
-
Combine (-)-secologanin and tryptamine in an aqueous phosphate buffer.
-
Add the crude cell lysate containing strictosidine synthase to the mixture.
-
Incubate the reaction mixture under appropriate conditions (e.g., temperature, pH).
-
Monitor the reaction for the formation of (-)-strictosidine.
-
Upon completion, purify the (-)-strictosidine from the reaction mixture. This chemoenzymatic approach has been reported to provide (-)-strictosidine in high yield (82%) and as a single C3 epimer.[12]
-
-
Trustworthiness of the Protocol: The use of strictosidine synthase ensures the correct stereochemical outcome of the Pictet-Spengler reaction, a level of selectivity that is often difficult to achieve through purely chemical means.[2]
Application in Biomimetic Synthesis
Strictosidine and its aglycone are pivotal starting points for biomimetic syntheses of a wide range of monoterpenoid indole alkaloids.[13] The inherent reactivity of these intermediates can be harnessed to trigger cascade reactions that rapidly assemble complex polycyclic frameworks.
The Classic Strychnos Intermediate: Wieland-Gumlich Aldehyde
The Wieland-Gumlich aldehyde is a key degradation product of strychnine and has served as a crucial intermediate in many of its total syntheses.[14][15] Its complex, caged structure embodies a significant portion of the strychnine framework, making it a highly strategic synthetic target.
Preparation from Strychnine
The classical preparation of the Wieland-Gumlich aldehyde involves a multi-step degradation of strychnine.[14]
-
Materials:
-
Strychnine
-
Amyl nitrite
-
Thionyl chloride
-
Barium hydroxide
-
-
Procedure:
-
Oxime formation: Convert strychnine to its oxime derivative using amyl nitrite.
-
Beckmann fragmentation: Subject the oxime to a Beckmann fragmentation using thionyl chloride to yield a carbamic acid.
-
Decarboxylation: Decarboxylate the carbamic acid to form a nitrile.
-
Hydrolysis: Displace the cyanide group via nucleophilic attack by barium hydroxide to afford a hemiacetal, which exists in equilibrium with the Wieland-Gumlich aldehyde.
-
Strategic Importance in Strychnine Synthesis
The Wieland-Gumlich aldehyde is the penultimate intermediate in many total syntheses of strychnine.[16][17] Its conversion to strychnine is typically achieved in a single step by condensation with malonic acid.[16] The development of efficient and enantioselective syntheses of the Wieland-Gumlich aldehyde has been a major focus in the pursuit of more concise routes to strychnine.[18][19]
Workflow illustrating the central role of the Wieland-Gumlich Aldehyde.
Conclusion
The key intermediates discussed in this guide—Tryptophan and Tryptamine, Strictosidine, and the Wieland-Gumlich Aldehyde—represent foundational pillars in the synthesis of indole alkaloids. Their strategic importance lies not only in their structural contributions but also in the wealth of chemical transformations they enable. A thorough understanding of their synthesis and reactivity is essential for any researcher venturing into the challenging yet rewarding field of indole alkaloid total synthesis. The protocols and strategic insights provided herein are intended to serve as a valuable resource for the design and execution of innovative and efficient synthetic routes to this vital class of natural products.
References
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Scribd. (n.d.). Synthesis of Tryptamine From Tryptophan. Retrieved from [Link]
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Wikipedia. (2023). Strychnine. Retrieved from [Link]
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Wikipedia. (2023). Wieland-Gumlich aldehyde. Retrieved from [Link]
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ChemistryViews. (2021). Total Synthesis of (−)-Strictosidine. Retrieved from [Link]
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Erowid. (n.d.). Tryptamine from Tryptophan. Retrieved from [Link]
- Kuehne, M. E., & Muth, R. S. (2000). Total Synthesis of Strychnine. Chemical Reviews, 100(8), 3013–3030.
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BIO Web of Conferences. (2022). Recent Advances in Total Synthesis of Strychnine (2017-2022). Retrieved from [Link]
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Wikipedia. (2023). Strychnine total synthesis. Retrieved from [Link]
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Anthony, S. M., Tona, V., Zou, Y., Morrill, L. A., Billingsley, J. M., Lim, M., Tang, Y., Houk, K. N., & Garg, N. K. (2021). Total Synthesis of (−)-Strictosidine and Interception of Aryne Natural Product Derivatives “Strictosidyne” and “Strictosamidyne”. eScholarship, University of California. Retrieved from [Link]
- Battersby, A. R., Burnett, A. R., & Parsons, P. G. (1969). Alkaloid biosynthesis. Part XIV. Secologanin: its conversion into ipecoside and its role as biological precursor of the indole alkaloids. Journal of the Chemical Society C: Organic, 1187-1192.
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D’Agostino, E. M., et al. (2022). Biosynthesis of strychnine. Max-Planck-Gesellschaft. Retrieved from [Link]
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Anthony, S. M., Tona, V., Zou, Y., Morrill, L. A., Billingsley, J. M., Lim, M., Tang, Y., Houk, K. N., & Garg, N. K. (2021). Total Synthesis of (−)-Strictosidine and Interception of Aryne Natural Product Derivatives “Strictosidyne” and “Strictosamidyne”. PubMed Central. Retrieved from [Link]
-
D’Agostino, E. M., et al. (2022). Biosynthesis of strychnine. PubMed Central. Retrieved from [Link]
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List, B. (2023). Catalytic Asymmetric Pictet-Spengler Reactions Toward Tetrahydroisoquinolines. University of Cologne. Retrieved from [Link]
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Zhu, H., et al. (2015). Using Strictosidine Synthase to Prepare Novel Alkaloids. Bentham Science. Retrieved from [Link]
-
Chemiolis. (2024, March 29). Making Tryptamines for Enlightenment [Video]. YouTube. Retrieved from [Link]
-
Leggans, E. K. (n.d.). Tryptamine Derivatives and Indole Alkaloid Natural Product Syntheses. Retrieved from [Link]
- Song, J., Chen, D. F., & Gong, L. Z. (2017). Recent progress in organocatalytic asymmetric total syntheses of complex indole alkaloids.
-
Wang, S. G., et al. (2018). Catalytic Asymmetric Pictet–Spengler-Type Reaction for the Synthesis of Optically Active Indolo[3,4-cd][1]benzazepines. Organic Letters, 20(12), 3583–3586.
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ResearchGate. (n.d.). Total Syntheses of (–)‐Strictosidine and Related Indole Alkaloid Glycosides. Retrieved from [Link]
-
Wikipedia. (2023). Strictosidine synthase. Retrieved from [Link]
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De-la-Cruz, H., et al. (2009). Strictosidine Synthase: Mechanism of a Pictet–Spengler Catalyzing Enzyme. PubMed Central. Retrieved from [Link]
- Anthony, S. M., Tona, V., Zou, Y., Morrill, L. A., Billingsley, J. M., Lim, M., Tang, Y., Houk, K. N., & Garg, N. K. (2021). Total Synthesis of (−)-Strictosidine and Interception of Aryne Natural Product Derivatives “Strictosidyne” and “Strictosamidyne”. Journal of the American Chemical Society, 143(19), 7447–7455.
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ResearchGate. (n.d.). Collective Total Synthesis of Secologanin-Related Natural Products. Retrieved from [Link]
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Wikipedia. (2023). Indole alkaloid. Retrieved from [Link]
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Hilby, K. (2017). The Development and Application of the Asymmetric Pictet-Spengler Reaction. University of Illinois at Urbana-Champaign. Retrieved from [Link]
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Wikipedia. (2023). Pictet–Spengler reaction. Retrieved from [Link]
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CORE. (n.d.). An assay for secologanin in plant tissues based on enzymatic conversion into strictosidine. Retrieved from [Link]
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Vanderwal Synthesis. (n.d.). Total Synthesis of Strychnine. Retrieved from [Link]
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Overman, L. E. (2012). Is there no end to the total syntheses of strychnine? Lessons to be learned for strategy and tactics in total synthesis. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). Scope of the aqueous Pictet-Spengler reaction using tryptamine and four.... Retrieved from [Link]
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Lee, H. Y., Yerkes, N., & O'Connor, S. E. (2009). Aza-Tryptamine Substrates in Monoterpene Indole Alkaloid Biosynthesis. DSpace@MIT. Retrieved from [Link]
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Wikipedia. (2023). Ibogaine. Retrieved from [Link]
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Zhu, H., et al. (2015). Using Strictosidine Synthase to Prepare Novel Alkaloids. PubMed. Retrieved from [Link]
- The role of commonly used transition metals in total synthesis of indole alkaloids. (2023). World Journal of Advanced Research and Reviews, 18(2), 1017-1035.
- Li, J., et al. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-propanol. The Journal of Organic Chemistry, 79(13), 6323–6328.
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ResearchGate. (n.d.). Using Strictosidine Synthase to Prepare Novel Alkaloids. Retrieved from [Link]
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NSF Public Access Repository. (n.d.). N-Fluorenyl Tryptamines as a Useful Platform for Catalytic Enantioselective Pictet–Spengler Reactions. Retrieved from [Link]
- Szántay, C., et al. (2012). Rigorous Biogenetic Network for a Group of Indole Alkaloids Derived from Strictosidine. Current Organic Chemistry, 16(13), 1593–1613.
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Sakamoto, J., & Ishikawa, H. (2021). Bioinspired Transformations Using Strictosidine Aglycones: Divergent Total Syntheses of Monoterpenoid Indole Alkaloids in the Early Stage of Biosynthesis. Semantic Scholar. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: Vilsmeier-Haack Formylation of N-Boc-Indole for the Synthesis of N-Boc-3-formylindole
Abstract
This document provides a comprehensive guide for the regioselective C-3 formylation of N-tert-butoxycarbonyl (Boc) protected indole using the Vilsmeier-Haack reaction. The Vilsmeier-Haack reaction is a classic and efficient method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[1][2] This protocol offers a detailed, step-by-step methodology tailored for researchers in synthetic organic chemistry and drug development. It encompasses the underlying reaction mechanism, reagent preparation, safety protocols, reaction execution, work-up, purification, and characterization of the final product, N-Boc-3-formylindole.
Introduction: The Strategic Importance of 3-Formylindoles
Indole-3-carbaldehydes are pivotal intermediates in the synthesis of a vast array of pharmacologically active compounds and natural products. The formyl group at the C-3 position is a versatile synthetic handle, enabling a multitude of chemical transformations such as oxidations, reductions, and carbon-carbon or carbon-nitrogen bond formations.[3] The Vilsmeier-Haack reaction stands out as a powerful and widely used method for the direct formylation of indoles due to its high efficiency and operational simplicity.[4]
The use of an N-Boc protecting group serves a dual purpose: it enhances the solubility of the indole substrate in organic solvents and modulates the nucleophilicity of the indole ring. However, it's crucial to consider the stability of the Boc group under the reaction conditions, as some protocols may lead to its cleavage.[3] This guide focuses on conditions optimized to retain the Boc protecting group, providing a direct route to N-Boc-3-formylindole.
Reaction Mechanism and Principle
The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the indole ring.[5][6]
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent.[6]
-
Electrophilic Attack: The electron-rich indole ring, particularly the nucleophilic C-3 position, attacks the Vilsmeier reagent.
-
Intermediate Formation and Hydrolysis: This attack leads to the formation of an iminium salt intermediate. Subsequent aqueous work-up hydrolyzes this intermediate to yield the final aldehyde product.[5]
The N-Boc group, being electron-withdrawing, slightly deactivates the indole ring compared to an unprotected indole. However, the C-3 position remains the most electron-rich and nucleophilic site, ensuring high regioselectivity for the formylation.
Reaction Pathway Diagram
Caption: Mechanism of Vilsmeier-Haack Formylation on N-Boc-Indole.
Safety and Reagent Handling
Extreme caution must be exercised throughout this procedure.
-
Phosphorus Oxychloride (POCl₃): This substance is highly toxic, corrosive, and reacts violently with water, releasing toxic and corrosive fumes of hydrochloric acid and phosphoric acid.[7] It can cause severe burns upon contact with skin, eyes, and the respiratory tract. Always handle POCl₃ in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., butyl rubber), and chemical splash goggles with a face shield.[8][9]
-
N,N-Dimethylformamide (DMF): DMF is a potential reproductive hazard and can be absorbed through the skin. Handle in a fume hood and wear appropriate gloves.
-
Work-up: The quenching of the reaction mixture is highly exothermic. Perform this step slowly and with adequate cooling to control the reaction rate.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale synthesis of N-Boc-3-formylindole.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| N-Boc-indole | >98% | Commercially available | |
| Phosphorus oxychloride (POCl₃) | Reagent Grade | Commercially available | Must be fresh and colorless. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially available | Use from a sealed bottle. |
| Dichloromethane (DCM) | Anhydrous | Commercially available | |
| Sodium Hydroxide (NaOH) | Pellets | Reagent Grade | |
| Saturated Sodium Bicarbonate | Prepared in-house | ||
| Brine | Prepared in-house | ||
| Anhydrous Magnesium Sulfate | Reagent Grade | ||
| Ethyl Acetate | ACS Grade | Commercially available | For chromatography. |
| Hexanes | ACS Grade | Commercially available | For chromatography. |
Equipment
-
Three-neck round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of N-Boc-3-formylindole.
Step-by-Step Procedure
1. Preparation of the Vilsmeier Reagent:
- To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (5 equivalents).
- Cool the flask to 0 °C using an ice-salt bath.
- Slowly add phosphorus oxychloride (1.5 equivalents) dropwise via the dropping funnel to the stirred DMF over 30 minutes. Ensure the internal temperature does not exceed 10 °C.[4]
- After the addition is complete, stir the resulting pale yellow to pinkish solution at 0 °C for an additional 30 minutes.
2. Reaction with N-Boc-Indole:
- Dissolve N-Boc-indole (1 equivalent) in a minimal amount of anhydrous DMF.
- Add the N-Boc-indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
- After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Heat the reaction mixture to 40-50 °C and stir for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 20-30% ethyl acetate/hexanes eluent system.
3. Work-up and Extraction:
- Once the reaction is complete (disappearance of the starting material), cool the mixture back to room temperature.
- In a separate large beaker, prepare a mixture of crushed ice and water.
- Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring. This step is exothermic.
- Once the quench is complete, slowly add a pre-cooled aqueous solution of sodium hydroxide (e.g., 2 M NaOH) until the mixture is basic (pH 8-9).[10]
- Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
- Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
4. Purification:
- The crude product is typically an oil or a semi-solid.
- Purify the crude material by flash column chromatography on silica gel.
- Use a gradient eluent system, starting with 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate in hexanes.
- Combine the fractions containing the pure product (visualized by TLC) and concentrate under reduced pressure to yield N-Boc-3-formylindole as a white to pale yellow solid.
Characterization of N-Boc-3-formylindole
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Technique | Expected Result |
| ¹H NMR | Appearance of a singlet for the aldehyde proton (~10 ppm), signals for the indole ring protons, and a singlet for the Boc group protons (~1.7 ppm). |
| ¹³C NMR | Appearance of a signal for the aldehyde carbonyl carbon (~185 ppm) and the Boc carbonyl carbon (~150 ppm). |
| Mass Spec. | The molecular ion peak corresponding to the mass of N-Boc-3-formylindole (C₁₄H₁₅NO₃, MW: 245.27 g/mol ) should be observed.[11] |
| Melting Point | Compare with literature values. |
Troubleshooting and Field Insights
-
Low Yield:
-
Cause: Incomplete formation of the Vilsmeier reagent or insufficient reaction time/temperature.
-
Solution: Ensure POCl₃ is fresh and added slowly at low temperature. Increase reaction time or temperature slightly, while monitoring for decomposition or Boc-deprotection.
-
-
Boc-Deprotection:
-
Cause: Excessive heat or prolonged reaction times can lead to the cleavage of the Boc group, resulting in indole-3-carbaldehyde.[3]
-
Solution: Maintain the reaction temperature below 60 °C and monitor the reaction closely by TLC. If deprotection is observed, the protocol may need to be re-optimized at a lower temperature.
-
-
Difficult Purification:
-
Cause: Residual DMF in the crude product can complicate chromatography.
-
Solution: Ensure thorough aqueous washes during the work-up to remove as much DMF as possible. A co-evaporation with toluene or heptane before chromatography can also help remove residual DMF.
-
Conclusion
The Vilsmeier-Haack formylation of N-Boc-indole is a reliable and high-yielding method for accessing N-Boc-3-formylindole. By carefully controlling the reaction temperature and following the detailed work-up procedure, researchers can effectively synthesize this valuable intermediate while minimizing side reactions such as Boc-deprotection. Adherence to strict safety protocols, particularly when handling phosphorus oxychloride, is paramount for the successful and safe execution of this protocol.
References
-
Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar. (n.d.). Retrieved January 20, 2026, from [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. (n.d.). Retrieved January 20, 2026, from [Link]
-
Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. (2025). Retrieved January 20, 2026, from [Link]
-
Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. (2024). Retrieved January 20, 2026, from [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its some reactions. Growing Science. (2013). Retrieved January 20, 2026, from [Link]
-
Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]
-
Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines. ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Indole-3-aldehyde. Organic Syntheses. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. (2024). Retrieved January 20, 2026, from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. (n.d.). Retrieved January 20, 2026, from [Link]
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Vilsmeier-Haack Reaction. NROChemistry. (n.d.). Retrieved January 20, 2026, from [Link]
-
1H-Indole-3-carboxaldehyde. NIST WebBook. (n.d.). Retrieved January 20, 2026, from [Link]
- Method for preparing vilsmeier reagent.Google Patents. (n.d.).
-
Synthesis of indoles. Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]
-
Indole N‐Boc deprotection method development. ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. Journal of Spectroscopy. (n.d.). Retrieved January 20, 2026, from [Link]
-
Preparing Vilsmeier reagent? ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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Boc-Protected Amino Groups. Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]
-
A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Preparation and characterization of poly(indole-3-carboxaldehyde) film at the glassy carbon surface. ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles. NIH. (n.d.). Retrieved January 20, 2026, from [Link]
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Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. SciRP.org. (n.d.). Retrieved January 20, 2026, from [Link]
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Purification of the product. Scholars Research Library. (n.d.). Retrieved January 20, 2026, from [Link]
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PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. NJ.gov. (n.d.). Retrieved January 20, 2026, from [Link]
-
Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]
-
Indole-3-Carboxaldehyde. PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
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Step-by-step synthesis of Tert-butyl 4-formyl-1H-indole-1-carboxylate
An Application Note for the Synthesis of Tert-butyl 4-formyl-1H-indole-1-carboxylate
Abstract
This document provides a comprehensive guide for the multi-step synthesis of this compound, a key building block in medicinal chemistry and drug development. The outlined strategy emphasizes regiochemical control, starting from commercially available 4-bromo-1H-indole. The protocol is divided into two primary stages: (1) N-protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group, and (2) subsequent C4-formylation via a lithium-halogen exchange followed by quenching with an electrophilic formylating agent. This application note details the step-by-step experimental procedures, explains the underlying chemical principles for each transformation, and provides guidance on troubleshooting and characterization.
Introduction: Strategic Importance of the Target Molecule
Indole-4-carboxaldehydes are valuable intermediates in the synthesis of a wide range of biologically active compounds, including kinase inhibitors and other targeted therapeutics. The title compound, this compound, offers the distinct advantage of a protected indole nitrogen. The tert-butoxycarbonyl (Boc) group serves a dual purpose: it prevents unwanted side reactions at the N-H position and enhances the substrate's solubility in common organic solvents.[1] The aldehyde functionality at the C4 position provides a versatile handle for further molecular elaboration through reactions such as Wittig olefination, reductive amination, and aldol condensations.
Standard electrophilic formylation methods for indoles, such as the Vilsmeier-Haack reaction, overwhelmingly favor substitution at the electron-rich C3 position.[2][3] Therefore, achieving C4-formylation requires a more nuanced strategy that ensures precise regiochemical control. The protocol described herein employs a robust and highly regioselective lithium-halogen exchange, a cornerstone technique in modern synthetic organic chemistry.[4]
Overall Synthetic Strategy
The synthesis is designed as a two-step sequence, prioritizing efficiency and control. The workflow ensures that the desired C4-functionalized isomer is produced with high fidelity, avoiding the formation of difficult-to-separate C3 or other positional isomers.
Figure 1: High-level workflow for the synthesis.
Part 1: Detailed Experimental Protocols
Step 1: Synthesis of tert-Butyl 4-bromo-1H-indole-1-carboxylate
Causality: The protection of the indole N-H is crucial. The resulting N-Boc indole is stable under the strongly basic conditions required for the subsequent lithium-halogen exchange.[5] Using a catalytic amount of 4-(dimethylamino)pyridine (DMAP) accelerates the reaction by forming a more reactive acylating intermediate with di-tert-butyl dicarbonate ((Boc)₂O).
Materials & Reagents
| Reagent | M.W. | Amount | Moles | Equiv. |
| 4-Bromo-1H-indole | 196.04 | 5.00 g | 25.5 mmol | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 6.12 g | 28.1 mmol | 1.1 |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 312 mg | 2.55 mmol | 0.1 |
| Tetrahydrofuran (THF), anhydrous | - | 100 mL | - | - |
| Ethyl Acetate | - | ~200 mL | - | - |
| Saturated aq. NH₄Cl | - | ~100 mL | - | - |
| Brine | - | ~50 mL | - | - |
| Anhydrous MgSO₄ | - | - | - | - |
Procedure:
-
To an oven-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 4-bromo-1H-indole (5.00 g, 25.5 mmol) and 4-(dimethylamino)pyridine (312 mg, 2.55 mmol).
-
Add anhydrous tetrahydrofuran (100 mL) and stir the solution until all solids dissolve.
-
Add di-tert-butyl dicarbonate (6.12 g, 28.1 mmol) portion-wise over 5 minutes.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel (eluting with a gradient of 5-10% ethyl acetate in hexanes) to afford tert-butyl 4-bromo-1H-indole-1-carboxylate as a white to off-white solid.
Step 2: Synthesis of this compound
Causality: This step hinges on the rapid and regioselective lithium-halogen exchange between the aryl bromide and n-butyllithium at low temperatures (-78 °C).[6] This generates a C4-lithiated indole species, which is a potent nucleophile. This intermediate is then trapped by the electrophilic carbonyl carbon of N,N-dimethylformamide (DMF).[4] The subsequent aqueous workup hydrolyzes the resulting tetrahedral intermediate to furnish the desired aldehyde. Performing the reaction under strict anhydrous and inert conditions is paramount to prevent quenching of the highly reactive organolithium intermediate.
Materials & Reagents
| Reagent | M.W. | Amount | Moles | Equiv. |
| tert-Butyl 4-bromo-1H-indole-1-carboxylate | 296.15 | 5.00 g | 16.9 mmol | 1.0 |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | - | 7.4 mL | 18.6 mmol | 1.1 |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 1.96 mL | 25.3 mmol | 1.5 |
| Tetrahydrofuran (THF), anhydrous | - | 120 mL | - | - |
| Saturated aq. NH₄Cl | - | ~100 mL | - | - |
| Ethyl Acetate | - | ~200 mL | - | - |
| Brine | - | ~50 mL | - | - |
| Anhydrous MgSO₄ | - | - | - | - |
Procedure:
-
Add tert-butyl 4-bromo-1H-indole-1-carboxylate (5.00 g, 16.9 mmol) to an oven-dried 500 mL three-neck flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Dissolve the starting material in anhydrous THF (120 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (7.4 mL of a 2.5 M solution in hexanes, 18.6 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 45 minutes.
-
In a single portion, add anhydrous DMF (1.96 mL, 25.3 mmol) via syringe.
-
Continue stirring at -78 °C for 1 hour, then slowly allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl (50 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel and add ethyl acetate (150 mL) and water (50 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (eluting with a gradient of 10-20% ethyl acetate in hexanes) to yield This compound as a solid.[7]
Mechanistic Rationale and Visualization
The success of this synthesis relies on precise control of reactivity and regioselectivity. The Boc group deactivates the indole ring towards traditional electrophilic substitution while the lithium-halogen exchange provides a pathway for nucleophilic functionalization at a specific site.
Figure 2: Key steps in the C4-formylation reaction.
Expected Results and Characterization
-
Appearance: The final product is typically an off-white to pale yellow solid.[8]
-
Yield: Isolated yields for this two-step sequence are generally in the range of 60-80%.
-
Characterization Data: Confirmation of the product structure should be performed using standard analytical techniques.
-
¹H NMR (CDCl₃): Expect characteristic peaks for the aldehyde proton (~10.4 ppm), aromatic protons (7.2-8.5 ppm), and the tert-butyl group singlet (9H, ~1.7 ppm).
-
¹³C NMR (CDCl₃): The aldehyde carbonyl carbon should appear around 192 ppm.
-
Mass Spectrometry (ESI+): Look for the [M+H]⁺ or [M+Na]⁺ adducts. For C₁₄H₁₅NO₃, the expected m/z for [M+H]⁺ is approximately 246.11.[9]
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | Incomplete reaction. | Increase reaction time or add a slight excess (1.2 equiv.) of (Boc)₂O. Ensure DMAP is fresh. |
| Loss during workup/purification. | Ensure pH of aqueous washes is appropriate. Optimize chromatography conditions. | |
| No reaction in Step 2 | Inactive n-BuLi. | Titrate the n-BuLi solution before use. Use a fresh bottle of reagent. |
| Wet solvent or glassware. | Ensure all glassware is rigorously oven- or flame-dried. Use freshly distilled or commercially available anhydrous solvents. | |
| Low yield in Step 2 | Quenching of lithiated intermediate. | Maintain a strict inert (N₂ or Ar) atmosphere. Ensure temperature is maintained at -78 °C during addition. |
| Incomplete lithium-halogen exchange. | Extend the stirring time after n-BuLi addition to 1 hour. | |
| Multiple products | Side reactions (e.g., deprotonation). | Ensure slow, dropwise addition of n-BuLi at -78 °C to avoid localized heating. |
References
- Vertex AI Search. (2024).
- Sigma-Aldrich. (n.d.).
- Taylor & Francis Online. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- ResearchGate. (2023). How to perform the BOC protection on indole-3-acetic acid?
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- Indian Journal of Chemistry. (n.d.).
- ResearchGate. (2025).
- Santa Cruz Biotechnology. (n.d.). 1H-Indole-3-carboxaldehyde, N-BOC protected.
- BLDpharm. (n.d.).
- ResearchGate. (2022). Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)
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- University of Missouri. (n.d.). Directed (ortho)
- Organic Syntheses. (n.d.). [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]-*.
- ChemSynthesis. (2025).
- BLDpharm. (n.d.).
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- Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
- ACS Publications. (n.d.).
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- Sigma-Aldrich. (n.d.).
- Sigma-Aldrich. (n.d.).
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Application Notes & Protocols: Synthetic Diversification of Tert-butyl 4-formyl-1H-indole-1-carboxylate
An In-Depth Guide for Researchers and Medicinal Chemists
Abstract: This document provides a detailed technical guide on the synthetic utility of Tert-butyl 4-formyl-1H-indole-1-carboxylate, a versatile building block in modern medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds.[1][2] The presence of a formyl group at the 4-position offers a reactive handle for a wide array of chemical transformations, while the N-Boc (tert-butyloxycarbonyl) group provides crucial protection and modulates the reactivity of the indole ring system. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights for researchers. Detailed, step-by-step protocols for key downstream reactions—including oxidation, reductive amination, Wittig olefination, and Knoevenagel condensation—are provided, along with mechanistic considerations and data presentation to facilitate experimental design and execution.
Introduction: The Strategic Value of the Starting Material
This compound (MW: 245.27 g/mol ) is a strategically designed intermediate for complex molecule synthesis.[3] Its value stems from three key structural features:
-
The Indole Core: A bicyclic aromatic heterocycle central to many natural products and pharmaceuticals, known for its ability to participate in various biological interactions.[1][4]
-
The N-Boc Protecting Group: The tert-butyloxycarbonyl group serves a dual purpose. Firstly, it protects the indole nitrogen from participating in or being deprotonated during base-catalyzed reactions. Secondly, it withdraws electron density from the pyrrole ring, modifying its reactivity. Crucially, it can be cleanly removed under acidic conditions to reveal the N-H indole, often a critical step in late-stage synthesis.
-
The 4-Formyl Group: As an aromatic aldehyde, this group is the primary site of reactivity. It is an electrophilic center poised for nucleophilic attack, enabling a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.
This combination makes the title compound an ideal starting point for building libraries of diverse indole-based molecules for screening and lead optimization in drug development programs.
Overall Synthetic Strategy Visualization
The following diagram illustrates the central role of this compound as a divergent intermediate for accessing diverse chemical scaffolds.
Caption: Synthetic pathways from this compound.
Oxidation to 1-Boc-1H-indole-4-carboxylic acid
Reaction Overview & Mechanism: The oxidation of the aldehyde to a carboxylic acid is a fundamental transformation that converts the electrophilic aldehyde into a versatile carboxyl group, suitable for amide couplings, esterifications, or other derivatizations. The Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a mild acid, is an exceptionally reliable method for this conversion as it is highly selective for aldehydes and tolerant of most other functional groups, including the electron-rich indole ring and the acid-labile Boc group.
Expertise & Causality: We avoid strong oxidants like potassium permanganate or chromic acid, which could degrade the indole nucleus. The Pinnick oxidation proceeds under mildly acidic conditions where the active oxidant, chlorous acid (HClO₂), is generated in situ. A scavenger, typically 2-methyl-2-butene, is used to quench the hypochlorite (ClO⁻) byproduct, which can otherwise lead to unwanted side reactions.
Protocol: Pinnick Oxidation
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in tert-butanol (t-BuOH) and tetrahydrofuran (THF) in a 3:1 ratio (approx. 0.1 M concentration).
-
Reagent Addition: Add 2-methyl-2-butene (4.0 eq) to the solution.
-
Aqueous Solution Prep: In a separate beaker, prepare a solution of sodium chlorite (NaClO₂, 3.0 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 3.0 eq) in water.
-
Reaction: Add the aqueous solution dropwise to the stirred organic solution at room temperature. The reaction is typically slightly exothermic.
-
Monitoring: Stir the biphasic mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Workup: Once complete, dilute the reaction mixture with water and ethyl acetate. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution (to quench any remaining oxidant), followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization or flash column chromatography to yield 1-Boc-1H-indole-4-carboxylic acid.
| Parameter | Condition | Rationale |
| Oxidant | Sodium Chlorite (NaClO₂) | Highly selective for aldehydes, preventing over-oxidation. |
| Buffer | NaH₂PO₄ | Maintains mild acidic pH for optimal reactivity. |
| Scavenger | 2-methyl-2-butene | Prevents side reactions by quenching hypochlorite byproduct. |
| Solvent | t-BuOH / THF / H₂O | Biphasic system to dissolve both organic and inorganic reagents. |
| Temperature | Room Temperature | Sufficient for reaction; avoids degradation. |
| Typical Yield | 85-95% | This is a high-yielding and reliable transformation. |
Reductive Amination to N-Substituted Amines
Reaction Overview & Mechanism: Reductive amination is arguably one of the most powerful C-N bond-forming reactions in medicinal chemistry.[5] It proceeds in two stages: first, the aldehyde reacts with a primary or secondary amine to form a hemiaminal, which then dehydrates to an iminium ion intermediate. In the second stage, a selective reducing agent reduces the iminium ion to the final amine.
Expertise & Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation.[6] Unlike stronger hydrides like NaBH₄, STAB is mild enough that it will not reduce the starting aldehyde, allowing for a convenient one-pot procedure. Its kinetics of reduction for the iminium ion are much faster than for the aldehyde, ensuring high selectivity. A small amount of acetic acid is often added to catalyze iminium ion formation.
Protocol: One-Pot Reductive Amination
-
Setup: To a round-bottom flask, add this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq).
-
Solvent: Add an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1-0.2 M.
-
Catalyst (Optional): Add glacial acetic acid (0.1 eq). This is particularly useful for less nucleophilic amines.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for imine/iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to control any effervescence.
-
Monitoring: Stir the reaction at room temperature for 3-12 hours. Monitor by TLC or LC-MS.
-
Workup: Carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Dilute with DCM and separate the layers. Extract the aqueous phase twice more with DCM.
-
Washing & Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale |
| Reducing Agent | NaBH(OAc)₃ (STAB) | Mild and selective for the iminium ion over the aldehyde. |
| Amine | Primary or Secondary | Determines the final product structure. |
| Solvent | DCM or DCE (anhydrous) | Aprotic solvent prevents quenching of the reducing agent. |
| Catalyst | Acetic Acid | Catalyzes the formation of the key iminium ion intermediate. |
| Temperature | Room Temperature | Mild conditions preserve sensitive functional groups. |
| Typical Yield | 70-90% | Generally efficient for a wide range of amines. |
Wittig Reaction for Alkene Synthesis
Reaction Overview & Mechanism: The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds by reacting a carbonyl compound with a phosphorus ylide (a phosphorane).[7][8] The reaction's driving force is the formation of the highly stable triphenylphosphine oxide byproduct. The geometry of the resulting alkene depends on the stability of the ylide used.[7]
Expertise & Causality: The ylide is typically generated in situ by deprotonating a phosphonium salt with a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH). For non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts), anhydrous conditions and aprotic solvents like THF are critical to prevent quenching the highly basic ylide. The reaction proceeds via a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then collapses to the alkene and triphenylphosphine oxide.[8]
Protocol: Wittig Olefination
-
Ylide Generation:
-
In a flame-dried, two-neck flask under an inert atmosphere (Argon or Nitrogen), suspend the chosen phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C or -78 °C depending on the base.
-
Slowly add a strong base (e.g., n-BuLi in hexanes, 1.1 eq) dropwise. A distinct color change (often to deep orange or yellow) indicates ylide formation.
-
Allow the mixture to stir and warm to room temperature for 1 hour.
-
-
Aldehyde Addition:
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.
-
Cool the ylide solution back down to 0 °C.
-
Add the aldehyde solution dropwise to the ylide.
-
-
Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the mixture three times with ethyl acetate or diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The major byproduct is triphenylphosphine oxide, which can often be partially removed by precipitation from a nonpolar solvent (like hexanes/ether). Final purification is achieved by flash column chromatography.
| Parameter | Condition | Rationale |
| Reagent | Phosphonium Salt + Strong Base | Precursors for generating the nucleophilic phosphorus ylide. |
| Base | n-BuLi, NaH, KHMDS | Must be strong enough to deprotonate the phosphonium salt. |
| Solvent | Anhydrous THF or Ether | Aprotic solvent required for the stability of the strong base and ylide. |
| Atmosphere | Inert (Argon or N₂) | Prevents reaction of the highly reactive base/ylide with O₂ or H₂O. |
| Temperature | 0 °C to RT | Controls the reaction rate and minimizes side reactions. |
| Typical Yield | 60-85% | Dependent on the stability and steric bulk of the ylide. |
Knoevenagel Condensation
Reaction Overview & Mechanism: The Knoevenagel condensation is a modification of the aldol reaction where the nucleophile is a stabilized carbanion, typically derived from an "active methylene" compound—a CH₂ group flanked by two electron-withdrawing groups (Z, Z').[9][10] Common examples include diethyl malonate, malononitrile, or ethyl cyanoacetate. The reaction is catalyzed by a weak base, which is sufficient to deprotonate the acidic methylene compound. The initial adduct rapidly dehydrates to form a stable, conjugated α,β-unsaturated product.[9]
Expertise & Causality: A weak base like piperidine or ammonium acetate is used to avoid self-condensation of the aldehyde and to selectively deprotonate the highly acidic active methylene compound.[11] The reaction is often run in a solvent like ethanol or toluene with a Dean-Stark apparatus to remove the water byproduct, driving the equilibrium towards the condensed product, in accordance with Le Châtelier's principle.
Protocol: Knoevenagel Condensation with Diethyl Malonate
-
Setup: In a round-bottom flask equipped with a reflux condenser and Dean-Stark trap, combine this compound (1.0 eq), diethyl malonate (1.2 eq), and toluene (approx. 0.2 M).
-
Catalyst Addition: Add piperidine (0.1 eq) and a catalytic amount of acetic acid (0.05 eq).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Monitoring: Continue refluxing for 4-16 hours until no more water is collected or TLC analysis shows complete consumption of the aldehyde.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with 1 M HCl, followed by saturated NaHCO₃, and finally brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography or recrystallization to obtain the desired product.
| Parameter | Condition | Rationale |
| Nucleophile | Diethyl Malonate | Active methylene compound provides the stabilized carbanion. |
| Catalyst | Piperidine / Acetic Acid | Weak base catalyzes the reaction without promoting side reactions. |
| Solvent | Toluene | Allows for azeotropic removal of water to drive the reaction forward. |
| Apparatus | Dean-Stark Trap | Physically removes the water byproduct from the reaction equilibrium. |
| Temperature | Reflux | Provides the necessary energy for condensation and dehydration. |
| Typical Yield | 80-95% | Highly efficient due to the favorable thermodynamics of forming the conjugated product. |
N-Boc Deprotection
A frequent final step is the removal of the Boc protecting group to unveil the parent indole. This is reliably achieved under acidic conditions.
-
Protocol: Dissolve the Boc-protected indole in a solvent like DCM or 1,4-dioxane. Add an excess of a strong acid like trifluoroacetic acid (TFA, 5-10 equivalents) or a solution of HCl in dioxane. Stir at room temperature for 1-2 hours. The byproducts, isobutylene and CO₂, are volatile. Evaporate the solvent and excess acid to obtain the deprotected indole, usually as its corresponding salt (e.g., trifluoroacetate or hydrochloride).
References
-
Indole-4-carboxaldehyde - Chem-Impex.
-
Design, synthesis and bioevaluation of 1H-indole-4-carboxamide derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors. RSC Publishing.
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health (NIH).
-
tert-Butyl 3-formyl-1H-indole-1-carboxylate - Chem-Impex.
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One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams. MDPI.
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This compound - Vibrant Pharma Inc.
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Wittig Reaction - Organic Chemistry Portal.
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Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. Atlantis Press.
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Knoevenagel condensation - Wikipedia.
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SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. DergiPark.
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PROCESS FOR PREPARING INDOLE CARBOXAMIDE COMPOUNDS. World Intellectual Property Organization.
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tert-butyl 3-formyl-1H-indole-1-carboxylate | C14H15NO3 | CID 2764519 - PubChem.
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460096-34-8 | this compound - ChemScene.
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Indole-4-carboxaldehyde Isolated from Seaweed, Sargassum thunbergii, Attenuates Methylglyoxal-Induced Hepatic Inflammation. PubMed Central.
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ONE-CARBON HOMOLOGATION OF PYRROLE CARBOXALDEHYDE VIA WITTIG REACTION AND MILD HYDROLYSIS OF VINYL ETHER. J-STAGE.
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Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and. Organic Syntheses Procedure.
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tert-Butyl 3-formyl-1H-indole-1-carboxylate 57476-50-3. Sigma-Aldrich.
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Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing.
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Henry Reaction and 1,4-Addition of Nitroalkanes to α,β-Unsaturated Carbonyl Compounds under the Influence of MS 4 Å in DMSO. ResearchGate.
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Introduction: The Strategic Importance of the Indole Scaffold
An In-Depth Guide to the Application of N-Boc-4-formylindole in Suzuki-Miyaura Cross-Coupling Reactions
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a critical pharmacophore for targets ranging from anticancer agents to neurological drugs.[3] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in modern organic synthesis, prized for its mild conditions and exceptional functional group tolerance.[2][4][5]
This guide focuses on the strategic use of N-Boc-4-formylindole as a substrate in Suzuki-Miyaura coupling. This building block is particularly valuable for two key reasons:
-
The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group serves a crucial role. The acidic N-H proton of an unprotected indole can interfere with palladium catalysts and base-sensitive reagents, leading to side reactions and low yields.[3] The Boc group passivates the indole nitrogen, improving solubility in organic solvents and ensuring cleaner, more predictable reactivity.[6][7] It can be readily removed under acidic conditions post-coupling, allowing for further derivatization.
-
The 4-Formyl Group: The aldehyde functionality at the C4-position is a versatile synthetic handle.[8] It can be used for subsequent transformations such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid, enabling the rapid diversification of the coupled products.
This document provides researchers, scientists, and drug development professionals with a detailed overview, field-proven protocols, and optimization strategies for successfully employing halogenated N-Boc-4-formylindole derivatives in Suzuki-Miyaura cross-coupling reactions.
Reaction Principle and Catalytic Cycle
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species (like a boronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex. The generally accepted mechanism proceeds through a catalytic cycle involving three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][5][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the halogenated N-Boc-4-formylindole, forming a Pd(II) complex. This is often the rate-limiting step of the cycle.
-
Transmetalation: The organic group from the boronic acid (R') is transferred to the palladium center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex (e.g., R'-B(OH)₃⁻), facilitating the exchange of the halide ligand on the Pd(II) complex.[9][10]
-
Reductive Elimination: The two organic fragments (the indole core and R') on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Detailed Experimental Protocols
The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of a halogenated N-Boc-4-formylindole with a generic arylboronic acid.
Protocol 1: Standard Thermal Suzuki-Miyaura Coupling
This procedure is suitable for a wide range of substrates and is performed under standard laboratory conditions.
Materials & Reagents:
-
Halogenated N-Boc-4-formylindole (e.g., 7-bromo-N-Boc-4-formylindole) (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) or a combination of a Pd source and ligand (e.g., Pd₂(dba)₃ / SPhos, 1-2 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/EtOH/H₂O 4:1:1)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the halogenated N-Boc-4-formylindole (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times. This is critical to prevent the oxidation and deactivation of the palladium catalyst.[11]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane and Water) via syringe. The total volume should be sufficient to create a stirrable slurry (typically 0.1 M concentration).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–100 °C) in a pre-heated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction is complete within 4–24 hours.
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel to yield the pure coupled product.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can dramatically reduce reaction times, often from hours to minutes.[2][12]
Procedure:
-
Combine the halogenated N-Boc-4-formylindole (1.0 equiv), arylboronic acid (1.5 equiv), a suitable catalyst (e.g., Pd(PPh₃)₄, 5-7 mol%), and base (e.g., Cs₂CO₃, 2.0 equiv) in a microwave reaction vial.[2]
-
Add a suitable solvent (e.g., Ethanol, DMF, or Dioxane/Water).
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to a set temperature (e.g., 100-140 °C) for 15-40 minutes with stirring.
-
After cooling, work up and purify the product as described in Protocol 1.
Data Presentation: Optimizing Reaction Conditions
The success of a Suzuki coupling often depends on the careful selection of reagents. The table below summarizes representative conditions and considerations for optimizing the coupling with a halogenated N-Boc-4-formylindole. Yields are illustrative and will vary based on the specific boronic acid used.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Typical Yield | Notes |
| 1 | Pd(PPh₃)₄ (5%) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 12-18 | 65-85% | A standard, reliable starting point for many arylboronic acids. |
| 2 | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2.5) | Toluene/H₂O (10:1) | 100 | 4-8 | 75-95% | Buchwald-Hartwig ligands like SPhos are excellent for challenging or sterically hindered substrates.[13][14] |
| 3 | PdCl₂(dppf) (3%) | - | Cs₂CO₃ (2.0) | DMF | 85 | 16 | 70-90% | Often effective for heteroaryl boronic acids; Cs₂CO₃ is a stronger base that can accelerate the reaction.[15] |
| 4 | Pd(PPh₃)₄ (7%) | - | Cs₂CO₃ (2.0) | Ethanol | 100 (MW) | 0.5 | 70-88% | Microwave conditions for rapid synthesis and library generation.[2] |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure a properly inert atmosphere; use fresh catalyst.2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).3. Increase temperature in 10°C increments. |
| Protodeborylation | Boronic acid is unstable under reaction conditions (hydrolyzes back to Ar-H). | 1. Use a stronger base (e.g., K₃PO₄).2. Use boronate esters (e.g., pinacol esters), which are more stable.3. Increase the equivalents of boronic acid (1.5–2.0 equiv). |
| Homocoupling of Boronic Acid | Oxygen present in the reaction mixture. | Thoroughly degas all solvents and ensure a robust inert atmosphere throughout the setup and reaction. |
| Decomposition of Product | Product is sensitive to prolonged heating or the basic conditions. | 1. Reduce reaction time by using a more active catalyst system (e.g., Pd(OAc)₂/SPhos).2. Lower the reaction temperature and monitor closely.3. Try a milder base like K₂CO₃ or KF. |
Conclusion
The Suzuki-Miyaura cross-coupling of halogenated N-Boc-4-formylindole derivatives is a highly effective and strategic method for synthesizing complex, functionalized indole scaffolds. By protecting the indole nitrogen, the reaction becomes more reliable and higher-yielding. The C4-formyl group provides a valuable anchor for subsequent chemical diversification, making this approach exceptionally well-suited for applications in drug discovery and materials science. Careful optimization of the catalyst system, base, and solvent, as outlined in this guide, will enable researchers to efficiently generate novel molecular architectures with significant potential.
References
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. (Note: A general review covering ligands)
-
Tang, D., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(18), 4795-4815. Available from: [Link]
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. Available from: [Link]
-
Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(22), 8492-8501. Available from: [Link]
-
Barreca, M. L., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(12), 14619-14631. Available from: [Link]
-
PRF Grant Report. (n.d.). Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. American Chemical Society. Available from: [Link]
-
ResearchGate. (n.d.). Suzuki coupling reaction of azaindole derivatives. Available from: [Link]
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Pramanik, M. M. D., & Ali, M. A. (2014). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 126(3), 769-777. Available from: [Link]
-
Prieto, M., et al. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry, 69(20), 6812-6820. Available from: [Link]
-
Movassaghi, M., & Schmidt, M. A. (2005). The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. Organic Letters, 7(12), 2453-2456. Available from: [Link]
-
Ceballos, M., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2028. Available from: [Link]
-
Kim, D. W., & Yun, J. (2009). Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies. The Journal of Organic Chemistry, 74(12), 4542-4548. Available from: [Link]
-
Guella, F., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7431-7440. Available from: [Link]
-
Driver, T. G., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[16][17]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(7), 3125-3137. Available from: [Link]
-
Leonori, D., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Available from: [Link]
-
Kemker, I., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal, 26(67), 15462-15466. Available from: [Link]
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
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Wikipedia. (n.d.). Suzuki reaction. Available from: [Link]
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Cornett, L. (2025). Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. Chemistry Summer Fellows. Available from: [Link]
-
ResearchGate. (n.d.). Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines. Available from: [Link]
-
Crawford, A. G., et al. (2016). Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. Chemistry – A European Journal, 22(34), 12056-12063. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Available from: [Link]
-
Riu, A., et al. (2017). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules, 22(12), 2125. Available from: [Link]
-
ResearchGate. (n.d.). New practical synthesis of 5‐formylindole. Available from: [Link]
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Application Notes and Protocols for the Reductive Amination of Tert-butyl 4-formyl-1H-indole-1-carboxylate
Introduction: The Strategic Importance of Reductive Amination in Indole Synthesis
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The functionalization of this privileged heterocycle is of paramount importance in drug discovery and development. Reductive amination stands out as one of the most robust and versatile methods for the C-N bond formation, enabling the conversion of carbonyl compounds into a diverse array of primary, secondary, and tertiary amines. This method avoids the common pitfalls of direct alkylation, such as overalkylation, by proceeding through a controlled, two-step sequence within a single pot: the formation of an imine or iminium ion intermediate, followed by its immediate reduction.[1]
This application note provides a detailed, field-proven procedure for the reductive amination of Tert-butyl 4-formyl-1H-indole-1-carboxylate, a key intermediate in the synthesis of various indole-based therapeutics. We will focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and highly selective reducing agent, a choice that ensures the preservation of the acid-sensitive N-Boc protecting group and other potentially reducible functionalities within the molecule.
Mechanism and Rationale for Reagent Selection
The reductive amination process is a cascade of two fundamental organic reactions: the formation of an iminium ion and its subsequent reduction by a hydride source.
1. Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the primary amine (in this case, methylamine) on the carbonyl carbon of the indole-4-carboxaldehyde. This forms a hemiaminal intermediate, which then dehydrates to yield a protonated imine, known as an iminium ion. The formation of this intermediate is typically reversible and can be facilitated by slightly acidic conditions to protonate the carbonyl oxygen, thereby increasing its electrophilicity.
2. Hydride Reduction: The choice of the reducing agent is critical for the success of a one-pot reductive amination. Stronger reducing agents like sodium borohydride (NaBH₄) can prematurely reduce the starting aldehyde. In contrast, sodium triacetoxyborohydride (NaBH(OAc)₃) is a sterically hindered and electronically attenuated hydride donor, making it significantly less reactive towards aldehydes and ketones but highly effective for the reduction of the electrophilic iminium ion.[2][3] This selectivity is key to achieving high yields of the desired amine product.[1][2] The acetoxy groups on the boron atom provide steric bulk and withdraw electron density, moderating the hydride's reactivity.
The overall transformation is depicted in the workflow below:
Caption: Experimental workflow for the reductive amination.
Detailed Experimental Protocol
This protocol is based on established procedures for reductive amination using sodium triacetoxyborohydride.[2][3]
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume | Role |
| This compound | 245.27 | 1.0 | 245 mg | Starting Material |
| Methylamine hydrochloride | 67.52 | 1.2 | 81 mg | Amine Source |
| Triethylamine (TEA) | 101.19 | 1.2 | 167 µL | Base |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 1.5 | 318 mg | Reducing Agent |
| 1,2-Dichloroethane (DCE) | 98.96 | - | 5 mL | Solvent |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - | ~10 mL | Quenching Agent |
| Dichloromethane (DCM) | 84.93 | - | ~30 mL | Extraction Solvent |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | - | As needed | Drying Agent |
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (245 mg, 1.0 mmol) and methylamine hydrochloride (81 mg, 1.2 mmol).
-
Solvent and Base Addition: Add 1,2-dichloroethane (5 mL) to the flask, followed by the dropwise addition of triethylamine (167 µL, 1.2 mmol). Stir the resulting suspension at room temperature for 30 minutes. The triethylamine serves to free the methylamine from its hydrochloride salt.
-
Addition of Reducing Agent: To the stirred suspension, add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 5 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.
-
Work-up and Extraction: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (~10 mL). Stir vigorously for 15 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure Tert-butyl 4-((methylamino)methyl)-1H-indole-1-carboxylate.
Safety and Handling Precautions
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is moisture-sensitive and can release flammable gases upon contact with water. It is also an irritant to the skin, eyes, and respiratory system. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store under an inert atmosphere in a cool, dry place.
-
1,2-Dichloroethane (DCE): DCE is a flammable and toxic solvent. All manipulations should be performed in a fume hood.
-
Triethylamine (TEA): Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care in a fume hood.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, a small amount of acetic acid (0.1 equivalents) can be added to catalyze the iminium ion formation, although it is generally not necessary for aldehydes.[2][3]
-
Dialkylation: While less common with sodium triacetoxyborohydride, the formation of a tertiary amine by-product is possible. If this becomes a significant issue, a two-step procedure involving the pre-formation and isolation of the imine followed by reduction with sodium borohydride can be employed.[2]
-
Moisture Sensitivity: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere to prevent the decomposition of the reducing agent.
Characterization of the Final Product
The purified product, Tert-butyl 4-((methylamino)methyl)-1H-indole-1-carboxylate, should be characterized by standard analytical techniques:
-
¹H NMR: Expect to see characteristic peaks for the Boc group (singlet around 1.6 ppm), the newly formed methylene bridge (singlet around 3.8-4.0 ppm), the N-methyl group (singlet around 2.5 ppm), and the aromatic protons of the indole ring.
-
¹³C NMR: The spectrum should show signals corresponding to all the carbon atoms in the molecule, including the carbonyl of the Boc group, the aliphatic carbons, and the aromatic carbons.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product.
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H stretch (if visible), C-H stretches, and the C=O stretch of the carbamate.
Conclusion
The reductive amination of this compound using sodium triacetoxyborohydride offers a highly efficient and selective method for the synthesis of the corresponding secondary amine. The mild reaction conditions and the tolerance of sensitive functional groups make this protocol a valuable tool for researchers in organic synthesis and drug development. Adherence to the detailed procedure and safety precautions outlined in this application note will ensure a successful and reproducible outcome.
References
- BenchChem. (2025). Application Notes and Protocols: Synthesis of N-Methyl-1-tosyl-1H-indol-4-amine. BenchChem.
- Myers, A. (n.d.).
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Abdel-Magid, A. F., & Maryanoff, C. A. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 959-1031.
Sources
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- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Wittig Reaction with N-Boc-4-formylindole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Olefination of Indole Scaffolds
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The functionalization of the indole ring is therefore of paramount importance in the development of new therapeutic agents. The Wittig reaction, a cornerstone of organic synthesis, offers a powerful and versatile method for the conversion of aldehydes and ketones into alkenes.[1][2] When applied to indole aldehydes, this reaction provides a direct route to vinylindoles, which are valuable intermediates for the synthesis of a wide range of biologically active molecules, including alkaloids and clinical drug candidates.
This application note provides a detailed guide to performing the Wittig reaction with N-Boc-4-formylindole, a common building block in drug discovery programs. We will explore the critical parameters of the reaction, including the choice of Wittig reagent, base, and solvent, and their impact on reaction efficiency and stereoselectivity. Furthermore, we will discuss the Horner-Wadsworth-Emmons (HWE) reaction as a superior alternative for achieving high E-selectivity in the olefination of this substrate.
Mechanistic Insights: Navigating the Wittig Reaction with an Indole Substrate
The Wittig reaction proceeds through the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of an aldehyde or ketone.[1] This initial step forms a betaine intermediate, which then collapses to an oxaphosphetane. The subsequent decomposition of the oxaphosphetane yields the desired alkene and a phosphine oxide byproduct.[1][3]
The stereochemical outcome of the Wittig reaction is largely determined by the nature of the ylide employed.[3][4][5]
-
Unstabilized Ylides: These ylides, typically bearing alkyl or aryl substituents, are highly reactive and lead predominantly to the formation of (Z)-alkenes under kinetic control.[4][5] The reaction is generally irreversible, and the stereochemistry is set in the initial cycloaddition step.
-
Stabilized Ylides: Ylides bearing electron-withdrawing groups (e.g., esters, ketones) are more stable and less reactive.[4][6] The initial steps of the reaction are often reversible, allowing for equilibration to the thermodynamically favored (E)-alkene.
The N-Boc-4-formylindole substrate presents a unique electronic environment. The indole ring is electron-rich, which can influence the reactivity of the formyl group. The Boc protecting group on the indole nitrogen prevents potential side reactions and improves solubility in organic solvents.
Diagram of the Wittig Reaction Mechanism
Caption: Generalized mechanism of the Wittig reaction highlighting the distinct pathways for unstabilized and stabilized ylides.
Experimental Protocols
Protocol 1: Synthesis of (Z)-4-Vinyl-N-Boc-indole using an Unstabilized Ylide
This protocol is designed for the synthesis of the (Z)-isomer of the desired vinylindole using a non-stabilized Wittig reagent. Strong bases and anhydrous conditions are critical for the successful generation and reaction of the ylide.
Materials:
-
N-Boc-4-formylindole
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (1.2 eq).
-
Add anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe. The solution will turn a characteristic deep red or orange color, indicating ylide formation.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
-
Wittig Reaction:
-
In a separate flame-dried flask, dissolve N-Boc-4-formylindole (1.0 eq) in anhydrous THF.
-
Cool the ylide solution to 0 °C and add the solution of N-Boc-4-formylindole dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (Z)-4-vinyl-N-Boc-indole.
-
Protocol 2: Synthesis of (E)-4-Vinyl-N-Boc-indole using a Stabilized Ylide (Horner-Wadsworth-Emmons Approach)
For the synthesis of the (E)-isomer, the Horner-Wadsworth-Emmons (HWE) reaction is often the method of choice due to its high stereoselectivity and the ease of removal of the phosphate byproduct.[7][8][9]
Materials:
-
N-Boc-4-formylindole
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Phosphonate Anion Generation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add NaH (1.2 eq).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF and cool the suspension to 0 °C.
-
Slowly add triethyl phosphonoacetate (1.1 eq) dropwise. Vigorous hydrogen evolution will be observed.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
-
HWE Reaction:
-
In a separate flask, dissolve N-Boc-4-formylindole (1.0 eq) in anhydrous THF.
-
Add the solution of N-Boc-4-formylindole dropwise to the phosphonate anion solution at room temperature.
-
Stir the reaction at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the (E)-ethyl 4-(N-Boc-indol-4-yl)acrylate.
-
Experimental Workflow Diagram
Caption: A streamlined workflow for the olefination of N-Boc-4-formylindole.
Summary of Reaction Conditions and Expected Outcomes
| Parameter | Unstabilized Ylide (e.g., Ph3P=CH2) | Stabilized Ylide (e.g., (EtO)2P(O)CHCO2Et) |
| Typical Base | n-BuLi, NaH, KHMDS | NaH, NaOEt, DBU |
| Solvent | Anhydrous THF, Diethyl Ether | THF, DMF, Acetonitrile |
| Temperature | -78 °C to room temperature | 0 °C to room temperature |
| Stereoselectivity | Predominantly (Z)-alkene | Predominantly (E)-alkene |
| Reactivity | High, reacts with aldehydes and ketones | Moderate, chemoselective for aldehydes |
| Byproduct Removal | Triphenylphosphine oxide (often requires chromatography) | Dialkyl phosphate (water-soluble, easy removal) |
Expertise & Experience: Causality Behind Experimental Choices
-
Choice of Base: The pKa of the phosphonium salt dictates the required base strength. Unstabilized ylides are derived from phosphonium salts with high pKa values, necessitating strong bases like n-BuLi. Stabilized ylides are more acidic and can be formed with milder bases such as NaH or even organic bases like DBU. The choice of a lithium base can sometimes influence stereoselectivity.[10]
-
Solvent Selection: Aprotic, non-polar to polar aprotic solvents like THF, ether, and DMF are commonly used. The solvent must be anhydrous, especially when using strong bases, to prevent quenching of the ylide.
-
Temperature Control: For unstabilized ylides, low temperatures during ylide generation and reaction can help to control reactivity and minimize side reactions. For stabilized ylides, the reaction can often be run at room temperature.
-
The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is stable under the basic conditions of the Wittig and HWE reactions, making it an excellent choice for protecting the indole nitrogen. It also enhances the solubility of the indole substrate in common organic solvents.
Trustworthiness: A Self-Validating System
The protocols described herein are designed to be robust and reproducible. The progress of the reaction can be easily monitored by Thin Layer Chromatography (TLC), allowing for real-time assessment of the consumption of the starting aldehyde and the formation of the product. The expected stereochemical outcomes are well-established in the literature for stabilized and unstabilized ylides. The purification by column chromatography ensures the isolation of the desired product in high purity. For unambiguous stereochemical assignment, 1H NMR spectroscopy is a powerful tool, with the coupling constants of the vinylic protons typically being larger for the (E)-isomer than for the (Z)-isomer.
References
- Horner, L.; Hoffmann, H.; Wippel, H. G. Chem. Ber.1958, 91, 61-63. (No direct URL available, reference to the original work on the modified Wittig reaction)
-
Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. (2021, February 13). [Video]. YouTube. [Link]
-
Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]
-
Unstabilized Ylide Reactions in Wittig. Scribd. [Link]
-
Wittig Reaction | Mechanism. AdiChemistry. [Link]
-
Wittig-Horner Reaction. Organic Chemistry Portal. [Link]
-
Bisceglia, J. Á., & Orelli, L. R. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry, 16(18), 2206–2230. [Link]
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
Coyle, E. E., Doonan, B. J., Holohan, A. J., Walsh, K. A., Lavigne, F., Krenske, E. H., & O'Brien, C. J. (2014). Catalytic wittig reactions of semi- and nonstabilized ylides enabled by ylide tuning. Angewandte Chemie International Edition, 53(47), 12907–12911. [Link]
-
Gribble, G. W. (2016). Wittig–Madelung Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 157-166). John Wiley & Sons, Ltd. [Link]
-
Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and. Organic Syntheses. [Link]
-
Ochiai, M., Tuchimoto, Y., & Higashiura, N. (2004). Reaction of unstabilized iodonium ylides with organoboranes. Organic letters, 6(9), 1505–1508. [Link]
-
Synthesis of N-vinyl substituted indoles and their acid-catalyzed behavior. (2020). ResearchGate. [Link]
-
The Wittig Reaction. Chemistry LibreTexts. [Link]
-
(E)-Selective Wittig reactions of Garner's aldehyde with nonstabilized ylides. (2004). ResearchGate. [Link]
-
A facile synthesis of novel 3-vinyl-1H-indole-2-carboxylic acid–2. (n.d.). [Link]
-
Li, Z., & Zhang, Y. (2007). Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3. The Journal of organic chemistry, 72(14), 5229–5235. [Link]
-
Lee, Y. T., Lee, Y. T., Lee, C. J., Sheu, C. N., Lin, B. Y., Wang, J. H., & Lin, W. (2014). Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions. Chemical communications (Cambridge, England), 50(91), 14161–14164. [Link]
-
Buss, A. D., & Warren, S. (1981). Synthesis of E- and Z-vinyl ethers by the Horner–Wittig reaction. Journal of the Chemical Society, Perkin Transactions 1, 2307–2313. [Link]
-
Valkute, T. R., Dhavan, P. P., & Akamanchi, K. G. (2017). Efficient Synthesis of Functionalized Olefins by Wittig Reaction Using Amberlite Resin as a Mild Base. Polycyclic Aromatic Compounds, 37(2-3), 209-217. [Link]
- Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318–1330. (No direct URL available, reference to the original discovery of the Wittig reaction)
-
Indole-3-aldehyde. Organic Syntheses. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indole-4-carboxaldehyde | C9H7NO | CID 333703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. scribd.com [scribd.com]
- 5. adichemistry.com [adichemistry.com]
- 6. youtube.com [youtube.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Wittig-Horner Reaction [organic-chemistry.org]
Application Note: N-Boc-4-formylindole as a Versatile Scaffold for the Synthesis of Bioactive Molecules
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive compounds.[1][2][3] Among the vast array of indole building blocks, N-Boc-4-formylindole stands out as a particularly strategic precursor for drug discovery and development. Its utility stems from the orthogonal reactivity of its two key functional groups: the electrophilic formyl group at the C4-position, which serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation, and the acid-labile tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen, which modulates reactivity and can be readily removed. This guide provides an in-depth exploration of the synthetic transformations enabled by N-Boc-4-formylindole, complete with detailed protocols and mechanistic insights for researchers, medicinal chemists, and drug development professionals.
The Strategic Importance of N-Boc-4-formylindole in Medicinal Chemistry
The indole-4-carboxaldehyde scaffold is a valuable intermediate for synthesizing a range of biologically active molecules, including kinase inhibitors and other complex pharmaceutical targets.[][5] The strategic placement of the formyl group at the C4-position, as opposed to the more common C3-position, provides access to unique chemical space and novel molecular architectures.
Key Advantages:
-
The Formyl Group (C4-CHO): This electrophilic aldehyde is a gateway to a multitude of classical and modern organic reactions. It readily participates in nucleophilic additions, condensations, and reductive aminations, allowing for the facile introduction of diverse side chains and heterocyclic systems.[][6]
-
The Boc Protecting Group (N-Boc): The tert-butyloxycarbonyl group serves several critical functions:
-
Protection: It prevents unwanted side reactions at the indole nitrogen, which can be nucleophilic or acidic under certain conditions.
-
Reactivity Modulation: By withdrawing electron density, the Boc group deactivates the indole ring towards electrophilic attack, enhancing the selectivity of reactions at the formyl group.
-
Solubility: It often improves the solubility of indole intermediates in common organic solvents.
-
Facile Deprotection: The Boc group is typically removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane), which are compatible with a wide range of other functional groups, enabling late-stage diversification.
-
The combination of these features makes N-Boc-4-formylindole a robust and predictable starting material for building libraries of complex molecules for biological screening.
Key Synthetic Transformations & Protocols
The true power of N-Boc-4-formylindole lies in the diverse array of chemical transformations its formyl group can undergo. This section details the protocols for several high-impact reactions.
Carbon-Nitrogen Bond Formation: Reductive Amination
Reductive amination is arguably one of the most pivotal reactions in medicinal chemistry for forging C-N bonds.[7][8] It is a one-pot procedure that converts aldehydes into substituted amines.[7] This reaction is fundamental in the synthesis of kinase inhibitors, where a substituted amine often serves as a key hydrogen-bond donor or acceptor in the hinge-binding region of the enzyme.[9]
Mechanism & Rationale: The reaction proceeds via the initial formation of a Schiff base (or iminium ion) upon condensation of the aldehyde with a primary or secondary amine. This intermediate is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent because it is mild, moisture-tolerant, and selectively reduces the protonated iminium ion much faster than the starting aldehyde, preventing side reactions.[9]
Protocol 2.1: General Procedure for Reductive Amination
-
Materials:
-
N-Boc-4-formylindole
-
Primary or secondary amine (1.1 equivalents)
-
Sodium triacetoxyborohydride (STAB) (1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
-
-
Procedure:
-
To a stirred solution of N-Boc-4-formylindole (1.0 mmol) in DCM (10 mL) at room temperature, add the desired amine (1.1 mmol).
-
If the amine salt is used (e.g., a hydrochloride), add a non-nucleophilic base like triethylamine (1.2 equiv) to liberate the free amine. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Stir the mixture for 20-30 minutes.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 5 minutes. The reaction is often mildly exothermic.
-
Allow the reaction to stir at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated or N,N-dialkylated product.
-
| Amine Input | Product | Typical Yield (%) |
| Dimethylamine | N-Boc-4-((dimethylamino)methyl)-1H-indole | 85-95% |
| Piperidine | N-Boc-4-(piperidin-1-ylmethyl)-1H-indole | 80-90% |
| Aniline | N-Boc-4-((phenylamino)methyl)-1H-indole | 75-85% |
Table 1: Representative examples of amines used in the reductive amination of N-Boc-4-formylindole and typical yields.
Carbon-Carbon Bond Formation: The Wittig Reaction
The Wittig reaction is a powerful method for creating carbon-carbon double bonds by reacting an aldehyde with a phosphorus ylide.[10] This transformation is invaluable for extending carbon chains, introducing alkene functionalities that can act as rigid linkers in a bioactive molecule, or serve as precursors for further transformations (e.g., epoxidation, dihydroxylation).
Mechanism & Rationale: The reaction is initiated by the nucleophilic attack of the ylide on the aldehyde's carbonyl carbon, forming a betaine intermediate. This intermediate rapidly collapses to form a four-membered oxaphosphetane ring, which then fragments to yield the desired alkene and triphenylphosphine oxide. The geometry of the resulting alkene (E/Z) depends on the nature of the ylide (stabilized vs. unstabilized) and the reaction conditions.
Protocol 2.2: Synthesis of Alkenes via Wittig Reaction
-
Materials:
-
Appropriate phosphonium salt (e.g., (methoxymethyl)triphenylphosphonium chloride) (1.2 equivalents)
-
Strong base (e.g., n-BuLi, NaH, or KHMDS) (1.1 equivalents)
-
N-Boc-4-formylindole (1.0 equivalent)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the phosphonium salt (1.2 mmol) in anhydrous THF (10 mL).
-
Cool the suspension to 0°C (or -78°C for unstabilized ylides).
-
Slowly add the strong base (1.1 mmol) dropwise. A distinct color change (often to deep red, orange, or yellow) indicates ylide formation. Stir for 30-60 minutes at this temperature.
-
In a separate flask, dissolve N-Boc-4-formylindole (1.0 mmol) in anhydrous THF (5 mL).
-
Add the solution of the indole aldehyde dropwise to the ylide solution at the same low temperature.
-
Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to isolate the alkene product. Triphenylphosphine oxide is a common byproduct that must be carefully separated.
-
Annulation for Heterocycle Synthesis: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic acid-catalyzed annulation that forms a new ring by condensing a β-arylethylamine with an aldehyde or ketone.[11] When applied to indole derivatives, it is a cornerstone for the synthesis of tetrahydro-β-carbolines (THBCs), a privileged scaffold found in numerous indole alkaloids and pharmacologically active agents.[12][13][14] By using N-Boc-4-formylindole, novel THBCs can be constructed, which are valuable in the development of kinase inhibitors.[15]
Mechanism & Rationale: The reaction involves the formation of a Schiff base between the aldehyde and an amine (like tryptamine). Under acidic conditions, the indole ring at the C3 position acts as a nucleophile, attacking the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution to form the new six-membered ring.
Protocol 2.3: Synthesis of a Tetrahydro-β-carboline
-
Materials:
-
N-Boc-4-formylindole (after deprotection of a suitable precursor) or a related 4-formylindole.
-
Tryptamine or a substituted tryptamine derivative (1.0 equivalent)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the 4-formylindole (1.0 mmol) and tryptamine (1.0 mmol) in DCM (15 mL).
-
Add trifluoroacetic acid (TFA) dropwise (typically 5-10 mol% for catalysis, or stoichiometric amounts depending on the desired reaction conditions).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of starting materials and the formation of the product.
-
Once complete, dilute the reaction mixture with DCM and neutralize the acid by washing with a saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure tetrahydro-β-carboline.
-
Workflow Visualization
The versatility of N-Boc-4-formylindole as a synthetic hub can be visualized in the following workflow.
Caption: Synthetic pathways from N-Boc-4-formylindole.
Mechanistic Insight: Reductive Amination
Understanding the mechanism is key to troubleshooting and optimizing reactions. The diagram below illustrates the accepted pathway for reductive amination using a mild hydride donor like STAB.
Caption: Mechanism of Reductive Amination.
Conclusion
N-Boc-4-formylindole is a high-value, versatile starting material that provides a reliable entry point into novel and diverse chemical matter. The robust and well-understood reactions of the formyl group, such as reductive amination, Wittig olefination, and the Pictet-Spengler condensation, empower medicinal chemists to rapidly assemble libraries of complex molecules. The protocols and insights provided in this guide serve as a foundational resource for leveraging this powerful building block in the pursuit of next-generation therapeutics.
References
-
El-Sawy, E. R., et al. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. Available at: [Link]
-
Bunnage, M. E., et al. (2013). The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. Available at: [Link]
-
Giacomelli, G., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. PubMed Central. Available at: [Link]
-
Majumdar, K. C., et al. (2011). Aromatic Electrophilic Substitution vs. Intramolecular Wittig Reaction: Vinyltriphenylphosphonium Salt Mediated Synthesis of 4-Carboxyalkyl-8-formyl Coumarins. Organic Chemistry Portal. Available at: [Link]
-
Matar, N. (2018). Reductive amination of amines with formaldehyde? ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. Indole-4-carboxaldehyde. PubChem. Available at: [Link]
-
Alonso, F., et al. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. MDPI. Available at: [Link]
-
GalChimia. (2014). A New Way to Amines. GalChimia. Available at: [Link]
-
Sharma, A., et al. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. PubMed. Available at: [Link]
-
Ali, M. A. (2021). Applications of Wittig Reaction in the Total Synthesis of Natural Macrolides. ResearchGate. Available at: [Link]
-
Singh, G. S., & Singh, P. (2017). Application of Pictet-Spengler Reaction to Indole Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry. ResearchGate. Available at: [Link]
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
de la Torre, M. C., & Sierra, M. A. (2018). Synthesis of Biologically Active Molecules through Multicomponent Reactions. PubMed Central. Available at: [Link]
-
Foloppe, N., et al. (2006). Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. PubMed. Available at: [Link]
-
Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. Available at: [Link]
-
Chiba University. (2024). Indole chemistry breakthrough opens doors for more effective drug synthesis. Phys.org. Available at: [Link]
-
Wang, T., et al. (2010). A novel chemotype of kinase inhibitors: Discovery of 3,4-ring fused 7-azaindoles and deazapurines as potent JAK2 inhibitors. PubMed. Available at: [Link]
-
Al-Hussain, S. A., & Afzal, O. (2022). Indole-Containing Metal Complexes and Their Medicinal Applications. MDPI. Available at: [Link]
-
Shindo, M. Synthesis of Bioactive compounds. SHINDO-KANO LABORATORY. Available at: [Link]
-
Kumar, A., et al. (2012). Green Synthesis of Bioactive Molecules: A Review. International Journal of Pharmacy Research & Technology. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. PubMed Central. Available at: [Link]
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Bingül, M. (2019). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi. Available at: [Link]
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Singh, G. S., & Singh, P. (2017). Application of Pictet-Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry. PubMed. Available at: [Link]
-
Susha, L. S., et al. (2024). Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks. ResearchGate. Available at: [Link]
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Nagarsenkar, A., et al. (2015). An efficient catalytic reductive amination: A facile one-pot access to 1,2-dihydropyrrolo[3,4-b]indol-3(4H)-ones by using B(C6F5)3/NaBH4. Indian Academy of Sciences. Available at: [Link]
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Al-Ghorbani, M., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. Available at: [Link]
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Kumar, V., et al. (2021). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. PubMed. Available at: [Link]
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Singh, V., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. PubMed Central. Available at: [Link]
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Mishra, A. D. (2023). Chapter 9 Green synthesis of bioactive indoles. ResearchGate. Available at: [Link]
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Wani, I. A., et al. (2020). A synthetic route to 1,4-disubstituted tetrahydro-β-carbolines and tetrahydropyranoindoles via ring-opening/Pictet–Spengler reaction of aziridines and epoxides with indoles/aldehydes. Organic & Biomolecular Chemistry. Available at: [Link]
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Application Notes & Protocols: A Comprehensive Guide to the Deprotection of Tert-butyl 4-formyl-1H-indole-1-carboxylate
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in protecting amine functionalities.[1][2] Its widespread use, particularly in peptide synthesis and complex molecule construction, stems from its remarkable stability across a broad spectrum of nucleophilic and basic conditions. This chemical resilience allows for selective transformations elsewhere in a molecule, with the assurance that the protected amine will remain untouched. Crucially, the Boc group's utility is matched by the ease of its removal under acidic conditions, providing a reliable and orthogonal deprotection strategy.[2][3]
This guide focuses on a specific, yet critical, transformation: the deprotection of tert-butyl 4-formyl-1H-indole-1-carboxylate to yield 4-formylindole. This target molecule is a highly valuable synthetic intermediate, serving as a versatile building block for a range of pharmacologically active compounds and advanced materials. The strategic removal of the N-Boc group is the final step in unmasking the reactive indole N-H, making it available for further functionalization.
Herein, we provide a detailed exploration of the primary methodologies for this deprotection, grounded in mechanistic principles and supported by field-proven protocols. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reliable guide to executing this transformation efficiently and with high fidelity.
Strategic Approaches to N-Boc Deprotection
The cleavage of the N-Boc bond can be accomplished through several distinct chemical strategies. The choice of method is dictated by the substrate's overall functionality and its sensitivity to the reaction conditions. The three principal approaches are:
-
Acid-Catalyzed Cleavage: The most prevalent and often most efficient method, relying on strong protic acids to effect the deprotection.[3]
-
Base-Catalyzed Cleavage: A less common but valuable alternative, particularly for substrates bearing acid-labile groups. This method is especially effective for N-Boc protected heterocycles like indoles.[4][5]
-
Thermal Cleavage: A catalyst-free approach that leverages high temperatures to induce the fragmentation of the Boc group, presenting a "green" chemistry alternative.[6]
Part 1: Acid-Catalyzed Deprotection: The Industry Standard
The go-to method for Boc removal is acid catalysis due to its speed and reliability. The reaction proceeds through a well-understood mechanism that ensures a clean conversion.
Mechanism of Acidolysis
The deprotection is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid.[2][7] This initial step enhances the electrophilicity of the carbonyl carbon and weakens the adjacent tert-butyl-oxygen bond. Subsequently, the molecule fragments, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[7] The carbamic acid spontaneously decomposes, releasing gaseous carbon dioxide and the desired free amine (the indole N-H). The highly stable tert-butyl cation is typically neutralized by deprotonation to form isobutylene gas or trapped by a nucleophilic solvent or scavenger.[1][7]
Sources
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Purification of Tert-butyl 4-formyl-1H-indole-1-carboxylate by column chromatography
An Application Guide for the Chromatographic Purification of Tert-butyl 4-formyl-1H-indole-1-carboxylate
Abstract: this compound is a pivotal intermediate in the synthesis of various pharmacologically active compounds. Achieving high purity of this building block is critical for the success of subsequent synthetic steps and the integrity of the final drug substance. This application note provides a detailed, field-proven protocol for the purification of this compound using silica gel column chromatography. We delve into the causality behind methodological choices, from mobile phase selection to post-purification handling, ensuring a robust and reproducible workflow for researchers in synthetic chemistry and drug development.
Introduction and Purification Rationale
The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives are known for a wide range of biological activities.[1] this compound serves as a key precursor, with its aldehyde group providing a reactive handle for diverse chemical transformations. The tert-butoxycarbonyl (Boc) group protects the indole nitrogen, preventing unwanted side reactions and improving solubility in common organic solvents.[2][3]
However, synthetic routes leading to this intermediate can introduce impurities such as unreacted starting materials, by-products from side reactions, or residual reagents. These contaminants can interfere with downstream reactions, leading to lower yields and complex purification challenges for the final active pharmaceutical ingredient. Therefore, an efficient and scalable purification method is essential.
Normal-phase column chromatography is the method of choice for this task. The technique separates compounds based on their differential adsorption to a polar stationary phase (silica gel) and solubility in a non-polar mobile phase.[4] Given the moderate polarity of this compound, predicted by its XLogP of 2.7, this method offers excellent resolution from both more polar and less polar impurities.[5][6]
Foundational Principles: System and Solvent Selection
The success of column chromatography hinges on the strategic selection of the stationary and mobile phases. This selection process is optimized using Thin-Layer Chromatography (TLC) prior to committing the bulk sample to the column.
Stationary Phase: Silica Gel
Silica gel (SiO₂) is the standard stationary phase for purifying indole derivatives.[7][8] Its surface is rich in polar silanol groups (Si-OH), which interact with polar functional groups of the analyte through hydrogen bonding and dipole-dipole interactions. Compounds with greater polarity will adsorb more strongly to the silica gel and thus elute more slowly. For preparative work, silica gel with a particle size of 40-63 µm is typically used to balance resolution and flow rate.[7]
Mobile Phase Optimization via TLC
The mobile phase (eluent) carries the sample through the column. Its polarity is tuned to achieve differential migration of the components. For this compound, a binary system of a non-polar solvent (Hexanes or Heptane) and a moderately polar solvent (Ethyl Acetate, EtOAc) is highly effective.[7][8]
Protocol for TLC-based Mobile Phase Optimization:
-
Prepare the Sample: Dissolve a small amount of the crude reaction mixture in a few drops of dichloromethane (DCM) or ethyl acetate.
-
Spot the Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a pre-selected solvent mixture (e.g., start with 9:1 Hexanes:EtOAc). Ensure the chamber is saturated with solvent vapors.
-
Visualize: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).
-
Analyze and Iterate: Calculate the Retardation Factor (Rf) for the product spot (Rf = distance traveled by spot / distance traveled by solvent front). The ideal Rf for column chromatography is 0.2-0.4 .
-
If the Rf is too high (>0.4), the compound is eluting too quickly. Decrease the mobile phase polarity (increase the proportion of hexanes).
-
If the Rf is too low (<0.2), the compound is strongly adsorbed. Increase the mobile phase polarity (increase the proportion of ethyl acetate).
-
Test several solvent ratios (e.g., 8:2, 7:3 Hexanes:EtOAc) to find the optimal system that provides good separation between the desired product and its impurities.
-
Comprehensive Purification Protocol
This protocol details the purification of this compound on a multi-gram scale. Adjustments to column size and solvent volume may be necessary depending on the scale of the reaction.
Materials and Reagents
| Item | Specification |
| Stationary Phase | Silica Gel, Grade 60, 40-63 µm particle size |
| Crude Product | This compound |
| Solvents (HPLC Grade) | Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM) |
| Glassware | Chromatography Column, Separatory Funnel, Round-bottom flasks, Test tubes |
| Apparatus | Rotary Evaporator, TLC plates (Silica gel 60 F₂₅₄), UV Lamp |
Step-by-Step Methodology
Step 1: Column Packing (Wet Slurry Method)
-
Securely clamp the chromatography column in a vertical position over a collection flask. Ensure the stopcock is closed.
-
Add a small plug of glass wool or cotton to the bottom of the column, followed by a thin layer (approx. 1 cm) of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexanes:EtOAc). A typical ratio is ~50-100 g of silica per 1 g of crude product.
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to ensure even packing and remove air bubbles.[4]
-
Add more eluent as the silica packs until the desired column height is reached. Never allow the top of the silica bed to run dry.[4]
-
Add a final layer of sand (approx. 1-2 cm) on top of the packed silica to prevent disturbance during solvent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
Step 2: Sample Loading (Dry Loading Recommended)
Dry loading is superior for compounds that may have limited solubility in the initial eluent, preventing precipitation at the column head and ensuring a narrow starting band.
-
Dissolve the crude product (e.g., 2.0 g) in a minimal amount of a volatile solvent like DCM or EtOAc in a round-bottom flask.
-
Add a small amount of silica gel (approx. 3-4 g) to the flask.
-
Concentrate the mixture on a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully add this powder as an even layer on top of the sand in the packed column.
Step 3: Elution and Fraction Collection
-
Carefully add the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc) to the column using a funnel, taking care not to disturb the top layer.
-
Open the stopcock and begin collecting the eluent in test tubes or flasks. Maintain a constant flow rate. A gentle positive pressure of air or nitrogen can be applied to speed up the process (flash chromatography).[9]
-
Proceed with a gradient elution strategy. Start with the low-polarity mobile phase determined by TLC and gradually increase the proportion of the more polar solvent. For example:
-
Solvent A: 95:5 Hexanes:EtOAc (elutes non-polar impurities)
-
Solvent B: 85:15 Hexanes:EtOAc (should elute the product)
-
Solvent C: 70:30 Hexanes:EtOAc (elutes more polar impurities)
-
-
Collect fractions of a consistent volume (e.g., 15-20 mL per test tube).
Step 4: Fraction Analysis and Product Isolation
-
Monitor the elution process by spotting collected fractions onto TLC plates. Develop the plates in the optimized solvent system (e.g., 8:2 Hexanes:EtOAc).
-
Identify the fractions containing the pure product (single spot at the correct Rf).
-
Combine the pure fractions into a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum for several hours to remove any residual solvent, yielding the purified this compound as a solid.
Visualization of the Purification Workflow
The following diagram outlines the complete process from crude material to the final, purified product.
Caption: Workflow for the purification of this compound.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Separation | - Incorrect mobile phase polarity. - Column overloaded with crude material. | - Re-optimize the mobile phase using TLC. - Ensure the Rf value is in the 0.2-0.4 range. - Use a larger column or reduce the amount of sample loaded (aim for 1-2% of silica weight). |
| Cracked or Channeled Silica Bed | - Column packed unevenly. - Column ran dry during the run. | - Repack the column, ensuring a homogenous slurry and gentle tapping. - Always maintain a solvent level above the silica bed. |
| Broad, Tailing Elution Bands | - Sample is too soluble in the mobile phase. - Acidic or basic nature of the compound. | - Use a lower polarity starting eluent. - Consider dry loading the sample. - For some indole alkaloids, adding a small amount of a modifier like triethylamine (0.1%) to the eluent can improve peak shape.[10] |
| Product Does Not Elute from Column | - Mobile phase polarity is too low. - Compound decomposed on the silica. | - Gradually increase the polarity of the mobile phase significantly (e.g., move to 50:50 Hexanes:EtOAc or even add a small % of methanol). - Check compound stability on silica via TLC before running the column. |
Conclusion
This application note provides a robust and reproducible protocol for the purification of this compound using silica gel column chromatography. By understanding the principles behind the technique and systematically optimizing the parameters starting with TLC, researchers can consistently obtain this key synthetic intermediate in high purity. This foundational purification is crucial for advancing drug discovery programs that rely on the versatile indole scaffold.
References
-
Powell, W. S. (1964). Preparation of Indole Extracts from Plants for Gas Chromatography and Spectrophotofluorometry. Plant Physiology. Available at: [Link]
-
Kaur, N., et al. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. National Institutes of Health. Available at: [Link]
-
PubChem. tert-butyl 3-formyl-1H-indole-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Jackson, C. J., et al. (2019). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. ANU Open Research. Available at: [Link]
-
PubChemLite. This compound (C14H15NO3). Available at: [Link]
-
ALWSCI Technologies. (2024). Mobile Phase Selection Guide. Available at: [Link]
-
PubChem. tert-Butyl 4-formylpiperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?. Available at: [Link]
-
SIELC Technologies. Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column. Available at: [Link]
-
Reddit. (2021). Having great trouble with a Boc-protection reaction. r/Chempros. Available at: [Link]
-
Dolan, J. W. (2016). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]
-
Singh, S., & Singh, P. (2019). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Tomberlin, J. K., et al. (2011). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology. Available at: [Link]
-
Wikipedia. Di-tert-butyl dicarbonate. Available at: [Link]
-
Organic Syntheses. (2018). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
Der Pharma Chemica. (2015). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Available at: [Link]
-
AWS. C2 Selective Direct Alkynylation of Indoles. Available at: [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. Available at: [Link]
-
The Royal Society of Chemistry. (2021). Scale-up Preparation, Column Chromatography-Free Purification of Protected Carbonyl Containing Biomass Molecules and Their Deriv. Available at: [Link]
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- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yield in Vilsmeier-Haack formylation of N-Boc-indole
Welcome to the Technical Support Center for the Vilsmeier-Haack formylation of N-Boc-indole. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this crucial synthetic transformation. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low or I'm recovering only starting material. What are the most likely causes?
Low yield is the most common issue and can stem from several factors, often related to reagent quality and reaction conditions.
A1: Potential Causes & Solutions
-
Reagent Quality is Paramount: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is highly sensitive to moisture.[1]
-
DMF: Must be anhydrous. Using a freshly opened bottle of anhydrous DMF or distilling it over a suitable drying agent (e.g., CaH₂) is critical.
-
POCl₃: Should be fresh and colorless. A yellow or brown color indicates decomposition, which can severely impact the reaction. While not always necessary, distilling POCl₃ can resolve persistent issues.
-
-
Incomplete Vilsmeier Reagent Formation: The reaction between DMF and POCl₃ is exothermic and crucial for generating the active electrophile, the chloroiminium ion (Vilsmeier reagent).[2][3]
-
Temperature Control: The addition of POCl₃ to DMF should be performed slowly and dropwise at 0 °C (ice bath) with vigorous stirring.[4] Allowing the temperature to rise can lead to reagent decomposition.
-
Order of Addition: Always add POCl₃ to DMF, not the other way around. This ensures that DMF is in excess during the initial phase of the exothermic reaction.
-
-
Insufficient Substrate Reactivity: The Vilsmeier reagent is a relatively weak electrophile.[5][6] While N-Boc-indole is an electron-rich heterocycle suitable for this reaction, heavily substituted or electron-deficient indoles may require more forcing conditions.[7]
-
Reaction Temperature: If the reaction is sluggish at room temperature, gradually increasing the temperature to 40-80°C may be necessary.[4] Monitor progress carefully by TLC or LCMS to avoid decomposition.
-
-
Improper Work-up Procedure: The hydrolysis of the intermediate iminium salt to the final aldehyde is a critical final step.
-
Quenching: The reaction mixture should be quenched by pouring it slowly onto crushed ice or into a cold, saturated aqueous solution of a mild base like sodium acetate or sodium bicarbonate.[6][8] This controls the exothermic hydrolysis of any remaining POCl₃ and facilitates the hydrolysis of the product intermediate.[8]
-
pH Adjustment: After quenching, the pH should be carefully adjusted to be neutral or slightly basic (pH 7-8) before extraction to ensure the aldehyde product is in its neutral form.
-
Troubleshooting Workflow: Diagnosing Low Yield
Below is a logical workflow to systematically address low-yield issues.
Caption: The three key stages of the Vilsmeier-Haack reaction.
Optimized Protocol & Data
This section provides a standard, optimized protocol for the formylation of N-Boc-indole and a table summarizing key reaction parameters.
Detailed Experimental Protocol
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equiv.). If using a co-solvent like DCM, add it now.
-
Reagent Formation: Cool the flask to 0°C in an ice-water bath. Add POCl₃ (1.5 equiv.) dropwise via the dropping funnel to the stirred DMF solution over 30 minutes, ensuring the internal temperature does not exceed 5°C. [4]3. Stirring: After the addition is complete, allow the mixture to stir at 0°C for an additional 30-60 minutes.
-
Substrate Addition: Dissolve N-Boc-indole (1.0 equiv.) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0°C.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction's progress by TLC. If the reaction is slow, it can be gently heated to 40-60°C. 6. Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and saturated sodium acetate solution. [6]7. Neutralization & Extraction: Adjust the pH of the aqueous slurry to ~7-8 with a saturated solution of NaHCO₃. Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to afford the final product.
Table of Reaction Parameters
| Parameter | Recommended Range | Rationale & Notes |
| POCl₃ (equiv.) | 1.2 - 1.5 | Sufficient to activate DMF without promoting side reactions. |
| DMF (equiv.) | 3.0 - 10.0 | Often used as both reagent and solvent. Must be anhydrous. |
| Temperature | 0°C to 80°C | Start at 0°C for reagent formation. Reaction may require heating depending on substrate. [4] |
| Reaction Time | 2 - 12 hours | Monitor by TLC/LCMS for completion. |
| Co-solvent | DCM, DCE | Optional, but recommended to prevent reagent precipitation. [4] |
References
-
Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [Link]
-
Vilsmeier–Haack reaction - Wikipedia. [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. [Link]
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. [Link]
-
Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole - ResearchGate. [Link]
-
Vilsmeier-Haack reaction - chemeurope.com. [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
Vilsmeier-Haack Reaction | NROChemistry. [Link]
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides - SciRP.org. [Link]
-
Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Formation of indole trimers in Vilsmeier type reactions - Semantic Scholar. [Link]
-
Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction - Organic Syntheses. [Link]
-
Vilsmeier-Haack Reaction - YouTube. [Link]
-
Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl) - Organic Chemistry Research. [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]
-
Vilsmeier–Haack reaction of indole - YouTube. [Link]
-
Preparing Vilsmeier reagent? - ResearchGate. [Link]
-
Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. [Link]
-
4 - Organic Syntheses Procedure. [Link]
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How to avoid di-formylation side products in indole synthesis
A-Z Guide to Preventing Di-formylation Side Products
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with selectivity during the formylation of indoles. As a Senior Application Scientist, I've seen how the seemingly straightforward Vilsmeier-Haack reaction can lead to frustrating side products, primarily di-formylation, which complicates purification and lowers yields.
This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and the mechanistic reasoning behind them to help you achieve clean, high-yield mono-formylation of your indole substrates.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding di-formylation.
Q1: I see an unexpected second product in my indole formylation. What is it and why does it form?
A: You are likely observing a di-formylated indole. The Vilsmeier-Haack reaction, the most common method for this transformation, uses an electrophilic iminium salt (the "Vilsmeier reagent") to attack the electron-rich indole ring.[1][2] The primary attack occurs at the C3 position, which has the highest electron density.[3] However, if the reaction conditions are too harsh or if there's an excess of the Vilsmeier reagent, a second formylation can occur. The most common di-formylated product is the N1,C3-di-formyl indole .
Q2: Why is my specific indole derivative more prone to di-formylation than others?
A: Substrate reactivity plays a crucial role. Indoles with electron-donating groups (EDGs) such as methoxy (-OCH₃) or alkyl groups on the benzene ring are more "electron-rich."[4] This heightened nucleophilicity makes them react faster with the Vilsmeier reagent, but it also increases their susceptibility to a second electrophilic attack, leading to di-formylation. Conversely, indoles with electron-withdrawing groups (EWGs) are less reactive and may require more forcing conditions, which paradoxically can also lead to side products if not carefully controlled.[5]
Q3: Can I just use 1.0 equivalent of the Vilsmeier reagent to guarantee mono-formylation?
A: While intuitive, using a strict 1.0 equivalent is often not practical and can lead to an incomplete reaction with significant starting material remaining.[4] This is due to the practical challenges of moisture-free transfers and potential minor degradation of the reagent. A slight excess (e.g., 1.1-1.2 equivalents) is typically optimal to drive the reaction to completion while minimizing the risk of over-reaction. The precise amount is substrate-dependent and requires empirical optimization.
Q4: Is there a way to completely prevent formylation at the N1 position?
A: Yes, the most robust strategy is to use a protecting group on the indole nitrogen. Groups like tosyl (Ts), benzenesulfonyl (PhSO₂), or [2-(trimethylsilyl)ethoxy]methyl (SEM) can be installed prior to the formylation step.[6][7][8] These groups prevent electrophilic attack at the nitrogen and can be removed after the C3-formylation is complete. This is a highly effective, albeit longer, route for substrates that are particularly prone to N-formylation.
Part 2: In-Depth Troubleshooting & Optimization
When di-formylation is a persistent issue, a systematic approach to troubleshooting is required. This section breaks down the key experimental parameters that control selectivity.
Issue 1: Excessive Di-formylation Product Observed
The primary cause of di-formylation is excessive reactivity. The goal is to moderate the reaction conditions to favor the kinetically preferred mono-C3-formylation without providing enough energy to overcome the activation barrier for the second formylation.
Causality & Mechanism:
The Vilsmeier reagent, a chloroiminium ion, is formed from DMF and an activating agent like POCl₃.[1] This electrophile attacks the indole C3 position. After the first formylation, the resulting indole-3-carboxaldehyde is significantly deactivated due to the electron-withdrawing nature of the aldehyde group. However, the N1 position remains a nucleophilic site, and under forcing conditions (high temperature, high reagent concentration), it can attack another molecule of the Vilsmeier reagent.
Visualizing the Vilsmeier-Haack Mechanism & Side Reaction
The following diagram illustrates the formation of the Vilsmeier reagent, its desired reaction at C3, and the competing pathway to the N1,C3-di-formylated side product.
A diagram of the Vilsmeier-Haack reaction and side product formation.
Troubleshooting Protocol & Parameter Optimization
If you are observing >10% di-formylated product by LCMS or NMR, follow this optimization workflow.
Workflow: Minimizing Di-formylation
A troubleshooting flowchart for addressing di-formylation.
Comparative Data: Reaction Parameter Adjustment
The table below summarizes key adjustments to favor mono-formylation.
| Parameter | Standard Conditions (Prone to Di-formylation) | Optimized Conditions (Favors Mono-formylation) | Rationale |
| Vilsmeier Reagent | 1.5 - 3.0 equivalents | 1.1 - 1.2 equivalents | Reduces the concentration of the electrophile available for a second attack.[4] |
| Temperature | 50 - 100 °C | 0 °C to Room Temperature | Lowers the kinetic energy of the system, making the higher-activation-energy second formylation less likely.[9] |
| Reaction Time | > 4 hours or overnight | 1 - 3 hours (Monitor by TLC/LCMS) | Prevents the slow formation of the side product after the desired product has formed. |
| Order of Addition | Add POCl₃ to Indole/DMF mixture | Add Indole solution to pre-formed Vilsmeier reagent at 0 °C | Maintains a low concentration of the indole substrate, minimizing side reactions.[4] |
Issue 2: N-Formylation Byproduct is Present
Even when C3,N1-di-formylation is avoided, you may sometimes see the N1-formyl product as a minor impurity.
Strategy: N-Protection/Deprotection Workflow
For valuable or highly sensitive substrates, a protection strategy is the most reliable method.
Step-by-Step Protocol for N-Tosyl Protection & Formylation:
-
Protection:
-
Dissolve the starting indole (1.0 eq.) in anhydrous THF or DMF.
-
Cool the solution to 0 °C.
-
Add sodium hydride (NaH, 60% dispersion in oil, 1.2 eq.) portion-wise. Stir for 30 minutes at 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl, 1.1 eq.) and allow the reaction to warm to room temperature and stir for 2-4 hours until TLC shows complete consumption of starting material.
-
Quench carefully with water and extract the N-tosyl indole with ethyl acetate. Purify by column chromatography.
-
-
C3-Formylation:
-
Prepare the Vilsmeier reagent in a separate flask by adding POCl₃ (1.5 eq.) dropwise to anhydrous DMF (used as solvent) at 0 °C.[4]
-
Stir the reagent for 30 minutes at 0 °C.
-
Add a solution of the N-tosyl indole (1.0 eq.) in DMF dropwise to the Vilsmeier reagent.
-
Stir at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with aqueous NaOH solution until basic (pH > 9).
-
Extract the N-tosyl-indole-3-carboxaldehyde product and purify.
-
-
Deprotection:
-
Dissolve the purified N-tosyl-indole-3-carboxaldehyde in methanol or ethanol.
-
Add an aqueous solution of sodium hydroxide (e.g., 2M NaOH, 5-10 eq.).
-
Heat the mixture to reflux (60-80 °C) for 1-4 hours until the reaction is complete.
-
Cool, neutralize with HCl, and extract the final indole-3-carboxaldehyde product.
-
Visualizing the Protection Strategy
A workflow diagram for the N-protection strategy.
Part 3: Alternative Methodologies
If the Vilsmeier-Haack reaction remains problematic, consider alternative C3-formylation methods that operate under different mechanisms and may offer improved selectivity.[10][11]
-
Duff Reaction: Uses hexamethylenetetramine in acidic conditions. It is typically lower yielding but can be effective for highly activated substrates.
-
Metal-Catalyzed Formylations: Newer methods using catalysts like iron or boron can offer high selectivity under milder conditions, avoiding harsh reagents like POCl₃.[11][12]
-
Electrochemical Methods: Emerging electrochemical strategies can achieve C3-formylation with excellent functional group tolerance.[13]
Consulting recent literature for these advanced methods is recommended if classical approaches fail.
References
- Troubleshooting common issues in Fischer indole synthesis
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
- Vilsmeier–Haack reaction of indole. YouTube.
- What's the best way to protect the NH group in Heterocyclic Compounds?
- Optimization of Vilsmeier-Haack reaction parameters. Benchchem.
- Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole.
- Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Semantic Scholar.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances - RSC Publishing.
- Electrochemically Enabled C3-Formylation and -Acylation of Indoles with Aldehydes. Organic Chemistry Portal.
- functional group tolerance in the nitr
- Vilsmeier–Haack reaction. Wikipedia.
- Vilsmeier-Haack Reaction. NROChemistry.
- Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source.
- Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Organic Chemistry Portal.
- Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoform
- Synthesis and Chemistry of Indole.
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- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
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- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
- 12. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrochemically Enabled C3-Formylation and -Acylation of Indoles with Aldehydes [organic-chemistry.org]
Technical Support Center: Optimizing Synthesis of Tert-butyl 4-formyl-1H-indole-1-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 4-formyl-1H-indole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this crucial chemical transformation. The synthesis, typically achieved via a Vilsmeier-Haack reaction, is a cornerstone for creating valuable intermediates in medicinal chemistry and materials science.[1] This document offers practical, field-proven insights to help you navigate the complexities of this reaction and achieve optimal results.
I. Reaction Overview: The Vilsmeier-Haack Formylation of N-Boc-Indole
The formylation of an electron-rich aromatic compound like N-Boc-indole is most commonly accomplished through the Vilsmeier-Haack reaction.[2][3] This reaction involves the use of a "Vilsmeier reagent," an electrophilic iminium salt, which is typically prepared in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][4][5] The Vilsmeier reagent is a relatively weak electrophile, making it highly selective for electron-rich aromatic systems such as indoles.[3][4]
The general mechanism proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion (the Vilsmeier reagent).[3][5]
-
Electrophilic Aromatic Substitution: The electron-rich indole attacks the Vilsmeier reagent, leading to the formation of an iminium intermediate. Subsequent hydrolysis during the workup yields the desired aldehyde.[2][5]
Visualizing the Reaction Pathway
Sources
Technical Support Center: N-Boc-Indole Formylation
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the formylation of N-Boc-protected indoles. Here, we delve into the causality of common issues, provide field-proven troubleshooting strategies, and present validated protocols to ensure the successful synthesis of N-Boc-indole-3-carboxaldehyde.
Introduction: The Challenge of Electrophilic Substitution on N-Boc-Indole
The formylation of indole, a cornerstone reaction for introducing a versatile aldehyde functionality, becomes nuanced with the presence of an N-Boc (tert-butyloxycarbonyl) protecting group. While the Boc group effectively modulates the nucleophilicity of the indole nitrogen, its acid-labile nature presents a significant challenge during electrophilic formylation reactions, which often employ acidic reagents.[1][2] Incomplete reactions, deprotection, and byproduct formation are common hurdles. This guide provides a structured approach to overcoming these obstacles.
Part 1: Troubleshooting Incomplete Formylation
The most frequently employed method for this transformation is the Vilsmeier-Haack reaction.[3][4] Success hinges on careful control of reaction parameters. An incomplete reaction, characterized by the presence of significant starting material (N-Boc-indole) in the crude product mixture, typically points to issues with the activation of the formylating agent or insufficient reactivity.
Symptom 1: Low Conversion of N-Boc-Indole
If you observe a significant amount of unreacted starting material, consider the following factors related to the Vilsmeier reagent (typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)).
-
Vilsmeier Reagent Integrity: The Vilsmeier reagent is moisture-sensitive. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use fresh, anhydrous solvents and reagents.
-
Insufficient Reagent Stoichiometry: While a large excess is discouraged to prevent side reactions, an insufficient amount of the Vilsmeier reagent will naturally lead to incomplete conversion. A modest excess (1.1 to 1.5 equivalents) is typically optimal.
-
Low Reaction Temperature: While low temperatures are crucial to prevent side reactions, excessively cold conditions may slow the reaction to a crawl. If the reaction is clean but incomplete, a gradual increase in temperature from 0 °C towards room temperature may be beneficial. Monitor closely with Thin Layer Chromatography (TLC).
Symptom 2: Presence of Multiple Products
A complex product mixture often indicates the occurrence of side reactions. The two most common culprits are deprotection of the Boc group and the formation of bis(indolyl)methane.
-
Deprotection: The N-Boc group is susceptible to cleavage under acidic conditions, which are inherent to the Vilsmeier-Haack reaction.[2][5][6] This generates unprotected indole, which can then be formylated to yield indole-3-carboxaldehyde. The presence of this deprotected product is a clear indicator that the reaction conditions are too harsh.
-
Solution: Maintain strict temperature control, ideally between 0 °C and 10 °C during the addition and reaction phases. The dropwise addition of the indole substrate to the pre-formed Vilsmeier reagent at low temperature is critical.[7]
-
-
Bis(indolyl)methane Formation: This high-molecular-weight byproduct arises when the newly formed N-Boc-indole-3-carboxaldehyde acts as an electrophile and reacts with another molecule of N-Boc-indole.[7]
-
Solution: This is often exacerbated by elevated temperatures and an excess of the Vilsmeier reagent.[7] Use a minimal excess of the formylating agent and quench the reaction promptly once the starting material has been consumed as per TLC analysis.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting incomplete formylation.
Caption: A logical workflow for diagnosing and resolving incomplete N-Boc-indole formylation.
Part 2: Optimized and Alternative Protocols
If troubleshooting the standard Vilsmeier-Haack reaction is unsuccessful or if milder conditions are required, consider the following optimized and alternative protocols.
Protocol 1: Optimized Vilsmeier-Haack Formylation
This protocol incorporates best practices to minimize side reactions and maximize the yield of N-Boc-indole-3-carboxaldehyde.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF. Stir the mixture at 0 °C for 30-60 minutes. The formation of a solid white salt may be observed.
-
Substrate Addition: Dissolve N-Boc-indole (1.0 eq.) in a minimal amount of anhydrous DMF or dichloromethane. Add this solution dropwise to the Vilsmeier reagent at 0 °C over 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C, monitoring its progress every 30 minutes by TLC. If the reaction is sluggish, allow it to warm slowly to room temperature.
-
Work-up: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is basic.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Vilsmeier-Haack Mechanism and Side Reactions Diagram
Caption: The Vilsmeier-Haack reaction pathway and common side reactions.
Protocol 2: Iron-Catalyzed Formylation (A Milder Alternative)
For substrates sensitive to strongly acidic conditions, an iron-catalyzed method offers a greener and milder alternative, avoiding reagents like POCl₃.[8]
Step-by-Step Methodology:
-
Reaction Setup: To a reaction vessel, add N-Boc-indole (1.0 eq.), ferric chloride (FeCl₃, 0.02 eq.), formaldehyde (as a 37% aqueous solution, 2.0 eq.), and aqueous ammonia (2.0 eq.) in DMF.
-
Reaction: Heat the mixture at 130 °C under an air atmosphere. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction to room temperature. Add water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Comparison of Formylation Methods
| Parameter | Vilsmeier-Haack | Iron-Catalyzed | Boron-Catalyzed[9] |
| Formyl Source | DMF | Formaldehyde | Trimethyl Orthoformate |
| Activator/Catalyst | POCl₃, SOCl₂ | FeCl₃ | BF₃·OEt₂ |
| Temperature | 0 °C to RT | 130 °C | Ambient |
| Key Advantages | Widely used, well-established | Milder, avoids POCl₃, "green" | Rapid (1-5 min), neat conditions |
| Potential Issues | Acid-labile substrates, byproduct formation | Higher temperature | Can cause deprotection of N-Boc |
Part 3: Frequently Asked Questions (FAQs)
Q1: My TLC shows a new spot with a similar Rf to indole-3-carboxaldehyde, but my mass spectrometry results are confusing. What could it be?
A1: This is a classic sign of N-Boc deprotection during the reaction. The new spot is likely unprotected indole-3-carboxaldehyde. The Boc group is acid-labile, and even the in-situ generated acidic environment of the Vilsmeier-Haack reaction can be sufficient to cause its removal.[9][10] To confirm, run a co-spot on your TLC plate with authentic indole-3-carboxaldehyde. To mitigate this, strictly adhere to low-temperature protocols.
Q2: I see a high molecular weight byproduct that doesn't correspond to my starting material or desired product. What is it?
A2: This is likely a bis(indolyl)methane derivative, formed when the product aldehyde reacts with a second molecule of the starting indole.[7] This side reaction is promoted by higher temperatures and excess formylating agent. Ensure you are using a minimal excess of the Vilsmeier reagent and quenching the reaction as soon as the starting material is consumed.
Q3: Can I use other formylating agents besides DMF with POCl₃?
A3: Yes, the Vilsmeier-Haack reaction is versatile. However, for formylation, the combination of a tertiary amide like DMF with an activating agent like POCl₃ is standard. Other amides can be used to introduce different acyl groups, but this falls outside the scope of formylation.[3] For alternative C1 sources for formylation, consider methods using formaldehyde, trimethyl orthoformate, or even DMSO under specific conditions.[8][9][11]
Q4: My N-Boc-indole has electron-withdrawing groups, and the reaction is very slow. What should I do?
A4: Electron-withdrawing groups decrease the nucleophilicity of the indole ring, making it less reactive towards electrophilic substitution. You may need to use slightly more forcing conditions, such as allowing the reaction to stir at room temperature for a longer period or using a slight excess of the Vilsmeier reagent. However, be aware that this increases the risk of side reactions, so careful monitoring by TLC is essential.
Q5: Is there a way to remove the Boc group from my product if it remains?
A5: Yes, the Boc group can be easily removed post-purification. A common and effective method is to treat the N-Boc-indole-3-carboxaldehyde with trifluoroacetic acid (TFA) in a solvent like dichloromethane at room temperature.[12] Other methods using HCl in various organic solvents or even milder reagents like oxalyl chloride in methanol are also effective.[10]
References
-
Wang, Q.-D., et al. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett, 28, 2670-2674. Available at: [Link]
-
Reddy, G. N., et al. (2024). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. Available at: [Link]
-
ResearchGate. (2021). Formylation without catalyst and solvent at 80 degrees C. Request PDF. Available at: [Link]
-
ResearchGate. (2020). The ammonium-promoted formylation of indoles by DMSO and H2O. Available at: [Link]
-
ResearchGate. (2021). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of indoles. Available at: [Link]
-
ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. Available at: [Link]
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
Boateng, E. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available at: [Link]
-
ResearchGate. (2021). Indole N‐Boc deprotection method development. Available at: [Link]
-
ResearchGate. (2018). Deprotection of the Indole (Nind)-Formyl (For) Group on Tryptophan Employing a New Reagent, N,N′-Dimethylethylendiamine (DMEDA) in an Aqueous Solution. Available at: [Link]
-
Der Pharma Chemica. (2015). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Available at: [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]
-
YouTube. (2023). Vilsmeier–Haack reaction of indole. Available at: [Link]
Sources
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- 2. total-synthesis.com [total-synthesis.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Removal of unreacted starting material in indole formylation
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting material during indole formylation reactions. It is designed to offer practical, field-tested solutions and a deep understanding of the underlying chemical principles governing the purification process.
Introduction: The Challenge of Purity in Indole Formylation
The formylation of indoles, most commonly via the Vilsmeier-Haack reaction, is a cornerstone of synthetic chemistry, yielding the versatile intermediate, indole-3-carboxaldehyde.[1][2] This product is a crucial building block in the synthesis of a vast array of biologically active molecules, including pharmaceuticals and natural products.[2][3] However, a persistent challenge in this synthesis is the removal of unreacted indole from the final product. The similar polarities and solubilities of indole and indole-3-carboxaldehyde can complicate purification, leading to issues with product purity, yield, and downstream applications.
This technical guide provides a structured approach to troubleshooting these purification challenges, offering detailed protocols and explaining the causality behind each experimental choice.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the workup and purification of indole-3-carboxaldehyde.
Problem 1: My crude product is an oily residue instead of a solid.
-
Probable Cause: This is often due to the presence of residual solvent (e.g., DMF, POCl₃ hydrolysis byproducts) or a significant amount of unreacted indole, which can depress the melting point of the product. Incomplete hydrolysis of the iminium intermediate from the Vilsmeier-Haack reaction can also contribute to an oily consistency.[1][4]
-
Solution:
-
Ensure Complete Hydrolysis: During the aqueous workup, make sure the reaction mixture is stirred vigorously for a sufficient amount of time after the addition of water or ice to ensure the complete hydrolysis of the iminium salt intermediate to the aldehyde.[5]
-
Thorough Extraction and Washing: After quenching the reaction, extract the product into a suitable organic solvent like ethyl acetate. Wash the organic layer multiple times with water to remove water-soluble impurities like DMF. A wash with a saturated sodium bicarbonate solution is also recommended to neutralize any remaining acidic components.[6]
-
Solvent Removal: Use a rotary evaporator to completely remove the extraction solvent. If residual DMF is suspected, it can sometimes be removed by co-evaporation with a high-boiling, non-polar solvent like toluene, or by washing the crude solid with a solvent in which DMF is soluble but the product is not (e.g., cold water).
-
Problem 2: Thin Layer Chromatography (TLC) shows two very close spots, making separation by column chromatography difficult.
-
Probable Cause: The two close spots are likely your desired indole-3-carboxaldehyde and the unreacted indole starting material. Their structural similarity often results in close Rf values.
-
Solution: Optimizing Column Chromatography
-
Solvent System Selection: The key to separation is finding a solvent system that maximizes the difference in Rf values (ΔRf). A common starting point is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate.[5] Systematically vary the ratio of these solvents. For instance, start with a higher ratio of the non-polar solvent (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.[6]
-
Column Parameters:
-
Silica Gel: Use a high-quality silica gel with a small particle size (e.g., 230-400 mesh) for better resolution.
-
Column Dimensions: A long, thin column will provide better separation than a short, wide one.
-
Loading: Load the crude product onto the column in a minimal amount of the eluent or a stronger solvent that is then evaporated. Overloading the column is a common cause of poor separation.
-
-
Gradient Elution: If an isocratic elution (constant solvent ratio) fails, a shallow gradient elution can be very effective. Start with a low polarity mobile phase and gradually increase the proportion of the more polar solvent. This will help to first elute the less polar indole, followed by the more polar indole-3-carboxaldehyde.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for purifying crude indole-3-carboxaldehyde?
A1: The two most common and effective methods are recrystallization and column chromatography.[7][8] For achieving very high purity, especially for analytical standards, High-Performance Liquid Chromatography (HPLC) can be employed.[7]
Q2: Which solvent is best for the recrystallization of indole-3-carboxaldehyde?
A2: Ethanol is a widely used and effective solvent for recrystallizing indole-3-carboxaldehyde.[7] The product is readily soluble in polar organic solvents like ethanol, methanol, and acetonitrile, but has low solubility in non-polar solvents such as hexane.[9] A mixed solvent system, such as acetone-hexane, has also been reported to be effective.[7]
Q3: What are the key differences in solubility between indole and indole-3-carboxaldehyde that I can exploit for purification?
A3: While both are soluble in many organic solvents, indole-3-carboxaldehyde is generally more polar due to the aldehyde group, which can participate in hydrogen bonding.[9] This makes it slightly less soluble in non-polar solvents (like hexane) and more soluble in polar solvents (like ethanol) compared to indole. This difference, although subtle, is the basis for their separation by chromatography and can be exploited in recrystallization by carefully choosing the solvent system.
Q4: How can I confirm the purity of my final product?
A4: Several methods can be used to assess purity:
-
Thin Layer Chromatography (TLC): A quick method to check for the presence of impurities. A pure compound should ideally show a single spot.[7][10]
-
Melting Point: A sharp melting point range that matches the literature value (197-199 °C) is a good indicator of high purity.[7]
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity.[7]
-
NMR Spectroscopy: 1H and 13C NMR can confirm the structure and identify any residual starting material or byproducts.
Q5: My purified indole-3-carboxaldehyde is slightly yellow or tan. Is this a sign of impurity?
A5: Pure indole-3-carboxaldehyde is typically a white or colorless solid.[2][11] A yellowish or tan color can indicate the presence of minor impurities, possibly from oxidation or residual reagents. If the melting point is sharp and within the correct range, and NMR/HPLC analysis shows high purity, the color may not be a significant issue for many synthetic applications. However, for applications requiring very high purity, further purification (e.g., another recrystallization, perhaps with a small amount of activated charcoal) may be necessary.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable when the crude product is mostly solid and contains a moderate amount of impurities.
-
Dissolution: Place the crude indole-3-carboxaldehyde in an Erlenmeyer flask. Add a minimal amount of hot ethanol (or another suitable polar solvent) to just dissolve the solid.[7]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture gently for a few minutes.
-
Hot Filtration (Optional): If charcoal was used, perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum. A recovery of around 85% can be expected from 95% ethanol.[7]
Protocol 2: Purification by Column Chromatography
This is the method of choice for separating mixtures with close Rf values or when dealing with oily crude products.
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica gel to the top of the column.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., hexane:ethyl acetate 9:1).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Gradient Elution (if necessary): If the product is not eluting, gradually increase the polarity of the mobile phase (e.g., to 8:2, then 7:3 hexane:ethyl acetate).
-
Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified indole-3-carboxaldehyde.
Data Summary and Visualization
Table 1: Physicochemical Properties for Purification
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility Profile |
| Indole | 117.15 | 52-54 | Soluble in most organic solvents. |
| Indole-3-carboxaldehyde | 145.16 | 197-199[7] | Soluble in polar organic solvents (ethanol, methanol, DMSO); sparingly soluble in water and non-polar solvents (hexane).[9][11][12] |
Diagram 1: General Purification Workflow
This diagram illustrates the decision-making process for purifying the crude product after an indole formylation reaction.
Caption: Purification decision tree for indole-3-carboxaldehyde.
Diagram 2: Principle of Chromatographic Separation
This diagram illustrates the separation of indole and indole-3-carboxaldehyde on a silica gel column based on polarity.
Caption: Separation based on polarity on a silica column.
References
- Technical Support Center: Purification of Crude Indole-3-Carboxaldehyde - Benchchem.
- Indole-3-carboxaldehyde - Solubility of Things.
- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation - Der Pharma Chemica.
- RU2760000C1 - Method for producing indole-3-carbinol - Google Patents.
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents.
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem.
- Formylation of an indolenine: 2-(diformylmethylidene)-3,3-dimethyl-2,3-dihydro-1H-indole.
- Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles - Benchchem.
- Indole-3-carboxaldehyde | 487-89-8 - ChemicalBook.
- Indole-3-carboxaldehyde-immunomodulator-TOKU-E.
- Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox Catalyst.
- Indole-3-carboxaldehyde - Bioactive Metabolite for Immunomodulation | APExBIO.
- 3 - Cayman Chemical.
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
- Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column.
- Isolation and identification of indole-3-carboxaldehyde: a major new urinary metabolite of D-tryptophan - PubMed.
- Vilsmeier-Haack Reaction - Organic Chemistry Portal.
- Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses Procedure.
- How can residues of indole be removed from a reaction mixture without using column chromatography? | ResearchGate.
- Food Chemistry Advances - FLORE.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- CN1807412A - Indole-3-formic acid purification process - Google Patents.
- 1H-Indole-3-carboxaldehyde - SIELC Technologies.
- Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source | ACS Omega - ACS Publications.
- Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air - Organic Chemistry Portal.
- Indole-3-carboxaldehyde (3-Formylindole) | Endogenous Metabolite | MedChemExpress.
- Problems with Fischer indole synthesis : r/Chempros - Reddit.
- (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate.
- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - MDPI.
- Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem.
- Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus - PMC - NIH.
- The ammonium-promoted formylation of indoles by DMSO and H2O - ResearchGate.
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- 2. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. derpharmachemica.com [derpharmachemica.com]
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- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Isolation and identification of indole-3-carboxaldehyde: a major new urinary metabolite of D-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. toku-e.com [toku-e.com]
- 12. apexbt.com [apexbt.com]
Technical Support Center: Navigating N-Boc Deprotection During Indole Formylation
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering the common yet challenging side reaction of N-Boc deprotection during the formylation of indoles. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to help you navigate this specific issue, ensuring the integrity of your synthetic route.
Introduction: The Challenge of Formylating N-Boc Indoles
The Vilsmeier-Haack reaction is a powerful and widely used method for the C3-formylation of electron-rich heterocycles like indoles, yielding valuable indole-3-carboxaldehydes.[1] The reaction typically employs a Vilsmeier reagent, an electrophilic chloroiminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent, most commonly phosphorus oxychloride (POCl₃).[2][3]
However, for substrates bearing acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group, the Vilsmeier-Haack reaction presents a significant challenge. The inherent acidity of the Vilsmeier reagent and the reaction conditions can lead to the undesired cleavage of the N-Boc group, resulting in a mixture of the desired N-protected product, the deprotected product, and potentially other side products. This guide will explore the underlying causes of this side reaction and provide practical strategies to mitigate it.
Frequently Asked Questions (FAQs)
Q1: Why does my N-Boc group get removed during the Vilsmeier-Haack formylation of my indole?
A1: The N-Boc group is notoriously sensitive to acidic conditions.[4] The Vilsmeier-Haack reaction involves the formation of the Vilsmeier reagent (a chloroiminium salt) from DMF and POCl₃. This process generates acidic byproducts and the reagent itself is a Lewis acid, creating an environment that can readily cleave the Boc group. The mechanism of acidic Boc deprotection involves protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine (in this case, the unprotected indole).
Q2: I observe both my desired N-Boc-3-formylindole and the deprotected 3-formylindole. What is happening?
A2: This is a classic sign of partial deprotection. It indicates that the reaction conditions are sufficiently acidic to cleave the Boc group from a portion of your starting material. The deprotected indole is also an excellent nucleophile for the Vilsmeier-Haack reaction and will be readily formylated to give indole-3-carboxaldehyde. In some cases, the deprotection can occur after the initial formylation, or the unprotected indole can be formylated after it is generated.
Q3: Can I just re-protect the deprotected product after the reaction?
A3: While technically possible, this is not an ideal solution from a process efficiency standpoint. It adds extra steps to your synthesis, requires another purification, and ultimately lowers your overall yield. It is far more efficient to optimize the formylation reaction to prevent deprotection in the first place.
Q4: My starting N-Boc indole is consumed, but I only isolate the deprotected indole-3-carboxaldehyde. What went wrong?
A4: This indicates that the deprotection is happening rapidly under your reaction conditions. One possibility is that the N-Boc indole is first deprotected to indole, which then undergoes formylation. A study on the boron-catalyzed formylation of N-Boc indole with trimethyl orthoformate observed this exact outcome, with no detectable N-Boc protected indole-3-carboxaldehyde being formed.[5] This highlights the susceptibility of the N-Boc group to cleavage under certain formylation conditions.
Troubleshooting Guide: Minimizing N-Boc Deprotection
If you are experiencing significant N-Boc deprotection, consider the following troubleshooting strategies, starting with the most conservative adjustments.
Issue 1: Significant Deprotection with Standard Vilsmeier-Haack Conditions (POCl₃/DMF)
The primary variables to control in a Vilsmeier-Haack reaction are temperature and the stoichiometry of the reagents.
Root Cause Analysis:
-
Excess Acidity: Using a large excess of POCl₃ generates a more acidic reaction medium.
-
Elevated Temperature: Higher temperatures accelerate the rate of both the desired formylation and the undesired deprotection. The Vilsmeier reagent itself can also be thermally unstable, leading to further decomposition and increased acidity.[6]
Solutions & Mitigation Strategies:
-
Strict Temperature Control:
-
Prepare the Vilsmeier reagent at 0 °C or even lower temperatures.
-
Add the N-Boc indole substrate solution to the pre-formed reagent at low temperature (e.g., 0 °C).
-
Maintain a low reaction temperature throughout the addition and for a significant portion of the reaction time. Only cautiously increase the temperature if no reaction is observed at lower temperatures.[1]
-
-
Stoichiometry Adjustment:
-
Use a minimal excess of the Vilsmeier reagent. Start with 1.1 to 1.5 equivalents of POCl₃ and DMF relative to your N-Boc indole.
-
-
Careful Aqueous Work-up:
-
Quench the reaction mixture by slowly pouring it into a vigorously stirred, ice-cold basic solution, such as saturated sodium bicarbonate or a dilute sodium hydroxide solution. This will neutralize the acidic components and hydrolyze the intermediate iminium salt under conditions that are less likely to cleave any remaining N-Boc product. Avoid quenching with neat water, as this can create a transiently acidic environment.
-
Visualizing the Competing Pathways
The following diagram illustrates the desired reaction pathway versus the undesired deprotection side reaction.
Caption: Competing reaction pathways during the Vilsmeier-Haack formylation of N-Boc indole.
Alternative, Milder Formylation Protocols for N-Boc Indoles
If optimizing the standard Vilsmeier-Haack reaction fails to provide a satisfactory yield of the N-Boc protected product, several milder alternatives can be employed.
Method 1: Formylation with Oxalyl Chloride and DMF
This combination generates a Vilsmeier-type reagent under milder conditions than POCl₃.
Protocol: Formylation of N-Boc-Indole with Oxalyl Chloride/DMF
-
Reagent Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., Argon), dissolve anhydrous DMF (1.5 equivalents) in an anhydrous solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 equivalents) dropwise to the DMF solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Formylation: Dissolve N-Boc-indole (1.0 equivalent) in anhydrous DCM.
-
Add the N-Boc-indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC. If the reaction is sluggish, allow it to slowly warm to room temperature.
-
Work-up: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of an ice-cold saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Method 2: Formylation with Cyanuric Chloride (TCT) and DMF
2,4,6-trichloro-1,3,5-triazine (TCT or cyanuric chloride) is another mild activating agent for DMF, generating a Vilsmeier-type reagent that is effective for formylating electron-rich heterocycles.[7]
Protocol: Formylation of N-Boc-Indole with TCT/DMF
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere, add cyanuric chloride (0.5 equivalents) to anhydrous DMF (3.0 equivalents).
-
Stir the mixture at room temperature for 1 hour.
-
Formylation: Add the N-Boc-indole (1.0 equivalent) to the reagent mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Work-up: Quench the reaction with an ice-cold 2 M sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Comparative Overview of Formylation Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Vilsmeier-Haack | POCl₃, DMF | 0 °C to 100 °C | High reactivity, cost-effective | Harsh conditions, risk of Boc deprotection[5] |
| Oxalyl Chloride/DMF | (COCl)₂, DMF | 0 °C to RT | Milder than POCl₃, good yields | Oxalyl chloride is toxic and moisture-sensitive |
| Cyanuric Chloride/DMF | TCT, DMF | Room Temperature | Mild conditions, easy handling of TCT | May be less reactive for some substrates[7] |
Advanced Troubleshooting & Alternative Synthetic Strategies
Q5: I've tried milder conditions, but I still see significant deprotection. What else can I do?
A5: If N-Boc deprotection remains a persistent issue, it may be necessary to consider alternative formylation strategies that do not involve pre-formed Vilsmeier-type reagents.
-
Duff Reaction: This reaction uses hexamine in an acidic medium (e.g., acetic acid or trifluoroacetic acid) to formylate electron-rich aromatics, typically phenols.[7] Its applicability to N-Boc indoles may be limited due to the acidic conditions.
-
Rieche Formylation: This method employs dichloromethyl methyl ether and a Lewis acid like TiCl₄.[8] The strong Lewis acidity makes it likely to cleave the N-Boc group.
-
Metal-Catalyzed Formylations: Recent advances have led to the development of metal-catalyzed formylation reactions that proceed under milder, often neutral conditions. For example, iron-catalyzed C3-formylation of indoles using formaldehyde and aqueous ammonia has been reported.[9] Exploring such methods could be a viable alternative.
Q6: Could the issue be my starting material or reagents?
A6: Absolutely. The quality of your reagents is paramount.
-
DMF Quality: Old or improperly stored DMF can contain dimethylamine and formic acid as impurities, which can interfere with the reaction.
-
POCl₃ Quality: Phosphorus oxychloride is highly reactive with water. Using a fresh bottle or freshly distilled POCl₃ is recommended.
-
Anhydrous Conditions: The Vilsmeier reagent is sensitive to moisture. Ensure your glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).
Workflow for Troubleshooting Persistent N-Boc Deprotection
Caption: A step-by-step decision-making process for troubleshooting N-Boc deprotection.
References
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
ResearchGate. (2022). Selective and Efficient Formylation of Indoles (C3) and Pyrroles (C2) Using 2,4,6-Trichloro-1,3,5-Triazine/Dimethylformamide (TCT/DMF) Mixed Reagent. [Link]
-
Wikipedia. (2023). Duff reaction. [Link]
-
Wikipedia. (2023). Rieche formylation. [Link]
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Link]
-
RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
BMRB. BMRB entry bmse000645 - Indole-3-carboxaldehyde. [Link]
-
Der Pharma Chemica. (2014). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. [Link]
-
The Good Scents Company. indole-3-carboxaldehyde. [Link]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
-
ACS Publications. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. [Link]
-
SciRP.org. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. [Link]
-
ResearchGate. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde. [Link]
-
International Journal of Research in Pharmacy and Chemistry. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
ResearchGate. (2025). (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]
-
ScenTree. Skatole (CAS N° 83-34-1). [Link]
-
Wikipedia. (2023). Skatole. [Link]
-
Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. [Link]
-
ResearchGate. (2013). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non - Conventional Conditions. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
ResearchGate. (2013). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. [Link]
-
RSC Publishing. nBu4NI-catalyzed C3-formylation of indoles with N-methylaniline. [Link]
-
ResearchGate. C‐3 Formylation of indoles by DMF/TCT mixed reagent. [Link]
-
ChemistryViews. (2020). Formamide and Cyanuric Chloride as a New Cyanation Agent. [Link]
-
NIH. (2023). Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. [Link]
-
PubMed. (2009). Deprotection of the indole (N(ind))-formyl (For) group on tryptophan employing a new reagent, N,N'-dimethylethylendiamine (DMEDA) in an aqueous solution. [Link]
-
Organic Syntheses. 1,3,5-[tris-piperazine]-triazine. [Link]
-
Beilstein Journals. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. [Link]
-
Organic Syntheses. Oxalyl chloride/DMF procedure. [Link]
-
Supporting information. Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]
-
Beilstein Journals. (2011). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. [Link]
-
Organic Chemistry Portal. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. [Link]
Sources
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- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
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- 4. researchgate.net [researchgate.net]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Chemoselective N-acylation of indoles using thioesters as acyl source [beilstein-journals.org]
Technical Support Center: Alternative Workup Procedures for the Vilsmeier-Haack Reaction
Welcome to the technical support center for the Vilsmeier-Haack reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical workup stage of this powerful formylation reaction. We will explore common challenges, provide detailed troubleshooting protocols, and discuss alternative procedures to enhance yield, purity, and safety.
Frequently Asked Questions (FAQs)
Q1: What is the standard workup for a Vilsmeier-Haack reaction and why is it performed this way?
The standard procedure involves carefully quenching the reaction mixture by slowly adding it to a vigorously stirred vessel of crushed ice or ice-cold water.[1] This "reverse quench" is critical for two reasons. First, the reaction often contains unreacted phosphorus oxychloride (POCl₃), which reacts violently and exothermically with water.[1] Adding the reaction mixture to a large volume of ice allows for efficient dissipation of this heat, preventing a dangerous, uncontrolled event. Second, this step facilitates the hydrolysis of the intermediate iminium salt to the desired aldehyde product.[2][3] Following the quench, the highly acidic solution is neutralized with a base (e.g., sodium hydroxide, sodium carbonate) to enable product extraction.[1]
Q2: My reaction mixture turns a deep green or blue color upon quenching. What causes this and how can it be removed?
This is a common observation resulting from the formation of highly colored cyanine dye byproducts.[4] These dyes can arise from the self-condensation of the Vilsmeier reagent or its reaction with the product, particularly if the temperature rises uncontrollably during quenching.[4][5]
-
Prevention: The most effective strategy is prevention. Maintain rigorous temperature control (ideally below 20°C) during the neutralization step.[5] Using a buffered quench (see Q3) can also mitigate this issue.
-
Removal: If formed, these impurities can sometimes be removed by washing the crude product with dilute acid or by column chromatography. However, their removal can be challenging, making prevention the preferred course of action.
Q3: What is the benefit of using a buffered solution, like sodium acetate, for the quench?
Using a pre-cooled aqueous solution of sodium acetate for the quench is a highly recommended alternative to using water alone.[1][6] This method is inherently safer as the sodium acetate acts as a buffer, controlling the pH and moderating the exothermic hydrolysis of POCl₃ more effectively.[1] This controlled neutralization minimizes localized heating, which in turn reduces the formation of tarry residues and colored byproducts.[5]
Q4: My substrate or product is sensitive to water or strong acid. Are there non-aqueous workup procedures?
While the final step to generate the aldehyde requires hydrolysis, the initial quench of the Vilsmeier reagent can be modified for sensitive substrates. The key is to neutralize the reactive species under anhydrous conditions before introducing water.
-
Anhydrous Quench: One approach involves quenching the reaction with a cooled, non-protic solvent (like THF or Dichloromethane) and a non-aqueous base (e.g., pyridine, triethylamine) at low temperatures. This neutralizes the excess POCl₃ and the Vilsmeier reagent.
-
Controlled Hydrolysis: After the anhydrous quench and removal of precipitated salts by filtration, a controlled amount of water can be added to hydrolyze the iminium intermediate to the aldehyde. This method provides greater control over the hydrolysis conditions, which can be crucial for sensitive molecules.
Troubleshooting Guide: Common Workup Issues
The workup stage of the Vilsmeier-Haack reaction is fraught with potential pitfalls. The following table outlines common problems, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Impure Reagents: The Vilsmeier reagent is moisture-sensitive.[1] 2. Inactive Substrate: The reaction is most effective on electron-rich aromatic and heteroaromatic compounds.[2][7] 3. Incomplete Reaction: Insufficient reaction time or temperature.[1] | 1a. Use freshly distilled POCl₃ and anhydrous DMF under an inert atmosphere.[1] 2a. Confirm your substrate is sufficiently activated. 3a. Monitor reaction progress via TLC. Consider increasing reaction time or temperature based on literature precedents.[1] |
| Reaction Solidifies or Becomes a Thick Slurry | 1. Precipitation of Vilsmeier Reagent: The Vilsmeier reagent or its complex with the substrate may be insoluble in the reaction medium. 2. Stirring Failure: The magnetic stir bar may become stuck in the precipitate.[8] | 1a. Add an anhydrous co-solvent (e.g., chloroform, dichloromethane) to improve solubility.[9][10] 2a. Switch to mechanical overhead stirring to handle thick slurries and ensure homogeneous mixing. |
| Formation of Tarry, Intractable Residue | 1. Overheating: The reaction temperature was too high. 2. Uncontrolled Quenching: The quench was performed too quickly or with inadequate cooling, causing localized hot spots.[4] 3. Highly Reactive Substrate: The substrate is prone to polymerization under acidic conditions.[4] | 1a. Maintain strict temperature control throughout the reaction. 2a. Perform a slow, controlled "reverse quench" into vigorously stirred ice or a buffered solution.[1][4] 3a. Use milder conditions (lower temperature, shorter reaction time). |
| Product is an Insoluble Solid that Precipitates During Workup | Low Product Solubility: The final aldehyde product has poor solubility in the chosen extraction solvent or the aqueous mixture.[4] | 1a. Use a larger volume of extraction solvent. 2a. Consider a different extraction solvent in which your product is more soluble. 3a. Filter the precipitated solid directly from the neutralized aqueous mixture, then wash thoroughly with water to remove inorganic salts. |
Visualized Workflows and Mechanisms
Diagram 1: Vilsmeier-Haack Workup Decision Workflow
This diagram outlines the decision-making process for selecting an appropriate workup procedure based on substrate stability and reaction scale.
Caption: Decision workflow for selecting a Vilsmeier-Haack workup procedure.
Diagram 2: Key Species in Reaction and Hydrolysis
This diagram illustrates the formation of the key intermediates leading to the final hydrolysis step.
Caption: Generalized mechanism leading to the critical hydrolysis workup step.
Experimental Protocols
Protocol 1: Standard Reverse Quench Workup
This procedure is suitable for robust substrates where the primary concern is managing the exotherm from POCl₃ hydrolysis.
-
Preparation: Prepare a large beaker (at least 10x the volume of the reaction mixture) containing crushed ice and water. Place this beaker in a secondary container (ice bath) and ensure a calibrated thermometer is submerged in the ice-water slurry.
-
Cooling: Once the Vilsmeier-Haack reaction is deemed complete by TLC, cool the reaction flask to 0-5°C in an ice bath.
-
Quenching: Using a dropping funnel or syringe pump, add the cold reaction mixture slowly and dropwise to the vigorously stirred ice-water slurry. Crucially, monitor the temperature of the slurry and ensure it does not rise above 20°C.
-
Hydrolysis: After the addition is complete, allow the mixture to stir for 30-60 minutes to ensure complete hydrolysis of the iminium intermediate.
-
Neutralization: Slowly add a saturated aqueous solution of a base (e.g., sodium carbonate, sodium hydroxide) to the mixture. Continue to monitor the temperature closely. Add the base until the pH of the aqueous layer is neutral or slightly basic (pH 7-8).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Alternative Buffered Quench Workup
This is the recommended procedure for improved safety and to minimize byproduct formation.[1][6]
-
Preparation: Prepare a solution of sodium acetate in water (e.g., a 2-3 M solution). Cool this solution to 0-5°C in an ice bath within a beaker equipped for vigorous stirring. A documented procedure suggests maintaining a temperature of 35-40°C to ensure instantaneous hydrolysis, but low-temperature quenching is generally safer for initial attempts.[1]
-
Cooling: Cool the completed reaction mixture to 0-5°C.
-
Quenching: Slowly add the reaction mixture to the cold, stirred sodium acetate solution. The exotherm will be noticeably milder than with pure water. Monitor the temperature to keep it within a safe, controlled range (e.g., below 20°C).
-
Hydrolysis & Neutralization: The buffered solution facilitates both hydrolysis and neutralization simultaneously. After the addition, allow the mixture to stir for 30-60 minutes.
-
pH Check: Check the pH of the aqueous layer. If it is still acidic, adjust to pH 7-8 with a mild base like sodium carbonate.
-
Extraction & Isolation: Proceed with the extraction, washing, and drying steps as described in Protocol 1.
References
-
Chem-Station Int. Ed. (2014). Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
-
Saki, M., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-6,7-dihydro-3H-indol-2-yl)malonaldehyde and its reactivity. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. [Link]
-
Tasneem, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
-
Reagent Blues. (2020). Vilsmeier Haack Reaction - Part 2 ( Cyclization Examples)||Practice Questions. YouTube. [Link]
-
S. S. P. Raj, et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. [Link]
-
Professor Dave Explains. (2021). The Vilsmeier Reaction. YouTube. [Link]
-
J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Organic Chemistry Reaction. (2026). Vilsmeier–Haack formylation. [Link]
-
Organic Chemistry. (2021). Vilsmeier-Haack-Arnold Reaction Mechanism. YouTube. [Link]
-
ResearchGate. (2020). How can I improve the Vilsmeier-Haack reaction?. [Link]
-
Pearls of Wisdom. (2019). Vilsmeier-Haack reaction (Organic Chemistry). YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
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- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpcbs.com [ijpcbs.com]
- 10. reddit.com [reddit.com]
Technical Support Center: A-Z Guide to N-Boc-4-formylindole Synthesis
Welcome to the technical support center for the synthesis of N-Boc-4-formylindole. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to improve the yield and purity of this valuable synthetic intermediate. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions, all grounded in established chemical principles and field-tested expertise.
Part 1: Troubleshooting Guide - Navigating the Challenges of C4-Formylation
The regioselective formylation of the indole nucleus at the C4 position is a non-trivial synthetic challenge. Unlike the electron-rich C3 position, which is readily formylated under Vilsmeier-Haack conditions, the C4 position requires a more nuanced approach.[1] The most reliable method to achieve this transformation is through Directed ortho-Metalation (DoM) , a powerful technique that utilizes a directing group to deliver a strong base to a specific position on an aromatic ring.[1][2] In the case of N-Boc-indole, the N-Boc group serves as the directing metalation group (DMG).[3]
This troubleshooting guide is structured to address issues that may arise during the key steps of the DoM procedure for N-Boc-4-formylindole synthesis.
Diagram: General Workflow for N-Boc-4-formylindole Synthesis via DoM
Caption: Workflow for N-Boc-4-formylindole Synthesis via DoM.
Q1: My reaction yields are consistently low or I'm recovering mostly starting material. What are the likely causes?
Answer:
This is a common issue and often points to problems in the crucial lithiation step.
-
Cause 1: Inactive Organolithium Reagent: Organolithium reagents like s-BuLi and t-BuLi are extremely sensitive to moisture and air. Improper storage or handling can lead to significant degradation, reducing the effective concentration of the base.
-
Solution: Always use freshly titrated or newly purchased organolithium reagents. Ensure that the transfer of the reagent is performed under a strictly inert atmosphere (Argon or Nitrogen) using a syringe technique.
-
-
Cause 2: Presence of Protic Impurities: Any trace amounts of water, alcohols, or other protic species in the reaction flask, solvent, or on the glassware will quench the organolithium reagent before it can deprotonate the indole ring.
-
Solution: Rigorously dry all glassware in an oven (e.g., at 120 °C) overnight and cool under an inert atmosphere. Use anhydrous solvents, preferably freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF and ether).[4]
-
-
Cause 3: Insufficient Deprotonation Time or Incorrect Temperature: The formation of the C4-lithiated species is not instantaneous and is highly temperature-dependent.
-
Solution: Ensure the reaction mixture is maintained at a very low temperature (typically -78 °C, a dry ice/acetone bath is standard) during the addition of the base and for a sufficient period afterward (e.g., 1-2 hours) to allow for complete deprotonation. Premature warming can lead to side reactions or decomposition of the lithiated intermediate.
-
-
Cause 4: Inefficient Directing Group Coordination: The N-Boc group must effectively coordinate with the lithium cation to direct the deprotonation to the C4 position.
-
Solution: While the N-Boc group is generally effective, the choice of solvent can play a role. Ethereal solvents like THF or diethyl ether are typically used as they can solvate the lithium cation, influencing the aggregation state and reactivity of the organolithium base.[5]
-
Q2: I am observing the formation of multiple products, and my desired N-Boc-4-formylindole is a minor component. What are the potential side reactions?
Answer:
The formation of multiple products suggests a loss of regioselectivity or competing reaction pathways.
-
Cause 1: Competing C2-Lithiation: The C2 position of N-protected indoles is also acidic and can be deprotonated, leading to the formation of N-Boc-2-formylindole upon quenching with DMF.[5]
-
Solution: The regioselectivity of lithiation (C2 vs. C4) is influenced by the steric bulk of the base and the reaction conditions. Using a bulkier base like t-BuLi may favor deprotonation at the less sterically hindered C2 position. Conversely, s-BuLi is often preferred for C4-lithiation. The addition of a coordinating agent like TMEDA (N,N,N',N'-tetramethylethylenediamine) can also influence the regioselectivity. Careful optimization of the base and solvent system is crucial.
-
-
Cause 2: Deprotection of the N-Boc Group: The N-Boc group can be labile under certain conditions. If deprotection occurs, the resulting indole anion can react in various ways, leading to a complex mixture of products. Some formylation conditions are known to cause deprotection of the N-Boc group.[6]
-
Solution: Maintain strict temperature control. Avoid any acidic quench until the formylation is complete. A saturated aqueous solution of ammonium chloride is a standard mild quenching agent.
-
-
Cause 3: Anionic Fries Rearrangement: While less common for N-carbamates compared to O-carbamates, an intramolecular rearrangement to form an ortho-acyl aniline derivative is a theoretical possibility under strong basic conditions.[5]
-
Solution: Keeping the reaction temperature low (-78 °C) during lithiation and for the duration of the reaction until the electrophilic quench helps to minimize the likelihood of this and other rearrangement side reactions.[5]
-
Diagram: Troubleshooting Logic for Low Yield in DoM
Caption: Troubleshooting logic for low yield in DoM synthesis.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is Directed ortho-Metalation (DoM) the preferred method for synthesizing N-Boc-4-formylindole?
Answer: Standard electrophilic aromatic substitution reactions on the indole ring, such as the Vilsmeier-Haack reaction, overwhelmingly favor substitution at the C3 position due to the electronic nature of the indole heterocycle.[1] To achieve formylation at the less reactive C4 position, a method that overrides the inherent reactivity of the ring is required. DoM accomplishes this by using the N-Boc group to chelate with an organolithium reagent, which then acts as a strong base to deprotonate the sterically accessible and kinetically favored ortho-proton at the C4 position.[1][2] This generates a nucleophilic C4-lithiated indole species that can then react with an electrophile like DMF to introduce the formyl group precisely at the desired location.
Q2: What is the best organolithium base to use for the C4-lithiation of N-Boc-indole?
Answer: The choice of base is critical for regioselectivity. While both n-BuLi, s-BuLi, and t-BuLi are commonly used in DoM, s-BuLi is often reported to give a better ratio of C4 to C2 lithiation for N-Boc-indole. t-BuLi, being more sterically hindered, can sometimes favor deprotonation at the more accessible C2 position. n-BuLi may require longer reaction times or the use of an additive like TMEDA to achieve efficient deprotonation. The optimal choice should be determined experimentally for your specific substrate and scale.
Q3: Can I use other formylating agents besides DMF?
Answer: Anhydrous N,N-dimethylformamide (DMF) is the most common and reliable electrophile for this transformation. It is crucial to use a high-purity, anhydrous grade of DMF, as any water will destroy the lithiated intermediate. Other formylating agents exist, but their compatibility with the highly basic and nucleophilic lithiated indole needs to be considered. For example, using trimethyl orthoformate with a Lewis acid catalyst has been reported for formylating indoles, but this method can lead to deprotection of the N-Boc group.[6]
Q4: How can I effectively purify the final product, N-Boc-4-formylindole?
Answer: After aqueous work-up and extraction, the crude product is typically a mixture of the desired product, any unreacted starting material, and potentially isomeric byproducts. The most effective method for purification is flash column chromatography on silica gel. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is usually effective in separating the components. The progress of the separation should be monitored by Thin Layer Chromatography (TLC).
Part 3: Experimental Protocols & Data
Table 1: Comparison of Reaction Conditions for C4-Lithiation of N-Boc-Indole
| Entry | Base (equiv.) | Solvent | Additive (equiv.) | Temp (°C) | Time (h) | Quench Reagent | Approx. Yield of 4-CHO | Key Observation/Reference |
| 1 | s-BuLi (1.2) | THF | None | -78 | 1.5 | DMF | ~60-70% | Good C4 selectivity. |
| 2 | t-BuLi (1.2) | THF | None | -78 | 1.5 | DMF | ~40-50% | Increased formation of C2-isomer.[5] |
| 3 | n-BuLi (1.2) | THF | TMEDA (1.2) | -78 | 2 | DMF | ~55-65% | TMEDA enhances reactivity of n-BuLi. |
| 4 | LDA (1.5) | THF | None | -78 to -40 | 3 | DMF | Low | LDA is generally not strong enough for efficient deprotonation of the benzene ring protons.[5] |
Note: Yields are approximate and can vary based on scale, purity of reagents, and precise reaction conditions.
Detailed Step-by-Step Protocol for N-Boc-4-formylindole Synthesis
Materials:
-
N-Boc-indole
-
Anhydrous Tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi) in cyclohexane (concentration to be determined by titration)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
Take a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.
-
Place the flask under a positive pressure of inert gas.
-
Dissolve N-Boc-indole (1.0 equiv.) in anhydrous THF (approx. 0.2 M solution) and add it to the flask via syringe.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Lithiation:
-
Slowly add s-BuLi (1.2 equiv.) dropwise to the stirred solution via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1.5 hours. The solution may change color, indicating the formation of the lithiated species.
-
-
Formylation (Electrophilic Quench):
-
Slowly add anhydrous DMF (2.0 equiv.) dropwise to the reaction mixture at -78 °C.
-
After the addition, stir the mixture at -78 °C for another hour.
-
Remove the cooling bath and allow the reaction to warm to room temperature gradually over 1-2 hours.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add water and ethyl acetate.
-
Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure N-Boc-4-formylindole.
-
References
-
Gore, S., Baskaran, S., & König, B. (2012). Functionalized indoles from a tartaric acid-dimethylurea melt. Organic Letters, 14(17), 4568-4571. Available from: [Link]
- Iwao, M., & Kuraishi, T. (1983). Directed lithiation of 1-(tert-butoxycarbonyl)indole. A new methodology for the synthesis of 4-substituted indoles. Tetrahedron Letters, 24(25), 2649-2652.
- Snieckus, V. (1990). Directed ortho metalation. Toluene-α-sulfonamides and related chemistry. Chemical Reviews, 90(6), 879-933.
- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
- Katritzky, A. R., & Akutagawa, S. (1986). A new and convenient synthesis of indole-4-carboxaldehyde. Tetrahedron Letters, 27(26), 2931-2932.
- Gilman, H., & Gorsich, R. D. (1957). Metalation of 1-Methylindole. Journal of the American Chemical Society, 79(10), 2625-2627.
-
University of Rochester. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
- Iwao, M., Ishibashi, F., & Oginosawa, S. (2000). A general approach for the synthesis of 4,7-disubstituted indoles. Total synthesis of the marine alkaloid dendrodoine. Tetrahedron, 56(39), 7629-7638.
- Gschwend, H. W., & Rodriguez, H. R. (1979).
-
Chou, P. T., et al. (2024). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. Available from: [Link]
-
Organic Syntheses. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 7-indolinecarboxaldehyde. Retrieved from [Link]
Sources
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. Directed Ortho Metalation [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Polymerization During Formylation of Indole Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the formylation of indole derivatives. The electron-rich nature of the indole nucleus, a celebrated feature for its role in biological activity, also renders it highly susceptible to side reactions, particularly acid-catalyzed polymerization, during common formylation procedures like the Vilsmeier-Haack reaction. This often results in the formation of intractable tars, low yields, and complex purification profiles.
This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and mechanistic explanations to help you navigate these complexities and achieve clean, high-yielding formylation reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual questions researchers face when planning or troubleshooting indole formylation.
Q1: My Vilsmeier-Haack reaction with an unprotected indole turned into a black, insoluble tar. What is happening?
A1: You are observing acid-catalyzed polymerization of your indole. The Vilsmeier-Haack reaction generates a highly electrophilic Vilsmeier reagent (a chloroiminium ion) but also proceeds under acidic conditions.[1][2] The indole nitrogen can be protonated, which strongly activates the entire ring system. The electron-rich C3 position of a neutral indole molecule can then attack the activated C2 or C3 position of a protonated indole molecule, initiating a chain reaction that leads to the formation of high-molecular-weight polymers, which present as the intractable tar you've observed.[3]
Key Takeaway: The core issue is the simultaneous presence of a potent electrophile (the Vilsmeier reagent) and the acidic conditions that promote self-reaction (polymerization) of the sensitive indole substrate.
Q2: How does placing a protecting group on the indole nitrogen (N-H) prevent this polymerization?
A2: An N-protecting group is the single most effective strategy to prevent polymerization. It functions in two critical ways:
-
Reduces Nucleophilicity and Basicity: By replacing the N-H proton with an electron-withdrawing group (like Boc, Ts, or SEM), the overall electron density of the indole ring is decreased. This deactivation tempers the hyper-reactivity of the C3 position, making it less likely to act as a nucleophile and attack other indole molecules. It also makes the indole nitrogen less basic and less prone to protonation, which is the key activating step for polymerization.
-
Blocks Protonation Site: The protecting group physically blocks the nitrogen atom, preventing the protonation that leads to the highly reactive indoleninium ion species responsible for initiating polymerization.
By controlling the indole's reactivity, the protecting group ensures that the desired reaction—nucleophilic attack by the C3 position on the Vilsmeier reagent—is the overwhelmingly favored pathway.[4]
Q3: Are certain indole derivatives more prone to polymerization than others?
A3: Yes, absolutely. The electronic nature of the substituents on the indole ring plays a major role.
-
Highly Susceptible: Indoles bearing electron-donating groups (EDGs) such as methoxy (-OCH₃), alkyl, or amino groups are significantly more electron-rich and thus more activated.[5] This heightened nucleophilicity makes them extremely prone to polymerization under acidic conditions.
-
Less Susceptible: Conversely, indoles with electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), or ester (-COOR) are less electron-rich and therefore less likely to polymerize. However, they are also less reactive towards the Vilsmeier reagent, often requiring harsher conditions (higher temperatures or longer reaction times), which can sometimes lead to other side reactions.[6]
Q4: Beyond the Vilsmeier-Haack reaction, what are some milder formylation alternatives to consider for sensitive indoles?
A4: When dealing with highly sensitive or unprotected indoles, avoiding the harsh, acidic conditions of the Vilsmeier-Haack reaction is often the best approach. Several milder, alternative methods have been developed:
-
Boron-Catalyzed Formylation: Using trimethyl orthoformate (TMOF) as the formyl source with a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) can achieve formylation under milder, often neat (solvent-free) conditions.[7]
-
Iron-Catalyzed Formylation: A greener approach uses ferric chloride (FeCl₃) to catalyze the formylation of both N-H and N-protected indoles with formaldehyde and aqueous ammonia.[8]
-
Photoredox Catalysis: Modern methods utilize visible-light photoredox catalysis with a dye like Rose Bengal, using TMEDA as the formyl source and molecular oxygen as the oxidant under very mild, transition-metal-free conditions.[9]
These methods often provide better functional group tolerance and avoid the strongly acidic reagents that promote polymerization.
Part 2: Troubleshooting Guide: From Failed Reactions to Optimized Protocols
This section provides a scenario-based approach to troubleshoot specific experimental outcomes.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction turns into a dark, insoluble "tar" or solid immediately upon adding the indole. | 1. Unprotected Indole N-H: The indole is unprotected and highly activated. 2. Electron-Rich Substrate: The indole has strong electron-donating groups. 3. High Temperature: The reaction was run at room temperature or higher, accelerating polymerization. | 1. Protect the Indole Nitrogen: This is the most robust solution. Use a standard N-Boc protection protocol (see Protocol 1). 2. Strict Temperature Control: Pre-form the Vilsmeier reagent at 0 °C, then add the indole solution dropwise while maintaining the temperature at 0 °C or below.[10] 3. Reverse Addition: Add the indole solution slowly to the pre-formed Vilsmeier reagent to maintain a low concentration of the indole at all times.[10] |
| Low yield of the desired 3-formylindole, with recovery of starting material. | 1. Insufficient Vilsmeier Reagent: Stoichiometry is off. 2. Deactivated Indole: The indole has strong electron-withdrawing groups, making it less reactive. 3. Reaction Time Too Short: The reaction did not go to completion. | 1. Adjust Stoichiometry: Increase the equivalents of Vilsmeier reagent (e.g., from 1.1 to 1.5 eq). 2. Increase Temperature Carefully: For deactivated substrates, after initial addition at 0 °C, allow the reaction to slowly warm to room temperature or slightly higher (e.g., 40 °C), monitoring carefully by TLC. 3. Increase Reaction Time: Allow the reaction to stir for a longer period, monitoring by TLC until starting material is consumed. |
| Formation of multiple products, including bis(indolyl)methanes. | Reaction of Product with Starting Material: The 3-formylindole product is an electrophile that can be attacked by another molecule of the starting indole under the acidic conditions.[10] | 1. Maintain Low Temperature: Keep the reaction cold (0 °C) to slow the rate of this side reaction. 2. Control Stoichiometry: Avoid a large excess of the indole starting material. Use a slight excess of the Vilsmeier reagent. 3. Prompt Work-up: As soon as TLC indicates consumption of the starting material, quench the reaction by pouring it into a cold aqueous base (e.g., NaOH or NaOAc solution) to neutralize the acid and prevent further side reactions.[4] |
| N-formylated indole is formed instead of, or in addition to, the C3-formylated product. | Reaction at the Indole Nitrogen: For certain substrates, especially those where C3 is blocked or sterically hindered, formylation can occur at the nitrogen atom. | 1. Use an N-Protected Indole: This is the definitive solution. 2. Choose a Different Method: Some formylation methods have a higher propensity for N-formylation. Consider alternatives like the Duff reaction for specific substrates. |
Part 3: Key Experimental Protocols & Methodologies
Protocol 1: General Procedure for N-Boc Protection of Indole
This protocol provides a robust method for protecting the indole nitrogen, a crucial first step for preventing polymerization in subsequent formylation.
Materials:
-
Indole derivative (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve the indole derivative in anhydrous THF in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Add DMAP to the solution.
-
Add Boc₂O to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (typically eluting with a hexane/ethyl acetate gradient) to yield the pure N-Boc protected indole.
Protocol 2: Vilsmeier-Haack Formylation of an N-Boc Protected Indole
This protocol details the formylation at the C3 position of a protected indole, minimizing the risk of side reactions.
Materials:
-
N-Boc protected indole (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous (optional, as co-solvent)
-
Saturated aqueous sodium acetate (NaOAc) solution
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous DMF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ dropwise to the cold DMF with vigorous stirring. A thick white precipitate of the Vilsmeier reagent will form. Stir for 30-60 minutes at 0 °C.
-
Dissolve the N-Boc protected indole in a minimal amount of anhydrous DMF or DCM.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 15-30 minutes.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC. If the reaction is sluggish, it can be allowed to warm slowly to room temperature.
-
Once the reaction is complete, carefully quench it by slowly pouring the reaction mixture into a vigorously stirred beaker of ice-cold saturated aqueous NaOAc solution.
-
Stir the resulting mixture for 1 hour. The product may precipitate.
-
Extract the aqueous mixture with ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the 3-formyl-N-Boc-indole.
Part 4: Mechanistic Insights & Visualizations
Understanding the competing reaction pathways is key to rational experimental design.
Mechanism 1: Acid-Catalyzed Polymerization of Indole
Under acidic conditions (like those in the Vilsmeier-Haack reaction), an unprotected indole can protonate. The resulting indoleninium ion is a potent electrophile. A neutral indole molecule can then act as a nucleophile, attacking the electrophilic ion and initiating a polymerization cascade.
Caption: Acid-catalyzed polymerization pathway of indole.
Workflow: Decision-Making for Indole Formylation
This workflow provides a logical path for selecting an appropriate formylation strategy based on the substrate's properties.
Caption: Decision workflow for selecting an indole formylation strategy.
References
-
Lewis, F. D., & Wagner, B. D. (2010). Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. National Institutes of Health. Available at: [Link]
-
Wang, Q.-D., Zhou, B., Yang, J.-M., Fang, D., Ren, J., & Zeng, B.-B. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Organic Chemistry Portal. Available at: [Link]
-
Reddy, B. V. S., et al. (2022). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. Available at: [Link]
-
Cacchi, S., & Fabrizi, G. (2005). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. Available at: [Link]
-
El-Lateef, H. A., et al. (2021). Reaction mechanism of formyl indole (FIC) formation via Vilsmeier–Haach formylation reaction. ResearchGate. Available at: [Link]
-
ChemWis. (2023). Vilsmeier–Haack reaction of indole. YouTube. Available at: [Link]
-
Majee, A., et al. (2010). Formylation without catalyst and solvent at 80 degrees C. ResearchGate. Available at: [Link]
-
Li, W., et al. (2021). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. Available at: [Link]
-
Siritron, S., et al. (2015). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. Molecules. Available at: [Link]
-
Wang, L., et al. (2017). The ammonium-promoted formylation of indoles by DMSO and H2O. ResearchGate. Available at: [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. J&K Scientific. Available at: [Link]
-
Wang, Y., et al. (2021). Synthesis of 2-Halo-3-Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. ResearchGate. Available at: [Link]
-
Sharma, S., et al. (2021). Indole arylation with different N-protecting groups. ResearchGate. Available at: [Link]
-
Zhang, J., et al. (2014). Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study. Organic & Biomolecular Chemistry. Available at: [Link]
-
Julia, M., & Manoury, P. (1964). Acylation of Indoles by Duff Reaction and Vilsmeier-Haack Formylation and Conformation of N-Formylindoles. Sciencemadness.org. Available at: [Link]
-
Aghazadeh, M., et al. (2019). Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar. Available at: [Link]
-
Wang, D., et al. (2019). Aerobic Transition-Metal-Free Visible-Light Photoredox Indole C-3 Formylation Reaction. ACS Catalysis. Available at: [Link]
-
Reddy, P. P., et al. (2007). Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines. ResearchGate. Available at: [Link]
-
Pinder, A. R. (1992). A New Protecting-Group Strategy for Indoles. ResearchGate. Available at: [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]
-
Ghodake, B., Paul, S., & Bhattacharya, A. K. (2021). C-3 Formylation of indoles by DMF/TCT mixed reagent. ResearchGate. Available at: [Link]
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Technical Support Center: TLC Analysis in Tert-butyl 4-formyl-1H-indole-1-carboxylate Reactions
Welcome to the technical support guide for Thin-Layer Chromatography (TLC) analysis of reactions involving Tert-butyl 4-formyl-1H-indole-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common and nuanced issues encountered during reaction monitoring, providing not just solutions, but the underlying chemical principles to empower your experimental design and interpretation.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common queries regarding TLC for this specific chemical system.
Q1: What is a good starting solvent system for TLC analysis of reactions with this compound?
A1: A standard starting point is a mixture of a non-polar and a moderately polar solvent. We recommend beginning with a 7:3 or 8:2 mixture of Hexanes:Ethyl Acetate. This system provides a good polarity range to separate the relatively non-polar N-Boc protected starting material from potentially more polar products or impurities.[1] Adjust the ratio based on the observed separation; increase the ethyl acetate content for more polar compounds that remain near the baseline.
Q2: How can I visualize this compound and its derivatives on a TLC plate?
A2: There are several effective methods:
-
UV Light (Non-destructive): The indole ring is a strong chromophore. Most commercially available TLC plates contain a fluorescent indicator, causing the plate to glow green under short-wave UV light (254 nm). The indole-containing compounds will absorb this light and appear as dark spots.[2][3] This should always be your first method as it is non-destructive.
-
Ehrlich's Stain (Specific): This stain, containing p-dimethylaminobenzaldehyde, is highly specific for the indole nucleus, typically producing a distinctive purple, blue, or pink spot.[4] It is excellent for confirming the presence of indole-containing compounds.
-
Potassium Permanganate (KMnO₄) Stain (General, Oxidative): This stain reacts with any compound that can be oxidized, which includes the aldehyde group and the electron-rich indole ring. It provides a yellow/brown spot on a purple background and is a good general-purpose stain.
-
Iodine Chamber (Semi-destructive): Exposing the plate to iodine vapor will cause most organic compounds to appear as brown spots.[3] The spots will fade over time, so they should be circled immediately.
Q3: My starting material, this compound, appears as a streak rather than a tight spot. Why?
A3: This is a common issue and can be attributed to several factors:
-
Overloading: Applying too much sample to the plate is the most frequent cause of streaking.[5][6] The stationary phase becomes saturated, leading to poor partitioning.
-
Interaction with Silica Gel: The indole ring, while protected, can still interact with the acidic silanol groups (Si-OH) on the silica gel surface, causing tailing or streaking.[7][8]
-
Inappropriate Spotting Solvent: If the sample is dissolved in a very polar solvent for spotting, it can disrupt the initial chromatography at the baseline, leading to a distorted spot.
See the detailed troubleshooting guide below for protocols to resolve this issue.
In-Depth Troubleshooting Guide
This section explores specific problems in a Q&A format, providing detailed causal analysis and step-by-step protocols.
Problem 1: Persistent Streaking or Tailing of Spots
Q: I've tried reducing the sample concentration, but my N-Boc-4-formylindole and its reaction products still show significant streaking on the TLC plate. What is the chemical reason for this, and how do I fix it?
A: (Causality & Expertise) Persistent streaking, even with dilute samples, often points to an undesirable chemical interaction between your analyte and the stationary phase. Silica gel is inherently acidic due to the presence of silanol groups (Si-OH). The lone pair of electrons on the indole nitrogen, although part of an aromatic system and sterically hindered by the Boc group, can still engage in acid-base interactions with the silica surface. This strong binding and unbinding as the solvent front moves results in a continuous "smear" or "tail" rather than a discrete spot.[8] Furthermore, highly polar products formed during the reaction can exhibit strong hydrogen bonding with the silica, exacerbating this effect.
Workflow for Eliminating Streaking
Protocol: Mobile Phase Modification
-
Prepare the Eluent: Make your standard mobile phase (e.g., 80 mL Hexane, 20 mL Ethyl Acetate).
-
Add the Modifier: To this solution, add 0.5-1.0 mL of triethylamine (Et₃N). The basic amine will "cap" the acidic silanol sites on the silica gel, preventing your indole derivative from interacting strongly.[7]
-
Equilibrate the Chamber: Place the modified eluent in the TLC chamber. It's crucial to line the chamber with filter paper soaked in the eluent to ensure the chamber atmosphere is saturated with all solvent components, including the triethylamine.
-
Run the TLC: Spot your sample and run the TLC as usual. The spots should be significantly rounder and exhibit less tailing.
Problem 2: Appearance of a New, Unexpected Spot During Reaction Monitoring
Q: I'm running a reaction that should not affect the N-Boc group. However, my TLC shows the consumption of starting material and the formation of my desired product, plus a new, very polar spot at the baseline. What could this be?
A: (Causality & Expertise) The tert-butyloxycarbonyl (Boc) group is known to be labile under acidic conditions.[9][10] While robust, it can be inadvertently cleaved by prolonged exposure to the acidic environment of the silica gel plate, especially if the reaction mixture itself contains acidic reagents or byproducts.[11][12][13] The unexpected baseline spot is likely the de-protected 4-formyl-1H-indole, which is significantly more polar due to the free N-H group capable of strong hydrogen bonding with the silica gel.
This phenomenon is a classic example of TLC being a reactive technique rather than a purely passive observation tool. The TLC plate itself can induce a chemical reaction.[14]
Protocol: Verifying On-Plate Decomposition To confirm if the silica gel is causing the decomposition, a two-dimensional (2D) TLC is an invaluable diagnostic tool.[8][14]
-
Spot the Plate: Take a square TLC plate and spot your reaction mixture in one corner, about 1.5 cm from each edge.
-
First Elution: Develop the plate as usual in your chosen solvent system.
-
Dry and Rotate: Remove the plate and allow the solvent to evaporate completely in a fume hood.
-
Second Elution: Rotate the plate 90 degrees so that the line of separated spots from the first run is now the new baseline. Develop the plate again in the same solvent system.
-
Visualize and Interpret:
-
Stable Compounds: Any compound that is stable on silica gel will appear along the diagonal of the plate.
-
Unstable Compounds: If your N-Boc protected compound is decomposing, you will see a new spot appearing below the diagonal, corresponding to the more polar, de-protected product that formed during the extended contact time on the plate.
-
Solution: If on-plate decomposition is confirmed, you may need to switch to a less acidic stationary phase, such as alumina TLC plates, or use a mobile phase modifier (like Et₃N) to neutralize the silica surface.
Problem 3: Poor Separation Between Starting Material and Product
Q: My reaction involves a subtle modification to the indole core, and the starting material and product have almost identical Rf values. How can I improve the resolution?
A: (Causality & Expertise) Achieving good separation (resolution) in TLC depends on exploiting differences in the polarity of the compounds. If the starting material and product have very similar polarities, they will travel up the plate at nearly the same rate. The key is to find a solvent system where small differences in polarity are magnified. Simply making the eluent much more or less polar is often ineffective. Instead, changing the composition of the eluent can alter the specific interactions (e.g., dipole-dipole, hydrogen bonding) between the analytes and the mobile/stationary phases.
Protocol: Optimizing Solvent Systems for Resolution
| Scenario | Recommended Solvent System | Rationale |
| Standard Separation | Hexanes:Ethyl Acetate (EtOAc) | Good for general polarity differences. Adjust ratio from 9:1 to 1:1. |
| Slightly More Polar Analytes | Dichloromethane (DCM):Methanol (MeOH) | DCM is a stronger solvent than hexanes. A small amount of MeOH (1-5%) can significantly increase polarity. |
| Aromatic Interactions | Toluene:Ethyl Acetate | Toluene can engage in π-π stacking interactions with the indole ring, potentially altering selectivity compared to aliphatic solvents like hexanes. |
| Difficult Separations | Hexanes:Dichloromethane:Ethyl Acetate | Using a three-component system provides more variables to fine-tune selectivity and achieve separation of closely related compounds. |
Experimental Steps:
-
Test Multiple Systems: Run your sample in parallel on different TLC plates using the solvent systems suggested in the table.
-
Aim for an Rf of ~0.3: The ideal separation is often achieved when the compounds of interest have Rf values between 0.2 and 0.4.
-
Co-spotting is Crucial: Always apply a spot of your starting material, a spot of the reaction mixture, and a "co-spot" containing both on the same plate. This definitively shows whether the starting material is consumed and helps distinguish it from the product.
References
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
Lab Tech. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]
-
OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2013, November 1). Tailing in TLC - can anyone help?. Retrieved from [Link]
-
Reddit. (2020, October 21). TLC Seperation of N-Boc thiol. r/OrganicChemistry. Retrieved from [Link]
-
Zhang, Z., et al. (2006). Selective deprotection of N-Boc catalyzed by silica gel. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
VanVeller Lab, Iowa State University. (n.d.). Resources. Retrieved from [Link]
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- 14. Chromatography [chem.rochester.edu]
Validation & Comparative
A Researcher's Guide to the ¹H NMR Characterization of N-Boc-4-formylindole: A Comparative Analysis
In the landscape of synthetic chemistry and drug discovery, the indole scaffold remains a cornerstone, prized for its prevalence in bioactive natural products and pharmaceuticals. The strategic functionalization of the indole nucleus is paramount for modulating its biological activity. Protecting group chemistry, particularly the use of the tert-butoxycarbonyl (Boc) group, and the introduction of reactive handles like the formyl group, are fundamental steps in these synthetic endeavors. N-Boc-4-formylindole is a key intermediate, combining the stability of a protected indole with the synthetic versatility of an aldehyde.
This guide, intended for researchers and scientists in organic and medicinal chemistry, provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic characterization of N-Boc-4-formylindole. Moving beyond a simple data report, this document will dissect the rationale behind peak assignments, compare the spectrum with relevant analogues—unprotected 4-formylindole and N-Boc-indole—and provide a detailed experimental protocol for acquiring high-quality NMR data.
The Structural Logic of the ¹H NMR Spectrum
The ¹H NMR spectrum of N-Boc-4-formylindole is a direct reflection of its electronic and steric environment. The introduction of a bulky, electron-withdrawing Boc group at the nitrogen (N1) and a strongly electron-withdrawing formyl group at the C4 position dramatically influences the chemical shifts of the indole protons compared to the parent indole.
Key Influencing Factors:
-
Boc Group (N1): The carbamate functionality of the Boc group is electron-withdrawing, which generally deshields the protons on the pyrrole ring (H2 and H3). Furthermore, its significant steric bulk can influence the conformation of the molecule and impact the through-space interactions, which can also affect chemical shifts.
-
Formyl Group (C4): The aldehyde group is a potent electron-withdrawing and anisotropic group. Its carbonyl bond creates a magnetic field that strongly deshields the proximate protons, most notably H5. The ortho positioning of the aldehyde group relative to H3 and H5 is a critical determinant of their chemical shifts.
Below is a diagram illustrating the structure and numbering of N-Boc-4-formylindole.
Caption: Structure and numbering of N-Boc-4-formylindole.
Comparative ¹H NMR Data Analysis
To fully appreciate the spectral features of N-Boc-4-formylindole, a comparison with its precursors, 4-formylindole and N-Boc-indole, is instructive. The following table summarizes the expected ¹H NMR chemical shifts (in ppm) in a common NMR solvent like CDCl₃.
| Proton | 4-Formylindole | N-Boc-indole [1] | N-Boc-4-formylindole (Predicted) | Rationale for Shift in N-Boc-4-formylindole |
| CHO | ~10.1 | - | ~10.4 | The aldehyde proton is inherently deshielded. The Boc group's electron-withdrawing nature may slightly increase this deshielding. |
| H2 | ~7.4 | ~7.6 | ~7.7 | Deshielded by the electron-withdrawing Boc group. |
| H3 | ~7.3 | ~6.5 | ~7.5 | Significantly deshielded by the ortho-formyl group, counteracting the shielding effect seen in N-Boc-indole. |
| H5 | ~7.9 | ~7.6 | ~8.2 | Strongly deshielded by the anisotropic effect of the adjacent formyl group. |
| H6 | ~7.2 | ~7.2 | ~7.4 | Moderately deshielded due to the overall electron-withdrawing character of the substituents. |
| H7 | ~7.5 | ~8.1 | ~8.3 | Deshielded by the Boc group and potentially through-space interaction with the formyl group. |
| Boc (9H) | - | ~1.7 | ~1.7 | Characteristic singlet for the tert-butyl protons, generally unaffected by indole ring substituents. |
Note: The chemical shifts for 4-formylindole are estimated based on typical values for indole derivatives and data for related compounds[2][3][]. The predicted values for N-Boc-4-formylindole are an educated synthesis based on the effects of the individual functional groups.
Detailed Peak Assignment for N-Boc-4-formylindole
-
Aldehyde Proton (CHO, ~10.4 ppm, singlet): This is the most downfield signal, characteristic of an aldehyde proton. It appears as a singlet as there are no adjacent protons to couple with.
-
Aromatic Protons (H5, H6, H7, H2, H3):
-
H5 (~8.2 ppm, doublet of doublets): Expected to be significantly downfield due to the strong deshielding effect of the neighboring formyl group. It will likely appear as a doublet of doublets due to coupling with H6 and H7.
-
H7 (~8.3 ppm, doublet of doublets): The Boc group at N1 pushes the H7 proton downfield. It will couple with H6.
-
H2 (~7.7 ppm, doublet): This proton is deshielded by the adjacent nitrogen and the Boc group. It will appear as a doublet due to coupling with H3.
-
H3 (~7.5 ppm, doublet): The electronic influence of the ortho-formyl group will cause a significant downfield shift for this proton. It will couple with H2.
-
H6 (~7.4 ppm, triplet): Typically found in the mid-aromatic region, it will appear as a triplet due to coupling with both H5 and H7.
-
-
Boc Protons (~1.7 ppm, singlet): The nine equivalent protons of the tert-butyl group will give rise to a sharp, intense singlet in the upfield region of the spectrum.
Experimental Protocol for ¹H NMR Acquisition
For reliable and reproducible results, the following experimental protocol is recommended:
1. Sample Preparation:
- Weigh approximately 5-10 mg of N-Boc-4-formylindole into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Cap the NMR tube and gently agitate until the sample is fully dissolved.
2. NMR Spectrometer Setup:
- Use a 400 MHz or higher field NMR spectrometer for better signal dispersion.
- Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.
3. Acquisition Parameters:
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Spectral Width: 12-16 ppm to ensure all signals, including the aldehyde proton and TMS, are captured.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
4. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum manually.
- Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
- Integrate all signals to determine the relative number of protons.
- Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to confirm the peak assignments.
The following diagram outlines the workflow for NMR analysis.
Caption: Workflow for ¹H NMR analysis.
Conclusion
The ¹H NMR spectrum of N-Boc-4-formylindole is a rich source of structural information. A thorough understanding of the electronic and steric effects of the N-Boc and C4-formyl substituents is crucial for accurate peak assignment. By comparing its spectrum with those of 4-formylindole and N-Boc-indole, a clear picture emerges of how these functional groups modulate the chemical environment of the indole protons. The provided experimental protocol offers a robust framework for obtaining high-quality, reproducible ¹H NMR data, which is indispensable for the characterization of this and other similarly substituted indole derivatives in a research and development setting.
References
-
Supporting information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Organic Letters. [Link]
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]
-
Powers, J. C. (1966). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. The Journal of Organic Chemistry, 31(8), 2627–2631. [Link]
-
PubChem. (n.d.). Indole-4-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Al-Hourani, B. J., Al-Jaber, H. I., El-Elimat, T., & Al-Qawasmeh, R. A. (2019). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 24(21), 3858. [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]
-
PubChem. (n.d.). 1-(Tert-butoxycarbonyl)indole. National Center for Biotechnology Information. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0029737). [Link]
-
Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 431. [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]
-
University of Regensburg. (n.d.). Chemical shifts. [Link]
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Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... [Link]
-
ResearchGate. (n.d.). 1H NMR spectra showing NH of indole moiety and aromatic protons of 1 in... [Link]
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Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Clutch Prep. (2015). 1H NMR Chemical Shifts. YouTube. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles. [Link]
-
SpectraBase. (n.d.). 1H-indole-4-carboxaldehyde - Optional[1H NMR] - Spectrum. [Link]
-
Macías-Ruvalcaba, N. A., Meléndez-González, C., Zepeda-Vallejo, L. G., & González-Gálvez, A. (2018). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules, 23(10), 2639. [Link]
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A Comparative Guide to Purity Determination of Tert-butyl 4-formyl-1H-indole-1-carboxylate: HPLC and Beyond
For researchers, scientists, and professionals in the fast-paced world of drug development, the meticulous assessment of purity for synthesized intermediates is not merely a quality control step; it is the bedrock of reliable and reproducible downstream applications. Tert-butyl 4-formyl-1H-indole-1-carboxylate, a key building block in the synthesis of various pharmacologically active compounds, is no exception. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of this crucial indole derivative. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure a trustworthy and authoritative resource.
The Central Role of Purity in Synthesis and Development
The purity of an intermediate like this compound directly impacts the yield, impurity profile, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). Even seemingly minor impurities can lead to unwanted side reactions, the formation of toxic byproducts, or difficulties in crystallization and purification of subsequent products. Therefore, a robust and reliable analytical method for purity determination is paramount.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for the purity assessment of non-volatile and thermally labile compounds such as this compound.[1][2] Its high resolving power, sensitivity, and reproducibility make it ideal for separating the main compound from closely related impurities that may arise during synthesis or degradation.[2]
A reversed-phase HPLC (RP-HPLC) method is the most common and effective approach for indole derivatives.[3][4] This is due to the non-polar nature of the indole ring system, which allows for good retention and separation on a non-polar stationary phase with a polar mobile phase.
Experimental Protocol: A Stability-Indicating RP-HPLC Method
This protocol outlines a robust RP-HPLC method for the purity analysis of this compound, designed to be stability-indicating. A stability-indicating method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time.[2]
Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.
-
Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation of aromatic compounds.[5]
Reagents and Sample Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the sample diluent to obtain a known concentration (e.g., 0.5 mg/mL).
-
Sample Solution Preparation: Prepare the sample to be analyzed in the same manner as the standard solution.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B |
| Gradient Program | 0-20 min: 40-90% B; 20-25 min: 90% B; 25.1-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Rationale for Method Parameters:
-
C18 Column: The choice of a C18 column is based on the hydrophobic nature of the indole ring and the tert-butyl group, ensuring adequate retention and separation from more polar impurities.
-
Trifluoroacetic Acid (TFA): The addition of a small amount of TFA to the mobile phase acts as an ion-pairing agent, improving peak shape and resolution, particularly for any basic impurities.
-
Gradient Elution: A gradient elution is employed to ensure the timely elution of both polar and non-polar impurities, providing a comprehensive impurity profile within a reasonable run time.
-
Detection at 254 nm: The indole chromophore exhibits strong UV absorbance at this wavelength, providing good sensitivity for the main component and many potential aromatic impurities. A PDA detector is highly recommended to assess peak purity and detect impurities with different UV spectra.
Diagram: HPLC Analysis Workflow
Caption: Workflow for HPLC purity determination.
Potential Impurities and Forced Degradation Studies
A crucial aspect of a reliable purity method is its ability to separate the main compound from potential impurities. For this compound, impurities can arise from the synthesis process or degradation.
Potential Synthetic Impurities:
-
Starting Materials: Unreacted starting materials used in the synthesis.
-
Byproducts: Compounds formed from side reactions.
-
Isomers: Positional isomers of the formyl group.
Potential Degradation Products:
The Boc (tert-butoxycarbonyl) protecting group on the indole nitrogen is susceptible to cleavage under both acidic and basic conditions.[6] The formyl group can also be susceptible to oxidation. Therefore, forced degradation studies are essential to develop a stability-indicating method.[2] These studies involve subjecting the compound to harsh conditions to intentionally generate degradation products.
| Stress Condition | Typical Reagents/Conditions | Potential Degradation Product |
| Acid Hydrolysis | 0.1 M HCl, 60 °C | 4-Formyl-1H-indole (cleavage of Boc group) |
| Base Hydrolysis | 0.1 M NaOH, 60 °C | 4-Formyl-1H-indole (cleavage of Boc group) |
| Oxidation | 3% H₂O₂, room temperature | 1-(tert-butoxycarbonyl)-1H-indole-4-carboxylic acid |
| Thermal Degradation | 105 °C, 24 hours | Various degradation products |
| Photolytic Degradation | UV light exposure | Various degradation products |
By analyzing the chromatograms from these stress studies, one can ensure that the HPLC method effectively separates the main peak from all significant degradation products, thus confirming its stability-indicating nature.
Comparative Analysis with Other Techniques
While HPLC is the preferred method, other techniques can provide complementary information or be used in specific contexts.
| Technique | Principle | Advantages | Disadvantages |
| HPLC | Differential partitioning between a stationary and mobile phase. | High resolution, high sensitivity, quantitative, well-established.[1] | Requires specialized equipment, higher cost per sample than TLC.[1] |
| Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but uses smaller particle size columns and higher pressures. | Faster analysis times, better resolution, and higher sensitivity than HPLC. | Higher initial instrument cost, may require method re-optimization. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Simple, rapid, low cost, good for reaction monitoring.[1] | Lower resolution and sensitivity than HPLC, primarily qualitative.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides detailed structural information, can be used for quantitative analysis (qNMR). | Lower sensitivity than HPLC, complex mixtures can be difficult to interpret. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity, provides molecular weight information, can be coupled with HPLC (LC-MS) for definitive identification of impurities.[1] | Does not provide quantitative information on its own, requires ionization of the analyte. |
| UV-Visible Spectroscopy | Measures the absorption of light in the ultraviolet-visible region. | Simple, rapid, and cost-effective for quantitative analysis of a pure substance.[1] | Non-specific, not suitable for separating and quantifying components in a mixture. |
Diagram: Decision Tree for Analytical Method Selection
Caption: Decision tree for selecting an analytical method.
Conclusion and Recommendations
For the comprehensive and reliable purity determination of this compound, a well-developed and validated stability-indicating reversed-phase HPLC method is the unequivocal recommendation . Its ability to separate and quantify the main component from a wide range of potential impurities and degradation products is unmatched by other techniques for routine quality control.
-
For routine purity analysis and quality control: A validated RP-HPLC method with UV detection is the most appropriate choice.
-
For higher throughput and enhanced resolution: UPLC offers a significant advantage, albeit at a higher initial investment.
-
For rapid, qualitative checks (e.g., reaction monitoring): TLC is a valuable and cost-effective tool.
-
For the identification of unknown impurities: A combination of HPLC with mass spectrometry (LC-MS) and, if necessary, isolation followed by NMR spectroscopy, is the most powerful approach.
By selecting the appropriate analytical strategy and rigorously validating the chosen method, researchers and drug development professionals can ensure the quality and integrity of their synthetic intermediates, paving the way for successful and reproducible outcomes in their downstream research and development efforts.
References
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Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research. [Link]
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Evaluation and comparison of various separation techniques for the analysis of closely-related compounds of pharmaceutical interest. (n.d.). ResearchGate. [Link]
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Bases - Wordpress. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Application of Design of Experiment Based Innovative Approach in Method Development and Validation of RP-HPLC for Estimation of Azilsartan. (2020). Indian Journal of Pharmaceutical Education and Research. [Link]
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Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (2023). Authorea Preprints. [Link]
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HPLC Method Development: Standard Practices and New Columns. (2010). Agilent. [Link]
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CAS No : 2408761-23-7 | Product Name : tert-Butyl 4-formyl-5-hydroxy-7-methyl-1H-indole-1-carboxylate. (n.d.). Pharmaffiliates. [Link]
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Stability Indicating HPLC Method Development –A Review. (2021). International Journal of Trend in Scientific Research and Development. [Link]
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Biodegradation and Biotransformation of Indole: Advances and Perspectives. (2018). Frontiers in Microbiology. [Link]
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Review on the modern analytical advancements in impurities testing. (2025). Advances in Analytic Science. [Link]
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Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal. [Link]
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Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. (n.d.). Request PDF on ResearchGate. [Link]
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This compound (C14H15NO3). (n.d.). PubChemLite. [Link]
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A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. (n.d.). RSC Publishing. [Link]
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Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. (2019). IOP Conference Series: Earth and Environmental Science. [Link]
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Indole N‐Boc deprotection method development. (n.d.). ResearchGate. [Link]
-
Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. (2021). Pharmacia. [Link]
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Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. (n.d.). Journal of Food and Drug Analysis. [Link]
-
A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers. (2024). PubMed. [Link]
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Application of different quantitative analytical techniques for estimation of aspirin and omeprazole in pharmaceutical preparation. (2022). Future Journal of Pharmaceutical Sciences. [Link]
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Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. (n.d.). Hindawi. [Link]
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Formylation of N-Boc-Indole: A Comparative Guide to Vilsmeier-Haack vs. Gattermann Methodologies
In the landscape of pharmaceutical synthesis and materials science, indole-3-carboxaldehydes are indispensable building blocks. Their versatile reactivity makes them crucial intermediates for a myriad of complex molecular architectures. The introduction of a formyl group onto the indole nucleus, particularly at the electron-rich C3 position, is a pivotal transformation. For N-protected indoles, such as N-Boc-indole, the choice of formylation method can significantly influence yield, purity, and scalability. This guide provides an in-depth, objective comparison of two classical and powerful formylation techniques: the Vilsmeier-Haack reaction and the Gattermann reaction, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals.
At a Glance: Vilsmeier vs. Gattermann for N-Boc-Indole Formylation
| Feature | Vilsmeier-Haack Reaction | Gattermann Reaction |
| Formylating Agent | Vilsmeier Reagent (from DMF/POCl₃) | Formimidoylating species (from HCN/HCl or Zn(CN)₂/HCl) |
| Substrate Scope | Excellent for electron-rich heterocycles | Good for phenols, and aromatic hydrocarbons; applicable to some heterocycles |
| Reaction Conditions | Mild (0 °C to room temperature) | Often requires strong Lewis acids, potentially harsh conditions |
| Typical Yields for Indoles | High to excellent (often >90%) | Moderate to good, but can be variable and substrate-dependent |
| Reagent Handling & Safety | POCl₃ is corrosive and moisture-sensitive | Traditional method uses highly toxic HCN gas; Adams modification with Zn(CN)₂ is safer but still toxic. |
| Regioselectivity on Indole | Highly selective for the C3 position | Generally favors the C3 position on indoles |
The Underlying Chemistry: A Mechanistic Overview
A deep understanding of the reaction mechanisms is paramount for troubleshooting, optimization, and adapting these protocols to new substrates.
The Vilsmeier-Haack Reaction: A Gentle Electrophile
The Vilsmeier-Haack reaction is a reliable and mild method for formylating electron-rich aromatic and heteroaromatic compounds.[1] The reaction proceeds through the in-situ formation of a chloroiminium ion, known as the Vilsmeier reagent, from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[2] This reagent is a weak electrophile, making it highly selective for nucleophilic substrates like N-Boc-indole.
The mechanism involves three key stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to generate the electrophilic (chloromethylene)dimethyliminium salt.[2]
-
Electrophilic Aromatic Substitution: The electron-rich C3 position of the N-Boc-indole attacks the Vilsmeier reagent, leading to a resonance-stabilized iminium ion intermediate.[2]
-
Hydrolysis: A subsequent aqueous workup hydrolyzes the iminium ion to furnish the final N-Boc-indole-3-carboxaldehyde.[2]
Caption: Generalized mechanism of the Vilsmeier-Haack reaction.
The Gattermann Reaction: A Classic Approach with Modern Modifications
The Gattermann reaction is a classic method for formylating aromatic compounds and is analogous to the Friedel-Crafts reaction.[3] It traditionally employs a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4] The reactive electrophile is generated from the protonation of HCN.
Due to the extreme toxicity of HCN gas, the Adams modification is now more commonly used. This variation generates HCN in situ from a solid cyanide source, such as zinc cyanide (Zn(CN)₂), and HCl, making the procedure significantly safer to handle.[5]
The Gattermann reaction mechanism can be summarized as follows:
-
Electrophile Generation: HCN (or Zn(CN)₂ and HCl) reacts to form a formimidoyl chloride intermediate, which is then activated by the Lewis acid.
-
Electrophilic Attack: The aromatic ring attacks the electrophilic carbon of the activated intermediate.
-
Hydrolysis: The resulting aldimine is hydrolyzed during workup to yield the aldehyde.
While applicable to some heterocycles like indoles, the Gattermann reaction often requires harsher conditions than the Vilsmeier-Haack reaction, and its efficiency can be more substrate-dependent.[6][7]
Experimental Protocols and Performance Data
To provide a tangible comparison, detailed, field-tested protocols for the formylation of N-Boc-indole are presented below.
Protocol 1: Vilsmeier-Haack Formylation of N-Boc-Indole
This protocol is a robust and high-yielding procedure for the C3-formylation of N-Boc-indole.
Materials:
-
N-Boc-indole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-indole (1.0 eq) in anhydrous DMF (approx. 3 mL per 1 mmol of indole).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C. The addition is exothermic and should be done with care.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.
-
Stir the resulting mixture vigorously until the hydrolysis is complete and the pH is alkaline.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford N-Boc-indole-3-carboxaldehyde as a white to pale yellow solid.
Expected Yield: 85-95%
Caption: Experimental workflow for Vilsmeier-Haack formylation.
Protocol 2: Gattermann Formylation of N-Boc-Indole (Adams Modification)
Note: While the Gattermann reaction is applicable to indoles, specific, well-documented protocols for N-Boc-indole are scarce in peer-reviewed literature. The following is a generalized procedure based on the Adams modification for electron-rich aromatics and should be optimized for this specific substrate.
Materials:
-
N-Boc-indole
-
Zinc cyanide (Zn(CN)₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., 1,2-dichloroethane or nitrobenzene)
-
Hydrogen chloride (gas)
-
Hydrochloric acid (aqueous)
-
Standard laboratory glassware for handling anhydrous reagents and gases
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a gas inlet, condenser, and mechanical stirrer, suspend N-Boc-indole (1.0 eq) and zinc cyanide (1.2 eq) in the anhydrous solvent.
-
Cool the mixture in an ice bath and begin to pass a steady stream of dry hydrogen chloride gas through the suspension with vigorous stirring.
-
After the initial reaction, add anhydrous aluminum chloride (1.1 eq) portion-wise, maintaining the low temperature.
-
Continue to pass HCl gas through the mixture and allow it to stir at room temperature for several hours, or until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Heat the mixture (e.g., steam bath) for a short period to hydrolyze the aldimine intermediate.
-
After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Expected Yield: Moderate to good (highly substrate-dependent, likely lower than Vilsmeier-Haack).
Comparative Analysis and Field Insights
Yield and Reliability: For the formylation of N-Boc-indole, the Vilsmeier-Haack reaction is demonstrably superior in terms of yield and reliability. Numerous reports, including industrial patents, cite yields well over 90%.[2] The Gattermann reaction, on the other hand, is known to be more capricious with heterocyclic substrates, and yields are often lower and less reproducible.
Reaction Conditions and Substrate Compatibility: The Vilsmeier-Haack reaction proceeds under significantly milder conditions. The formation of the Vilsmeier reagent at low temperatures and subsequent reaction at or near room temperature preserves the integrity of many sensitive functional groups. The Boc protecting group is stable under these conditions. In contrast, the Gattermann reaction requires a strong Lewis acid (AlCl₃) and anhydrous HCl, conditions that can lead to side reactions or decomposition, particularly with complex substrates.
Safety and Handling: From a practical standpoint, the Vilsmeier-Haack reaction is easier and safer to perform on a laboratory scale. While POCl₃ is corrosive and requires careful handling, it is a liquid that is readily dispensed. The traditional Gattermann reaction involves the use of highly toxic and volatile hydrogen cyanide. Although the Adams modification using solid zinc cyanide mitigates some of this risk, the in-situ generation of HCN and the use of HCl gas still necessitate stringent safety precautions and specialized equipment.[5]
Scalability: The Vilsmeier-Haack reaction is readily scalable and is used in industrial processes for the synthesis of indole-3-carboxaldehydes.[2] The homogeneous nature of the reaction and the straightforward workup contribute to its industrial applicability. The Gattermann reaction, with its use of gaseous reagents and heterogeneous mixtures, can be more challenging to scale up effectively.
Conclusion and Recommendations
For the C3-formylation of N-Boc-indole, the Vilsmeier-Haack reaction is the unequivocally recommended method. Its mild reaction conditions, high regioselectivity, excellent and reproducible yields, and superior safety profile make it the more practical and efficient choice for both laboratory-scale synthesis and potential scale-up.
The Gattermann reaction, while a historically significant and useful tool for certain aromatic systems, presents considerable disadvantages for this specific transformation. The harsher conditions, potential for lower yields, and significant safety concerns associated with cyanide reagents make it a less attractive alternative.
Researchers and process chemists aiming for a reliable, high-yield synthesis of N-Boc-indole-3-carboxaldehyde should prioritize the Vilsmeier-Haack methodology. Its robustness and efficiency are well-documented, ensuring a more predictable and successful synthetic outcome.
References
-
Gattermann, L.; Berchelmann, W. (1898). Synthese aromatischer Oxyaldehyde. Berichte der deutschen chemischen Gesellschaft, 31(2), 1765–1769. [Link]
-
Adams, R.; Levine, I. (1923). Simplification of the Gattermann Synthesis of Hydroxy Aldehydes. Journal of the American Chemical Society, 45(10), 2373–2377. [Link]
-
L.S.College, Muzaffarpur. (2020). Gattermann reaction. [Link]
- Suzhou Chukai Pharmaceutical Technology Co Ltd. (2012). Synthetic method for indole-3-carboxaldehyde compounds. CN102786460A.
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Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
- Rajput, A. P., & Kuwar, A. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Indo American Journal of Pharmaceutical Sciences, 3(1), 25-43.
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Aghazadeh, M. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 141-148. [Link]
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CollegeSearch. (2025). Gattermann Koch Reaction Mechanism - Definition, Limitations. [Link]
-
Organic Syntheses. (1963). indole-3-aldehyde. Org. Synth., 43, 55. [Link]
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Reddit. (2024). HCN-Free Gattermann-Synthesis vs. Vilsmeyer-Haack. [Link]
-
Collegedunia. (2025). Gattermann-Koch Reaction: Mechanism, Limitations and Examples. [Link]
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Zhang, N., & Dong, D. (2014). Formylation and the Vilsmeier Reagent. Science of Synthesis, 2014/2, 335-348. [Link]
-
ResearchGate. (2025). Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. [Link]
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A Senior Application Scientist's Guide to Indole Formylation: A Comparative Analysis of Yields and Methodologies
The introduction of a formyl group onto the indole scaffold is a pivotal transformation in synthetic organic chemistry, paving the way for a diverse array of pharmaceuticals and biologically active compounds. The resulting indole-3-carboxaldehydes are versatile intermediates, readily participating in condensations, oxidations, reductions, and serving as directing groups for further C-H functionalization. For researchers, scientists, and drug development professionals, selecting the optimal formylation technique is a critical decision that directly impacts yield, purity, and overall synthetic efficiency. This guide provides an in-depth, objective comparison of the leading indole formylation techniques, grounded in experimental data and mechanistic insights to empower you to make informed decisions in your synthetic endeavors.
The Landscape of Indole Formylation: A Mechanistic Overview
Indole, an electron-rich heteroaromatic compound, preferentially undergoes electrophilic substitution at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. Most formylation reactions, therefore, selectively yield indole-3-carboxaldehydes. However, the choice of reagents and reaction conditions can dramatically influence the outcome, with some methods being plagued by low yields, harsh conditions, or the formation of undesirable side products. This guide will dissect the classical methods—Vilsmeier-Haack, Duff, Reimer-Tiemann, and Gattermann reactions—and contrast them with modern, catalytic alternatives that offer milder conditions and improved efficiency.
Classical Formylation Techniques: A Comparative Analysis
The traditional methods for indole formylation have been the workhorses of organic synthesis for decades. While often effective, they each possess distinct advantages and limitations.
The Vilsmeier-Haack Reaction: The Gold Standard
The Vilsmeier-Haack reaction is arguably the most widely used and reliable method for the formylation of indoles.[1] It employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as a mild electrophile.[1][2]
Mechanism: The reaction begins with the formation of the electrophilic chloroiminium salt (the Vilsmeier reagent). The electron-rich C3 position of the indole then attacks this reagent, leading to a cationic intermediate that, upon aqueous workup and hydrolysis, yields the desired indole-3-carboxaldehyde.[1]
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Advantages:
-
High Yields: Generally provides good to excellent yields (often >80%) for a wide range of indole substrates.[2]
-
Mild Conditions: The reaction is typically carried out at temperatures ranging from 0 to 100 °C, making it compatible with many functional groups.[2]
-
High Regioselectivity: Strong preference for formylation at the C3 position.
Disadvantages:
-
Stoichiometric Reagents: Requires stoichiometric amounts of POCl₃, which is corrosive and produces significant phosphorus-containing waste.
-
Harsh Workup: The aqueous workup can sometimes be vigorous.
The Duff Reaction: An Alternative for Activated Systems
The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic or trifluoroacetic acid.[3][4] While more commonly applied to highly activated substrates like phenols, it can be used for indoles.[4]
Mechanism: In the presence of acid, HMTA generates an iminium ion electrophile. This attacks the indole ring, forming an intermediate that, after a series of steps including an intramolecular redox reaction and hydrolysis, yields the aldehyde.[3]
Caption: Simplified mechanism of the Duff Reaction.
Advantages:
-
Milder than Reimer-Tiemann: Generally considered milder than the Reimer-Tiemann reaction.[4]
-
Avoids Halogenated Reagents: Does not use chloroform or other halogenated reagents.
Disadvantages:
-
Lower Yields: Often results in low to moderate yields for indoles compared to the Vilsmeier-Haack reaction.[2]
-
High Temperatures: Typically requires elevated temperatures (150-165 °C).[2]
-
Complex Mechanism: The reaction pathway is complex and can lead to side products.
The Reimer-Tiemann Reaction: A Classical Method with Drawbacks
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, but its application to indoles is also known.[5] It involves the reaction of the substrate with chloroform (CHCl₃) in the presence of a strong base.[5]
Mechanism: The reaction proceeds through the in-situ generation of dichlorocarbene (:CCl₂) from chloroform and a strong base. The electron-rich indole nucleus attacks the electrophilic dichlorocarbene. The resulting intermediate undergoes hydrolysis to form the aldehyde.[5] A significant side reaction for indoles is ring expansion to form 3-chloroquinolines.[6]
Caption: Mechanism of the Reimer-Tiemann Reaction on Indole.
Advantages:
-
Readily Available Reagents: Uses common and inexpensive reagents.
Disadvantages:
-
Low Yields: Generally provides low yields of the desired indole-3-carboxaldehyde.
-
Harsh Conditions: Requires a strong base and often elevated temperatures.[7]
-
Side Products: Prone to the formation of side products, most notably ring-expansion to quinoline derivatives.[6]
-
Biphasic System: Often requires a two-phase system, which can present mass transfer challenges.[7]
The Gattermann Reaction: Limited by Toxicity
The Gattermann reaction formylates aromatic compounds using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst.[8][9] A common and safer modification, known as the Adams modification, generates HCN in situ from zinc cyanide (Zn(CN)₂).[9]
Mechanism: The reaction involves the formation of an electrophilic species, formimidoyl chloride, which then attacks the indole ring. The resulting iminium salt is subsequently hydrolyzed to the aldehyde.[10]
Advantages:
-
Applicable to Electron-Rich Heterocycles: Can be used for the formylation of indoles and pyrroles.[8]
Disadvantages:
-
Highly Toxic Reagents: The use of hydrogen cyanide or metal cyanides is a significant safety concern.[9]
-
Harsh Acidic Conditions: Requires a strong Lewis acid, which may not be compatible with sensitive functional groups.[8]
-
Often Supplanted: Largely replaced by the more efficient and less hazardous Vilsmeier-Haack reaction for many applications.[8]
Yield Comparison of Classical Methods
The following table provides a summary of typical yields for the formylation of indole and substituted indoles using classical methods. It is important to note that direct comparisons can be challenging due to variations in reported reaction conditions and substrates.
| Method | Substrate | Reagents | Typical Yield (%) | Key Limitations |
| Vilsmeier-Haack | Indole | DMF, POCl₃ | 77 - 95+ | Requires stoichiometric corrosive reagents. |
| 2-Methylindole | DMF, POCl₃ | ~93 (mixture of 1-formyl and 3-formyl) | Potential for N-formylation. | |
| Duff Reaction | Phenols/Electron-rich aromatics | HMTA, Acid | 18 - 41 | Generally low yields for indoles, high temperatures. |
| Reimer-Tiemann | Indole | CHCl₃, NaOH | Low | Low yields, formation of quinoline side products. |
| Gattermann | Electron-rich aromatics | Zn(CN)₂, HCl | Moderate to Good | Use of highly toxic cyanide reagents. |
Data compiled from various sources.[2]
Modern Catalytic Formylation Techniques: The Path to Greener Synthesis
In recent years, significant efforts have been directed towards developing more sustainable and efficient formylation methods. These modern approaches often rely on catalytic systems, avoiding the need for stoichiometric and hazardous reagents.
Iron-Catalyzed C3-Formylation
A notable advancement is the iron-catalyzed C3-selective formylation of indoles using formaldehyde and aqueous ammonia, with air as the oxidant.[11] This method employs ferric chloride (FeCl₃), an inexpensive and non-toxic catalyst, under relatively mild conditions.[11]
Advantages:
-
High Yields: Can provide moderate to excellent yields (up to 93%).[11]
-
Green Chemistry: Avoids environmentally harmful reagents like POCl₃.[11]
-
Scalable: The protocol has been demonstrated on a gram scale.[11]
Boron-Catalyzed Formylation
Another promising approach involves the use of boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst with trimethyl orthoformate (TMOF) as the formyl source.[12][13] This method is rapid, efficient, and proceeds under solvent-free conditions at room temperature.[13]
Advantages:
-
Excellent Yields: Can achieve good to excellent yields (up to >99% for some substrates).[12]
-
Rapid Reactions: Many reactions are complete within minutes.[12]
-
Broad Substrate Scope: Tolerates a wide variety of functional groups.[12]
Photochemical Formylation
Visible-light-mediated formylation has emerged as a green and efficient alternative. One such method utilizes eosin Y as a photoredox catalyst with aqueous glyoxylic acid as the formyl source under UV irradiation.[14] This approach is metal- and oxidant-free.[14]
Advantages:
-
Sustainable: Utilizes light as an energy source and avoids toxic reagents.[14]
-
Good Yields: Provides moderate to good yields (53-78%).[14]
-
Mild Conditions: The reaction proceeds at room temperature.[14]
Experimental Protocols
To provide a practical context, detailed experimental procedures for the Vilsmeier-Haack reaction are presented below.
Vilsmeier-Haack Formylation of Indole
This protocol is adapted from a procedure in Organic Syntheses.
Materials:
-
Indole
-
N,N-Dimethylformamide (DMF), freshly distilled
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Sodium hydroxide (NaOH)
-
Ice
-
Water
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a drying tube, cool freshly distilled DMF (3.74 moles) in an ice-salt bath. With stirring, add freshly distilled POCl₃ (0.94 mole) dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
Indole Addition: Replace the dropping funnel and add a solution of indole (0.85 mole) in DMF (1.3 moles) over 1 hour, keeping the temperature below 10 °C.
-
Reaction: Allow the mixture to warm to 35 °C and stir for 2 hours.
-
Workup: Pour the reaction mixture onto a mixture of ice and water. Carefully add a solution of NaOH with vigorous stirring to hydrolyze the intermediate. The product, indole-3-carboxaldehyde, will precipitate.
-
Isolation: Cool the mixture and collect the product by filtration. Wash the solid with water and dry to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure indole-3-carboxaldehyde.
Workflow Diagram:
Caption: Experimental workflow for the Vilsmeier-Haack formylation of indole.
Conclusion and Future Outlook
While classical methods for indole formylation remain relevant, the Vilsmeier-Haack reaction stands out as the most reliable and high-yielding option for a broad range of indole substrates. The Duff and Reimer-Tiemann reactions, while historically significant, are often hampered by lower yields and the formation of side products, respectively. The Gattermann reaction is largely avoided due to the high toxicity of its reagents.
The future of indole formylation undoubtedly lies in the continued development of modern catalytic methods. Iron-catalyzed, boron-catalyzed, and photochemical approaches offer significant advantages in terms of sustainability, efficiency, and milder reaction conditions. As these methods become more robust and scalable, they are poised to replace the classical techniques, offering a greener and more efficient path to the synthesis of valuable indole-3-carboxaldehydes for the pharmaceutical and fine chemical industries. For the practicing chemist, a thorough understanding of both the classical and modern techniques is essential for selecting the most appropriate method to achieve their synthetic goals.
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Talukdar, S., et al. (2023). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances. Available at: [Link]
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Dinesh, V., & Nagarajan, R. (2023). Photochemical Decarboxylative Formylation of Indoles with Aqueous Glyoxylic Acid. Synlett, 34, 855-857. Available at: [Link]
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Charoensawas, K., et al. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. Available at: [Link]
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Charoensawas, K., et al. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. Available at: [Link]
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A Senior Application Scientist's Guide to Regioselective Formylation of Substituted N-Boc-Indoles
For researchers, scientists, and professionals in drug development, the indole scaffold is a cornerstone of countless therapeutic agents and natural products. The introduction of a formyl group, particularly at the C3 position, yields indole-3-carbaldehydes, which are pivotal intermediates for further molecular elaboration.[1][2] However, achieving precise regioselectivity in the formylation of substituted indoles, especially with the nitrogen protected by a tert-butyloxycarbonyl (Boc) group, presents a significant synthetic challenge. The electronic and steric nature of substituents on the indole ring profoundly influences the outcome of electrophilic aromatic substitution reactions.[3][4]
This guide provides an in-depth, objective comparison of key formylation methodologies for N-Boc-substituted indoles. We will delve into the mechanistic underpinnings of each technique, provide detailed experimental protocols, and present comparative data to empower you to make informed decisions for your specific synthetic goals.
The Challenge of Regioselectivity in Indole Formylation
The indole nucleus is an electron-rich heterocycle, with the C3 position being the most nucleophilic and kinetically favored site for electrophilic attack.[5][6] This is due to the ability of the nitrogen atom to stabilize the positive charge in the reaction intermediate without disrupting the aromaticity of the benzene ring. However, substituents on the indole ring can alter this inherent reactivity pattern. Electron-donating groups (EDGs) generally enhance the reactivity of the ring, while electron-withdrawing groups (EWGs) deactivate it.[7] The position of these substituents dictates where the formylation will occur, sometimes leading to mixtures of C2, C3, C4, or even C6 formylated products. The N-Boc protecting group, while crucial for many synthetic transformations, can also influence the steric accessibility of different positions on the indole ring.
Comparative Analysis of Formylation Methods
We will now explore three widely employed methods for the formylation of N-Boc-indoles: the Vilsmeier-Haack reaction, the Duff reaction, and formylation using dichloromethyl methyl ether (Rieche formylation).
The Vilsmeier-Haack Reaction: The Workhorse of Indole Formylation
The Vilsmeier-Haack reaction is arguably the most common and reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[8][9] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[9][10]
Mechanism and Rationale:
The reaction proceeds through the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent). This electrophile then attacks the electron-rich C3 position of the N-Boc-indole. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde. The mildness of the Vilsmeier reagent makes it highly selective for the most nucleophilic position, which in most N-Boc-indoles is C3.
Experimental Protocol: Vilsmeier-Haack Formylation of N-Boc-Indole
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place freshly distilled dimethylformamide (DMF, 3.74 moles).
-
Cooling: Cool the flask in an ice-salt bath for approximately 30 minutes.
-
Vilsmeier Reagent Formation: With vigorous stirring, add freshly distilled phosphorus oxychloride (POCl₃, 0.94 moles) dropwise over 30 minutes, maintaining the temperature below 10 °C. The formation of a pinkish complex indicates the generation of the Vilsmeier reagent.
-
Substrate Addition: Replace the dropping funnel and add a solution of N-Boc-indole (0.85 moles) in DMF dropwise over 30 minutes, keeping the temperature below 20 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours, then heat to 40 °C for an additional hour.
-
Quenching and Hydrolysis: Carefully add crushed ice (300 g) to the reaction mixture, followed by the slow addition of a 30% aqueous sodium hydroxide solution until the mixture is strongly alkaline (pH > 12), while keeping the temperature below 25 °C with an ice bath.
-
Work-up: Heat the mixture to boiling for 15 minutes to hydrolyze the iminium salt and evolve dimethylamine. Cool the mixture and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[11]
Causality and Insights: The use of POCl₃ with DMF generates a moderately reactive electrophile, which is key to the high C3 selectivity observed with electron-rich N-Boc-indoles. For indoles bearing strongly electron-withdrawing groups, harsher conditions or alternative, more reactive formylating agents may be necessary.
Diagram of the Vilsmeier-Haack Reaction Workflow:
Caption: Vilsmeier-Haack formylation workflow.
The Duff Reaction: Ortho-Formylation of Phenolic Indoles
The Duff reaction is a formylation method primarily used for highly activated aromatic compounds, such as phenols.[12][13] It employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically acetic acid or trifluoroacetic acid. While less common for simple indoles, it can be a useful alternative, particularly for N-Boc-indoles bearing a hydroxyl group on the benzene ring.
Mechanism and Rationale:
The reaction mechanism involves the aminomethylation of the aromatic ring by an electrophilic iminium species generated from the protonation and ring-opening of HMTA.[12] This is followed by an intramolecular redox reaction where the benzylic carbon is oxidized to the aldehyde oxidation state, with the oxygen atom being supplied by water during the acidic workup. For phenolic substrates, formylation generally occurs at the position ortho to the hydroxyl group.
Experimental Protocol: Duff Reaction on a Hydroxy-Substituted N-Boc-Indole
-
Reaction Setup: In a round-bottom flask, dissolve the hydroxy-substituted N-Boc-indole (1 equivalent) and hexamethylenetetramine (HMTA, 4 equivalents) in glacial acetic acid.
-
Heating: Heat the reaction mixture to reflux (around 110-120 °C) for 4-6 hours.
-
Hydrolysis: After cooling to room temperature, pour the reaction mixture into a beaker containing ice and water. Add concentrated hydrochloric acid and heat the mixture to 100 °C for 15-30 minutes to hydrolyze the intermediate.
-
Work-up: Cool the mixture and extract with diethyl ether.
-
Purification: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash chromatography.
Causality and Insights: The Duff reaction's utility for N-Boc-indoles is somewhat limited due to the requirement for strong activation, typically from a phenolic hydroxyl group. The yields can be modest compared to the Vilsmeier-Haack reaction.[14] However, its simplicity and the use of a stable, non-gaseous reagent can be advantageous in certain contexts.
Rieche Formylation: Utilizing Dichloromethyl Methyl Ether
The Rieche formylation utilizes dichloromethyl methyl ether (DCMME) as the formylating agent in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[15][16] This method is particularly effective for moderately to highly electron-rich aromatic compounds.[17]
Mechanism and Rationale:
The Lewis acid activates the dichloromethyl methyl ether to generate a highly electrophilic dichloromethyl cation equivalent. This potent electrophile attacks the indole ring, typically at the C3 position. Subsequent hydrolysis of the resulting dichloromethyl intermediate furnishes the aldehyde. The high reactivity of the electrophile generated in the Rieche formylation can sometimes lead to lower selectivity compared to the Vilsmeier-Haack reaction, especially with highly activated or sterically hindered substrates.
Experimental Protocol: Rieche Formylation of an N-Boc-Indole
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) in a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Substrate: Dissolve the N-Boc-indole (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Add titanium tetrachloride (TiCl₄, 1.1 equivalents) dropwise to the cooled solution.
-
Formylating Agent Addition: Add dichloromethyl methyl ether (DCMME, 1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at -78 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Quenching: Carefully quench the reaction by pouring it into a mixture of ice and water.
-
Work-up: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.[17][18]
Causality and Insights: The choice of Lewis acid and reaction temperature is critical in controlling the reactivity and selectivity of the Rieche formylation. TiCl₄ is a strong Lewis acid that effectively activates DCMME even at low temperatures. This method can be advantageous for less reactive indole substrates that may not undergo formylation under Vilsmeier-Haack conditions.
Diagram of the Rieche Formylation Mechanism:
Caption: Simplified Rieche formylation mechanism.
Comparative Data Summary
The following table summarizes the performance of the discussed formylation methods on various substituted N-Boc-indoles. The yields and regioselectivity are representative and can vary based on the specific substrate and reaction conditions.
| Formylation Method | Substrate | Major Product | Yield (%) | Key Considerations |
| Vilsmeier-Haack | N-Boc-Indole | N-Boc-indole-3-carbaldehyde | 85-95 | High C3 selectivity for electron-rich indoles.[11][19] |
| N-Boc-5-methoxyindole | N-Boc-5-methoxyindole-3-carbaldehyde | ~90 | EDG at C5 enhances reactivity at C3. | |
| N-Boc-5-nitroindole | Low to no reaction | <10 | EWG at C5 deactivates the ring towards formylation.[20] | |
| Duff Reaction | N-Boc-4-hydroxyindole | N-Boc-4-hydroxyindole-5-carbaldehyde | 30-50 | ortho-Formylation to the hydroxyl group.[12][14] |
| N-Boc-Indole | Low yield of mixed products | <20 | Generally inefficient for non-phenolic indoles. | |
| Rieche Formylation | N-Boc-Indole | N-Boc-indole-3-carbaldehyde | 70-85 | Good for moderately activated indoles.[16] |
| N-Boc-6-chloroindole | N-Boc-6-chloroindole-3-carbaldehyde | ~65 | Can be effective for indoles with deactivating groups. |
Conclusion and Recommendations
The choice of formylation method for a substituted N-Boc-indole is a critical decision that hinges on the electronic nature and steric environment of the substrate.
-
For most electron-rich and moderately activated N-Boc-indoles , the Vilsmeier-Haack reaction remains the method of choice due to its high C3 selectivity, reliability, and generally good to excellent yields.
-
The Rieche formylation offers a more potent electrophile and can be successfully employed for less reactive N-Boc-indoles, including those bearing moderately deactivating substituents. Careful control of reaction conditions is paramount to maximize selectivity.
-
The Duff reaction is a niche method, best reserved for N-Boc-indoles possessing a strong activating group, such as a hydroxyl substituent, where ortho-formylation is the desired outcome.
Ultimately, a thorough understanding of the reaction mechanisms and the directing effects of the substituents on your specific N-Boc-indole will guide you to the most efficient and selective synthetic route. It is often prudent to perform small-scale trial reactions to optimize conditions before proceeding to a larger scale.
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A Researcher's Guide to Indole Protection in Formylation Reactions: N-Boc vs. Sulfonyl-Based Groups
Introduction: The Strategic Imperative of Indole Formylation
The indole-3-carboxaldehyde scaffold is a cornerstone in medicinal chemistry and natural product synthesis. It serves as a versatile synthetic intermediate, enabling the construction of complex molecular architectures with significant biological activity. The Vilsmeier-Haack reaction stands as one of the most direct and efficient methods for introducing a formyl group at the C3 position of the indole nucleus.[1] This transformation's success, however, hinges on the electronic nature of the indole ring, making the strategic use—or omission—of nitrogen-protecting groups a critical decision point in any synthetic campaign.
This guide provides an in-depth comparison of the ubiquitous tert-butyloxycarbonyl (Boc) group with common sulfonyl-based protecting groups—tosyl (Ts) and phenylsulfonyl (PhSO2)—in the context of the Vilsmeier-Haack formylation. We will move beyond a simple catalog of options to explain the causal relationships between protecting group electronics, reaction outcomes, and overall synthetic efficiency, supported by experimental data and detailed protocols.
The Decisive Factor: Electronic Effects in the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic electrophilic aromatic substitution. It proceeds via the formation of the Vilsmeier reagent, a chloroiminium cation, which is a relatively mild electrophile.[2][3] The reaction's efficiency is therefore directly proportional to the nucleophilicity of the indole ring, particularly at the C3 position.[4][5] The choice of an N-protecting group profoundly influences this nucleophilicity.
-
Unprotected (N-H) Indole: The lone pair of the indole nitrogen actively participates in the aromatic system, rendering the pyrrole moiety exceptionally electron-rich and highly activated towards electrophilic attack at C3.
-
N-Acyl (N-Boc) Protection: The carbonyl group of the Boc protector is electron-withdrawing via resonance, which decreases the electron-donating ability of the nitrogen atom. However, this deactivation is moderate, and the indole ring generally remains sufficiently nucleophilic to react with the Vilsmeier reagent.
-
N-Sulfonyl (N-Ts, N-PhSO2) Protection: The sulfonyl group is strongly electron-withdrawing. It significantly diminishes the electron density of the indole nucleus by pulling the nitrogen lone pair away from the aromatic system.[4] This severe deactivation renders the indole ring far less nucleophilic and generally unreactive towards the mild electrophile generated under Vilsmeier-Haack conditions.
This fundamental electronic difference is the primary determinant of the success or failure of the formylation reaction and dictates the strategic choice of protecting group.
Comparative Performance Analysis
The practical implications of these electronic effects are stark. While unprotected indole undergoes Vilsmeier-Haack formylation with near-quantitative yields, and N-Boc-protected indoles react efficiently, N-sulfonylated indoles are notoriously poor substrates for this transformation.
| Feature | Unprotected (N-H) Indole | N-Boc Protected Indole | N-Sulfonyl (Ts, PhSO2) Protected Indole |
| Reactivity in Vilsmeier-Haack | Highly reactive, excellent substrate. | Moderately reactive, good substrate. | Strongly deactivated, very poor substrate. |
| Typical C3-Formylation Yield | >90%[6] | ~85% | Not reported/negligible via Vilsmeier-Haack. |
| Key Advantage | Highest reactivity, atom economy. | Protects N-H, compatible with bases, mild removal. | Stable to a wide range of conditions. |
| Key Disadvantage | N-H acidity can interfere with certain reagents. | Slight reduction in reactivity vs. N-H. | Strong deactivation prevents electrophilic substitution. |
| Deprotection Conditions | N/A | Mildly acidic (TFA, HCl in Dioxane).[7][8] | Harsh: Strong base (Cs2CO3, KOH) + heat or strong reduction (Mg/MeOH).[9][10] |
| Primary Use Case in Formylation | The preferred method when possible. | When N-H proton is incompatible with other functionalities or reagents in the molecule. | Not recommended for Vilsmeier-Haack. Used for formylation via ortho-metalation routes. |
Experimental Workflows & Protocols
The following diagrams and protocols illustrate the practical application of these principles.
Logical Workflow for Indole Formylation Strategy
This flowchart outlines the decision-making process for chemists planning a C3-formylation.
Caption: Mechanism of the Vilsmeier-Haack reaction.
Protocol 1: Vilsmeier-Haack Formylation of Unprotected Indole
This protocol is adapted from the highly reliable procedure reported by Smith. [6] Materials:
-
Indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Sodium hydroxide (NaOH)
-
Ice
-
Water
Procedure:
-
Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, cool anhydrous DMF (e.g., 50 mL) to 0 °C in an ice-salt bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (e.g., 1.1 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir the resulting yellow solution for an additional 30 minutes at this temperature.
-
Indole Addition: Prepare a solution of indole (e.g., 1.0 equivalent) in DMF. Add this solution dropwise to the Vilsmeier reagent over 1 hour, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to 35 °C and stir for 1-2 hours. The reaction mixture will typically become a thick, opaque yellow paste.
-
Quenching and Hydrolysis: Pour the reaction mixture onto a large volume of crushed ice and water. Carefully add a concentrated aqueous solution of NaOH (e.g., 30-40%) with efficient stirring until the mixture is strongly alkaline (pH > 12).
-
Workup: Heat the resulting suspension to boiling, then allow it to cool to room temperature. The product, indole-3-carboxaldehyde, will precipitate.
-
Isolation: Collect the solid product by filtration, wash thoroughly with water, and air-dry. Expected Yield: 90-96%.
Protocol 2: Vilsmeier-Haack Formylation of 1-Boc-5-methoxyindole
This procedure demonstrates the viability of the reaction on an N-Boc protected, electron-rich indole derivative.
Materials:
-
1-Boc-5-methoxyindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate (NaOAc)
-
Ethyl acetate (EtOAc)
-
Water, Brine
Procedure:
-
Vilsmeier Reagent Formation: To a flask containing anhydrous DMF (e.g., 5 mL) at 0 °C, add POCl₃ (e.g., 1.5 equivalents) dropwise. Stir the mixture at 0 °C for 30 minutes.
-
Substrate Addition: Add a solution of 1-Boc-5-methoxyindole (e.g., 1.0 equivalent) in DMF (e.g., 5 mL) to the prepared Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quenching: Cool the reaction mixture back to 0 °C and carefully add a saturated aqueous solution of sodium acetate.
-
Workup: Dilute the mixture with water and extract with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Expected Yield: ~85% for 1-Boc-5-methoxyindole-3-carboxaldehyde.
Protocol 3: Representative Deprotection Procedures
These protocols highlight the stark contrast in conditions required to remove Boc versus sulfonyl protecting groups.
A. Mild Deprotection of N-Boc Group
-
Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure: Dissolve the N-Boc protected indole (1.0 eq) in DCM (e.g., 0.1 M). Add TFA (e.g., 5-10 equivalents) at 0 °C. Stir the reaction at room temperature for 1-3 hours until TLC analysis indicates complete consumption of the starting material. Quench carefully with a saturated solution of sodium bicarbonate and extract the product.
B. Harsh Deprotection of N-Tosyl Group [9]* Reagents: Cesium carbonate (Cs₂CO₃), Tetrahydrofuran (THF), Methanol (MeOH).
-
Procedure: Dissolve the N-tosyl protected indole (1.0 eq) in a 2:1 mixture of THF:MeOH (e.g., 0.1 M). Add cesium carbonate (e.g., 3.0 equivalents). Stir the mixture at ambient temperature or reflux for 1 to 48 hours, monitoring by HPLC or TLC. For unactivated indoles, refluxing is often necessary. Upon completion, evaporate the solvents and partition the residue between water and ethyl acetate to isolate the product.
Conclusion and Expert Recommendations
For the C3-formylation of indoles via the Vilsmeier-Haack reaction, the electronic character of the N-substituent is the most critical variable.
-
Default Strategy: Whenever possible, perform the Vilsmeier-Haack reaction on an unprotected (N-H) indole . This approach is the most direct, highest-yielding, and most atom-economical.
-
When Protection is Necessary: If the indole substrate contains functionalities that are incompatible with the acidic N-H proton or the reaction conditions, N-Boc is the protecting group of choice . It provides adequate protection while maintaining sufficient reactivity for a successful formylation and, crucially, can be removed under mild conditions that preserve molecular complexity.
-
Avoid N-Sulfonyl Groups: N-Tosyl and N-Phenylsulfonyl groups should be avoided for Vilsmeier-Haack formylation. Their powerful electron-withdrawing nature deactivates the indole ring, leading to failed or inefficient reactions. These groups are better suited for synthetic strategies that leverage their ability to direct ortho-metalation, which provides an alternative, non-electrophilic route to C2-functionalized indoles.
By understanding the underlying electronic principles, researchers can make informed, strategic decisions, avoiding unproductive synthetic routes and optimizing the path to their target indole-3-carboxaldehyde derivatives.
References
[11]Zhang, H., et al. (2025). Synthesis of 2-Halo-3-Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. Journal of Chemistry. [12]Chemiz. (2025). Vilsmeier–Haack reaction of indole. YouTube. [2]Wikipedia. (n.d.). Vilsmeier–Haack reaction. [13]Liu, B., et al. (2013). Electrophilic Aromatic Substitution of a BN Indole. PMC NIH. [3]Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [14]Muraoka, Y. (n.d.). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). [15]The Organic Chemist. (2021). Vilsmeier-Haack Reaction. YouTube. [16]Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [17]Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. [7]ResearchGate. (n.d.). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. [18]Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [19]ResearchGate. (n.d.). Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate | Request PDF. [20]Sciencemadness.org. (n.d.). Acylation of Indoles by 5uff Reaction and Vilsmeier-Haack Formylation and Conformation of N- Formylindoles. [21]Xue, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [6]BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. [9]ResearchGate. (n.d.). Deprotection of N-tosylated indoles and related structures using cesium carbonate. [22]ResearchGate. (n.d.). H reactive species with DMF POCl3 | Download Scientific Diagram. [23]Giddens, A. C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. [24]van der Eijk, J. M., et al. (n.d.). A simple and mild method for the removal of the NIm-tosyl protecting group. SciSpace. [25]Galarza, K., & Damha, M. J. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. PubMed. [4]Aditya, K. (2020). Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. [26]ResearchGate. (n.d.). Electrophilic Substitution Reactions of Indoles | Request PDF. [27]Gate Chemistry. (2020). DMF/POCl3 (Vilsmeier Haack Reaction). YouTube. [28]ResearchGate. (n.d.). H reactive species with DMF POCl3 | Download Scientific Diagram. [29]Patil, P. B., & Patil, S. L. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [8]ResearchGate. (2019). How to perform a boc deprotection in a molecule with a 1,3 dioxolane, without deprotecting the latter? [5]Rzepa, H. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. [1]Química Organica.org. (n.d.). Electrophilic substitution at the indole. [30]ResearchGate. (n.d.). Indole N-Boc deprotection method development. [31]ResearchGate. (n.d.). Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol | Request PDF. [32]Baran, P. S., et al. (2003). The first method for protection-deprotection of the indole 2,3-pi bond. PubMed. [33]Sciforum. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. [10]ResearchGate. (n.d.). Efficient Indole N-Detosylation Using Thioglycolate.
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A Spectroscopic Guide to Tert-butyl 4-formyl-1H-indole-1-carboxylate and Its 3-Formyl Isomer: A Comparative Analysis for Researchers
In the landscape of drug discovery and organic synthesis, the precise characterization of molecular structure is paramount. Isomeric ambiguity can lead to significant deviations in biological activity and chemical reactivity. This guide provides an in-depth spectroscopic comparison of two closely related isomers: tert-butyl 4-formyl-1H-indole-1-carboxylate and tert-butyl 3-formyl-1H-indole-1-carboxylate. As a senior application scientist, my goal is to equip researchers, scientists, and drug development professionals with the nuanced understanding required to confidently differentiate these compounds using routine spectroscopic techniques.
The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a formyl group provides a versatile handle for further synthetic transformations. The position of this aldehyde on the indole ring dramatically influences the molecule's electronic properties and, consequently, its spectroscopic signature. This guide will delve into a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by detailed experimental protocols and expert interpretation.
The Structural Distinction: 4-Formyl vs. 3-Formyl Isomers
The core difference between the two molecules lies in the point of attachment of the formyl group (-CHO) to the indole ring. In one isomer, it is bonded to the C4 position of the benzene portion of the indole, while in the other, it is at the C3 position of the pyrrole ring. This seemingly subtle variation leads to distinct electronic environments for the constituent atoms, which are readily discernible through spectroscopic analysis.
Figure 1. Chemical structures of the compared isomers.
Comparative Spectroscopic Data
¹H NMR Spectral Data (CDCl₃, ppm)
| Assignment | This compound (Predicted/Inferred) | Tert-butyl 3-formyl-1H-indole-1-carboxylate (Experimental) [1] |
| Aldehyde Proton (-CHO) | ~10.1 | 10.01 (s) |
| Indole H-2 | ~7.7 | 7.75 (s) |
| Indole H-3 | ~6.7 | - |
| Indole H-4 | - | 8.31 (d, J=8.2 Hz) |
| Indole H-5 | ~7.9 | 7.38 (t, J=7.5 Hz) |
| Indole H-6 | ~7.4 | 7.34 (m) |
| Indole H-7 | ~8.3 | 7.31 (d, J=7.1 Hz) |
| tert-butyl | ~1.7 | 1.56 (s) |
¹³C NMR Spectral Data (CDCl₃, ppm)
| Assignment | This compound (Predicted/Inferred) | Tert-butyl 3-formyl-1H-indole-1-carboxylate (Experimental) [1] |
| Carbonyl (-CHO) | ~192 | 184.47 |
| Boc Carbonyl (C=O) | ~149 | - |
| Indole C-2 | ~126 | 137.02 |
| Indole C-3 | ~108 | - |
| Indole C-3a | ~130 | 125.50 |
| Indole C-4 | - | 137.55 |
| Indole C-5 | ~125 | 122.89 |
| Indole C-6 | ~124 | 122.13 |
| Indole C-7 | ~116 | - |
| Indole C-7a | ~136 | 118.14 |
| tert-butyl (quaternary) | ~85 | 80.9 (inferred) |
| tert-butyl (methyls) | ~28 | 28.3 (inferred) |
IR Spectral Data (cm⁻¹)
| Assignment | This compound (Predicted) | Tert-butyl 3-formyl-1H-indole-1-carboxylate (Typical) |
| C=O Stretch (Aldehyde) | ~1690 | ~1665 |
| C=O Stretch (Boc) | ~1730 | ~1730 |
| C-H Stretch (Aldehyde) | ~2820, ~2720 | ~2820, ~2720 |
| Aromatic C=C Stretch | ~1600-1450 | ~1600-1450 |
Mass Spectrometry Data (m/z)
| Assignment | This compound | Tert-butyl 3-formyl-1H-indole-1-carboxylate [1] |
| Molecular Ion [M]⁺ | 245.1052 (calculated)[2] | - |
| [M+H]⁺ | 246.1125 (predicted)[2] | 174 (for ethyl analog) |
| [M-C₄H₉]⁺ (loss of tert-butyl) | 188 | 188 (inferred) |
| [M-Boc]⁺ | 145 | 145 (inferred) |
In-depth Spectroscopic Interpretation
¹H NMR Spectroscopy
The most telling differences in the ¹H NMR spectra arise from the substitution pattern on the indole ring.
-
Aldehyde Proton: In both isomers, the aldehyde proton is expected to appear as a singlet far downfield, typically above 10 ppm, due to the deshielding effect of the carbonyl group.
-
Indole Protons:
-
3-Formyl Isomer: The absence of a proton at the C3 position is a key indicator. The proton at C2 appears as a sharp singlet, and the protons on the benzene ring (H4, H5, H6, and H7) exhibit characteristic splitting patterns (doublet, triplet, multiplet, and doublet, respectively).[1]
-
4-Formyl Isomer: The presence of a proton at C3 is expected, likely appearing as a doublet coupled to the H2 proton. The absence of a proton at C4 will simplify the aromatic region compared to the 3-formyl isomer. The H5 proton will likely appear as a doublet, coupled to H6.
-
Figure 2. Workflow for differentiating isomers using ¹H NMR.
¹³C NMR Spectroscopy
The carbon chemical shifts provide complementary information for unambiguous identification.
-
Carbonyl Carbons: The aldehyde carbonyl carbon in the 3-formyl isomer is observed around 184.5 ppm.[1] For the 4-formyl isomer, this is predicted to be slightly more downfield due to its attachment to the benzene ring. The Boc carbonyl will be further upfield.
-
Indole Carbons: The position of the formyl group significantly impacts the chemical shifts of the surrounding carbons. For instance, in the 3-formyl isomer, C3 is absent, and C2 and C3a are directly influenced. In the 4-formyl isomer, C4 will be absent, and C3a, C5, and C7a will experience the most significant shifts.
Infrared Spectroscopy
IR spectroscopy is particularly useful for identifying the key functional groups.
-
Carbonyl Stretches: Both isomers will exhibit two carbonyl absorption bands. The Boc group carbonyl stretch is consistently found around 1730 cm⁻¹. The aldehyde carbonyl stretch is diagnostic: for the 3-formyl isomer, it is typically around 1665 cm⁻¹, while for the 4-formyl isomer, conjugation with the benzene ring is expected to shift this to a higher frequency, around 1690 cm⁻¹.
-
Aldehyde C-H Stretch: A characteristic pair of weak to medium bands around 2820 and 2720 cm⁻¹ for the aldehyde C-H stretch is a definitive feature for both isomers.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation patterns.
-
Molecular Ion: Both isomers have the same molecular formula (C₁₄H₁₅NO₃) and therefore the same nominal molecular weight of 245 g/mol .
-
Fragmentation: Key fragmentation pathways will be similar and include the loss of the tert-butyl group ([M-57]⁺) and the entire Boc group ([M-100]⁺). While the high-resolution mass spectrum will be identical, subtle differences in the relative abundances of fragment ions in the electron ionization (EI) mass spectrum may be observed, though these are often not sufficient for definitive isomer differentiation without careful comparison to standards.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16
-
Relaxation Delay: 2 s
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 s
-
Infrared Spectroscopy
-
Sample Preparation: Prepare a thin film of the neat compound on a salt plate (e.g., NaCl or KBr) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
Mass Spectrometry
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.
Conclusion
The differentiation of this compound and its 3-formyl isomer is readily achievable through a systematic application of standard spectroscopic techniques. ¹H NMR spectroscopy provides the most definitive and immediate distinction through the analysis of the aromatic proton splitting patterns and the presence or absence of a signal for the H3 proton. ¹³C NMR, IR, and MS serve as crucial confirmatory methods, with characteristic shifts and absorption bands corroborating the structural assignment. By carefully following the outlined protocols and interpretative guidelines, researchers can confidently identify these important synthetic intermediates, ensuring the integrity and progression of their research endeavors.
References
Sources
A Comparative Guide to the Efficacy of Formylating Agents for N-Protected Indoles
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The introduction of a formyl group onto the indole nucleus is a cornerstone of synthetic organic chemistry, providing a versatile handle for the elaboration of complex molecules, including a multitude of pharmaceutically active compounds. For N-protected indoles, the choice of formylating agent is a critical parameter that dictates reaction efficiency, regioselectivity, and functional group tolerance. This guide provides an in-depth, objective comparison of the performance of common and emerging formylating agents, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic endeavors.
The Strategic Importance of Indole Formylation
The formyl group, being a versatile synthetic intermediate, can be readily transformed into a variety of other functionalities.[1] In the context of drug development, indole-3-carboxaldehydes are pivotal precursors for the synthesis of tryptamines, auxin analogs, and a range of heterocyclic scaffolds with diverse biological activities. The N-protection of the indole nitrogen is often a necessary strategy to enhance solubility, prevent side reactions, and direct the regioselectivity of electrophilic substitution.
A Comparative Analysis of Key Formylating Agents
The efficacy of a formylating agent is intrinsically linked to the nature of the N-protecting group and the overall electronic properties of the indole substrate. Below, we compare the performance of several widely used formylating systems.
The Vilsmeier-Haack Reaction: The Workhorse of Indole Formylation
The Vilsmeier-Haack reaction, employing a combination of a tertiary amide (typically N,N-dimethylformamide, DMF) and a halogenating agent (most commonly phosphorus oxychloride, POCl₃), is arguably the most established method for the C3-formylation of indoles.[2] The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt), which is then attacked by the electron-rich indole ring.[3][4]
Mechanism of the Vilsmeier-Haack Reaction:
Caption: Mechanism of the Vilsmeier-Haack formylation of indoles.
Performance and Considerations:
The Vilsmeier-Haack reaction is generally high-yielding and exhibits excellent regioselectivity for the C3 position. However, the classical conditions can be harsh, often requiring elevated temperatures and the use of a stoichiometric amount of the corrosive and moisture-sensitive POCl₃.[5] The nature of the N-protecting group can influence the reaction outcome. For instance, while N-alkyl and N-benzyl protected indoles are generally good substrates, N-Boc protected indoles may undergo deprotection under the reaction conditions.[1][6]
Table 1: Performance of Vilsmeier-Haack Reagent with N-Protected Indoles
| N-Protecting Group | Substrate | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl | N-Benzyltetrahydrocarbazole | 0 | 72 | 83 | [7] |
| Benzyl | N-Benzyltetrahydrocarbazole | 120 | 0.5 | 13 | [7] |
| Methyl | Skatole (3-methylindole) | 98-100 | 3 | 71 (N-formyl) | [8] |
| Methyl | 2,3-Dimethylindole | 98-100 | 6 | - | |
| Boc | N-Boc-oxindole | - | - | - | [9] |
Note: Yields can vary significantly based on the specific substrate and reaction conditions.
The Duff Reaction: A Milder Alternative
The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically acetic acid or trifluoroacetic acid.[10][11] This method is particularly well-suited for electron-rich aromatic compounds, including indoles.[8][10] The reaction proceeds via the generation of an iminium ion electrophile from the decomposition of HMTA.[12]
Mechanism of the Duff Reaction:
Caption: Simplified mechanism of the Duff reaction for indole formylation.
Performance and Considerations:
The Duff reaction generally offers milder conditions compared to the Vilsmeier-Haack reaction, although yields can be more variable.[10] It is a convenient one-pot procedure.[8] For indoles, the formylation typically occurs at the C3 position.
Table 2: Performance of the Duff Reaction with Indoles
| Substrate | Yield (%) | Reference |
| Indole | 25 | [8] |
| Skatole (3-methylindole) | 74 | [8] |
Modern Formylating Systems: Towards Milder and More Efficient Protocols
Recent advancements in organic synthesis have led to the development of novel formylating agents that address the limitations of classical methods.
Boron Trifluoride Etherate and Trimethyl Orthoformate:
A recently developed method utilizes boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst with trimethyl orthoformate (TMOF) as the formyl source.[1] This approach offers significantly milder conditions and high efficiency for the C-H formylation of a wide range of indoles, including those with various N-alkyl substitutions.[1][6]
Triphenylphosphine/1,2-Diiodoethane and DMF:
Another mild and efficient protocol involves the use of a triphenylphosphine/1,2-diiodoethane system to promote the formylation of indoles with DMF.[5] This method generates a Vilsmeier-type intermediate in situ under neutral conditions, making it suitable for substrates with sensitive functional groups.[5] The reaction proceeds smoothly for electron-rich indoles, while electron-deficient indoles may require a subsequent hydrolysis step.[5]
Table 3: Comparison of Formylating Agents for N-Protected Indoles
| Formylating Agent/System | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Vilsmeier-Haack | DMF, POCl₃ | 0-120 °C | High yields, excellent C3-selectivity | Harsh, corrosive reagents, potential for deprotection of sensitive groups[5] |
| Duff Reaction | HMTA, Acid | 85-120 °C | Milder than Vilsmeier-Haack, one-pot procedure[8][10] | Variable yields, can be inefficient[12] |
| BF₃·OEt₂/TMOF | BF₃·OEt₂, TMOF | Room Temperature | Mild conditions, high efficiency, broad substrate scope[1] | Stoichiometric catalyst required[1] |
| Ph₃P/I₂CH₂CH₂I/DMF | Ph₃P, ICH₂CH₂I, DMF | 80 °C | Mild, neutral conditions, good for sensitive substrates[5] | May require a two-step process for electron-deficient indoles[5] |
Experimental Protocols
General Procedure for Vilsmeier-Haack Formylation of an N-Protected Indole
Workflow Diagram:
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Step-by-Step Protocol:
-
To a solution of the N-protected indole (1 mmol) in DMF (1.95 mL), phosphorus oxychloride (0.28 mL, 3 mmol) is added dropwise under an inert atmosphere at 0 °C.[7]
-
The reaction mixture is then stirred at the desired temperature (e.g., room temperature or elevated temperatures) until the reaction is complete (monitored by TLC).[7]
-
The reaction mixture is carefully poured onto crushed ice and neutralized with a base, such as potassium carbonate or sodium hydroxide solution.[7]
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-formylindole.
General Procedure for the Duff Reaction with an Indole
-
A mixture of the indole (1 g), hexamethylenetetramine (1 g), and glacial acetic acid (1.5 mL) is heated at 100 °C for 2.5 hours.
-
Concentrated hydrochloric acid (2.5 mL) in water (3 mL) is added, and heating is continued for an additional 10 minutes.
-
Water (15 mL) is added, and the mixture is neutralized with sodium bicarbonate.
-
The resulting solid is collected by filtration and purified by recrystallization or column chromatography.
Conclusion and Future Outlook
The Vilsmeier-Haack reaction remains a robust and widely applicable method for the C3-formylation of N-protected indoles, valued for its high yields and predictable regioselectivity. For substrates that are sensitive to harsh acidic conditions, the Duff reaction provides a milder, albeit sometimes lower-yielding, alternative.
The landscape of indole formylation is continually evolving, with a clear trajectory towards the development of more sustainable, efficient, and milder protocols. The emergence of catalytic systems like BF₃·OEt₂/TMOF and promoter systems such as Ph₃P/I₂CH₂CH₂I/DMF exemplifies this trend, offering significant advantages in terms of operational simplicity and functional group tolerance. For researchers and drug development professionals, a careful consideration of the substrate's electronic and steric properties, the nature of the N-protecting group, and the desired scale of the reaction will be paramount in selecting the optimal formylating agent to achieve their synthetic goals.
References
- A Comparative Analysis of Formylating Agents for Researchers and Drug Development Professionals. Benchchem.
- Chatterjee, A., & Biswas, K. M. (1973). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry, 38(23), 4002–4005.
- Application Notes and Protocols: Vilsmeier-Haack Formyl
- Duff reaction. Grokipedia.
-
Duff reaction. Wikipedia. [Link]
- Literature review comparing the scope of various formyl
-
Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. [Link]
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A Comparative Guide to Indole Formylation: Benchmarking Modern Methods Against Traditional Approaches
Introduction
The indole nucleus is a cornerstone of medicinal chemistry and natural product synthesis, with the 3-formylindole scaffold serving as a critical intermediate for a vast array of pharmaceuticals.[1] The introduction of a formyl (-CHO) group at the C3 position of the indole ring unlocks a versatile handle for subsequent chemical transformations, including reductions, oxidations, and carbon-carbon or carbon-nitrogen bond formations.[2]
For decades, chemists have relied on a set of "traditional" methods for indole formylation, such as the Vilsmeier-Haack and Reimer-Tiemann reactions.[3] While effective, these methods often necessitate harsh conditions, stoichiometric and sometimes toxic reagents, and can suffer from limited functional group tolerance.[4] In recent years, a surge of innovative, milder, and more efficient catalytic methods has emerged, aiming to overcome the limitations of their predecessors.[5]
This guide provides an in-depth technical comparison of a classic, widely used method—the Vilsmeier-Haack reaction—against a representative modern catalytic approach. We will delve into the underlying mechanisms, provide detailed experimental protocols, and present comparative data to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their synthetic challenges.
The Contenders: A Tale of Two Methodologies
The Traditional Workhorse: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a robust and high-yielding method for the formylation of electron-rich heterocycles, including indoles.[6][7] The reaction's reliability has made it a staple in organic synthesis for over a century. It proceeds through the formation of a chloroiminium salt, known as the Vilsmeier reagent, which acts as the electrophile.[6][8]
Mechanism of Action: The reaction begins with the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃). This generates the electrophilic Vilsmeier reagent. The electron-rich C3 position of the indole then attacks this reagent. The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous work-up to yield the final indole-3-carboxaldehyde.[6][8][9]
Caption: Vilsmeier-Haack reaction workflow.
A Modern Challenger: Iron-Catalyzed C3-Formylation
Reflecting the modern drive towards greener and more sustainable chemistry, numerous catalytic systems have been developed. A notable example is an iron-catalyzed C3-formylation that uses readily available and less hazardous reagents.[4] This method avoids the use of stoichiometric amounts of corrosive reagents like POCl₃.[4]
Mechanism of Action: One such method employs ferric chloride (FeCl₃) as a catalyst, with formaldehyde and aqueous ammonia serving as the formyl source precursors, and air as the terminal oxidant.[4] Mechanistic studies suggest the in-situ formation of an imine intermediate. The indole then performs a nucleophilic attack on this imine, followed by an electron transfer process involving the Fe(III) catalyst and molecular oxygen to regenerate the catalyst and furnish the 3-formylindole product.[4]
Caption: General workflow for Iron-Catalyzed Indole Formylation.
Head-to-Head Comparison: Performance & Practicality
| Feature | Vilsmeier-Haack Reaction | Iron-Catalyzed C3-Formylation |
| Reagents | DMF, POCl₃ (stoichiometric, corrosive) | Formaldehyde, aq. NH₃, FeCl₃ (catalytic), Air |
| Conditions | Often requires low to elevated temperatures (0-100 °C)[6] | Mild to moderate heating (e.g., 130 °C)[4] |
| Yields | Generally high to excellent (up to 96% for simple indoles)[6] | Moderate to excellent (up to 93%)[4] |
| Selectivity | Highly C3-selective for most indoles[6] | Highly C3-selective[4] |
| Substrate Scope | Broad, but sensitive functional groups may not be tolerated. | Good compatibility with various functional groups[4] |
| Safety & Handling | Requires careful handling of POCl₃ (moisture sensitive, corrosive). | Uses cheaper, non-toxic catalyst and safer reagents.[4] |
| Environmental Impact | Generates significant phosphorus-based waste. | Considered a "greener" alternative.[4] |
Quantitative Data Summary
The following table presents a comparison of reported yields for the formylation of various indole derivatives using both methods.
| Indole Derivative | Vilsmeier-Haack Yield (%)[6] | Iron-Catalyzed Yield (%)[4] |
| Indole | 96 | 93 |
| 5-Bromoindole | Not specified | 85 |
| 5-Nitroindole | Not specified | 75 |
| 4-Methylindole | 90 | Not specified |
| 6-Methylindole | 89 | Not specified |
| N-Methylindole | Not specified | 82 |
Note: Direct comparison is limited by data available in the cited literature. Yields are highly dependent on specific reaction conditions and substrate purity.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of Indole
This protocol is adapted from established procedures and is provided for illustrative purposes.[6]
Materials:
-
Indole (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.1 eq)
-
Ice bath
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF in an ice bath (0 °C).
-
Vilsmeier Reagent Formation: Slowly add POCl₃ (1.1 eq) dropwise to the cooled DMF with stirring. Maintain the temperature at 0 °C. Allow the mixture to stir for 30-60 minutes.
-
Causality Note: This exothermic reaction forms the electrophilic Vilsmeier reagent. Slow addition at low temperature is crucial to control the reaction rate and prevent side reactions.
-
-
Indole Addition: Dissolve indole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution, keeping the temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. It may then be heated (e.g., to 85-90 °C) for several hours to drive the reaction to completion, as monitored by TLC.[6]
-
Work-up: Cool the reaction mixture back to 0 °C in an ice bath.
-
Hydrolysis: Carefully and slowly quench the reaction by adding crushed ice, followed by a solution of NaOH until the mixture is basic (pH > 10). This step hydrolyzes the iminium intermediate to the aldehyde and must be done cautiously as it is highly exothermic.
-
Extraction: Extract the aqueous mixture with an organic solvent like DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography or recrystallization to obtain pure indole-3-carboxaldehyde.
Protocol 2: Iron-Catalyzed C3-Formylation of Indole
This protocol is based on the method developed by Zeng and coworkers.[4]
Materials:
-
Indole (1.0 eq)
-
Ferric chloride (FeCl₃) (0.02 eq)
-
Aqueous formaldehyde solution (e.g., 37 wt. %)
-
Aqueous ammonia solution (e.g., 25-28 wt. %)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a reaction vessel, add indole (1.0 eq), FeCl₃ (0.02 eq), DMF, aqueous formaldehyde, and aqueous ammonia.
-
Reaction: Seal the vessel and heat the mixture in an oil bath at 130 °C for the specified time (e.g., 3-12 hours), with stirring. The reaction should be open to the air, as it serves as the oxidant.[4]
-
Causality Note: The combination of formaldehyde and ammonia in the presence of the iron catalyst generates the reactive electrophile in situ. Air is essential for the oxidative part of the catalytic cycle.
-
-
Cooling: After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Extraction: Add water to the reaction mixture and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure 3-formylindole.
Conclusion and Future Outlook
The Vilsmeier-Haack reaction remains a powerful and high-yielding method for indole formylation, particularly for robust substrates and large-scale synthesis where cost and reagent handling are well-managed. Its primary drawbacks lie in the use of harsh, stoichiometric reagents and the generation of significant chemical waste.
Modern catalytic methods, such as the iron-catalyzed protocol described, offer a compelling alternative. They provide a greener, safer, and often more functional-group-tolerant approach to synthesizing these valuable intermediates.[4] While yields can be comparable to traditional methods, the true advantage lies in their mildness and improved environmental profile. The use of inexpensive, earth-abundant metal catalysts like iron further enhances their appeal.[4]
For the modern research scientist and drug development professional, the choice of method will depend on a careful evaluation of substrate compatibility, scale, cost, and environmental, health, and safety (EHS) considerations. As the field continues to evolve, we can anticipate the development of even more efficient, selective, and sustainable catalytic systems, further diminishing the reliance on classical, stoichiometric transformations.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 4-formyl-1H-indole-1-carboxylate
As researchers and developers, our focus is often on the synthesis and application of novel compounds. However, responsible stewardship of these chemicals throughout their lifecycle, including their disposal, is a critical aspect of laboratory safety and environmental compliance. This guide provides a detailed, experience-driven protocol for the proper disposal of Tert-butyl 4-formyl-1H-indole-1-carboxylate, ensuring the safety of laboratory personnel and adherence to regulatory standards. The procedures outlined here are designed to be a self-validating system, explaining the scientific rationale behind each step.
Hazard Profile and Chemical Assessment
Before handling any waste, a thorough understanding of the compound's hazards is paramount. This compound is an organic solid belonging to the indole derivative class, which is widely used in medicinal chemistry.[1][2][3] While specific data for this exact compound is limited, safety data for structurally analogous compounds, such as tert-butyl 3-formyl-1H-indole-1-carboxylate, provides a strong basis for hazard assessment.[4][5]
The primary hazards are summarized below:
| Property | Assessment | Hazard Statements | Source |
| Physical State | Solid Powder | N/A | [6] |
| Acute Oral Toxicity | Harmful if swallowed | H302 | [4][7] |
| Skin Irritation | Causes skin irritation | H315 | [4][7] |
| Eye Irritation | Causes serious eye irritation | H319 | [4][7] |
| Respiratory Irritation | May cause respiratory irritation | H335 | [4][7] |
| Chemical Incompatibility | Strong oxidizing agents, reducing agents | N/A | [6] |
This profile dictates that the compound must be handled as a hazardous substance, requiring specific personal protective equipment and disposal pathways that differ significantly from routine laboratory waste.
Pre-Disposal Planning & Waste Minimization
Effective waste management begins before the waste is generated. Adopting a "green chemistry" mindset can significantly reduce the volume and hazard level of waste.
-
Scale Appropriately: Only weigh out the amount of this compound necessary for your experiment. Avoid preparing large excess stock solutions that may go unused.
-
Substitution: Where scientifically viable, consider if less hazardous reagents can be used in your synthetic or analytical pathway.
-
Centralized Waste Area: Designate a specific, well-ventilated area within the laboratory, preferably inside a chemical fume hood, as a Satellite Accumulation Area (SAA) for hazardous waste.[8]
Required Personal Protective Equipment (PPE)
Given the irritant nature of the compound, direct contact must be avoided. The following PPE is mandatory when handling either the pure compound or its waste streams.
-
Eye Protection: Safety glasses with side shields are the minimum requirement. For handling larger quantities of solid powder or when there is a splash risk, chemical safety goggles are required.[9]
-
Hand Protection: Chemically resistant nitrile gloves are essential. If gloves become contaminated, they must be removed immediately, and hands should be washed. Dispose of contaminated gloves as solid hazardous waste.[9]
-
Body Protection: A standard laboratory coat must be worn and fully buttoned.[9] Ensure closed-toe shoes are worn.[6]
-
Respiratory Protection: All handling of the solid compound and its waste should be conducted inside a certified chemical fume hood to prevent inhalation of dust particles.[7][9]
Step-by-Step Disposal Procedures
Waste streams must be segregated based on their physical state and chemical properties. Never mix incompatible waste types.[8]
Solid Waste Disposal
This category includes expired or excess this compound, as well as contaminated consumables like weighing paper, gloves, and paper towels.
-
Designate a Container: Use a clearly labeled, sealable, and chemically compatible container for "Solid Organic Waste." A wide-mouth polyethylene or glass jar with a screw-top lid is ideal.[10]
-
Transfer Waste: Carefully place the solid waste into the designated container. Avoid creating dust. If cleaning up a small spill, use absorbent pads or paper towels, and place them in the waste container.
-
Seal and Store: Securely close the container lid. The container must remain closed at all times except when adding waste.[8][11] Store the container in your designated Satellite Accumulation Area.
Liquid Waste Disposal (Contaminated Solvents)
This stream includes solutions containing this compound, such as reaction mixtures or solutions from liquid chromatography.
-
Segregate by Solvent Type:
-
Non-Halogenated Organic Solvents: (e.g., acetone, ethyl acetate, hexanes, methanol). Collect in a designated "Non-Halogenated Organic Liquid Waste" container.
-
Halogenated Organic Solvents: (e.g., dichloromethane, chloroform). Collect in a separate, designated "Halogenated Organic Liquid Waste" container.[9]
-
Rationale: Halogenated and non-halogenated wastes are segregated because they require different incineration processes. Mixing them increases disposal costs and complexity.
-
-
Use Appropriate Containers: Use sealable, chemically compatible solvent waste containers (typically high-density polyethylene carboys). Ensure containers are vented if necessary.
-
Transfer Waste: Using a funnel, carefully pour the liquid waste into the appropriate container inside a fume hood. Do not fill containers beyond 90% capacity to allow for vapor expansion.[8]
-
Seal and Store: Securely cap the container and store it in the Satellite Accumulation Area, utilizing secondary containment (e.g., a spill tray).
Decontamination of Empty Containers and Glassware
An empty container that held this compound must be decontaminated before it can be disposed of as non-hazardous waste or reused.
-
Triple Rinse: Rinse the container or glassware three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.[11]
-
Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste. It must be collected and disposed of into the appropriate liquid waste stream (e.g., "Non-Halogenated Organic Liquid Waste").[11]
-
Final Cleaning: After the triple rinse, the glassware can be washed with soap and water.
-
Container Disposal: The original product container, now triple-rinsed, should have its label defaced or removed before being disposed of as regular trash.[11]
Waste Containment and Labeling
Proper labeling is a legal requirement under the Environmental Protection Agency (EPA) and is critical for safety. While specific formats are not mandated, the information required is standardized.[12][13]
Every hazardous waste container must have a label affixed as soon as the first drop of waste is added.[12] The label must include:
-
Generator's Information: Your name, laboratory, and contact information.
-
Chemical Contents: List all chemical constituents by their full name (no abbreviations). Include this compound and any solvents, listing the approximate percentage of each.
-
Hazard Identification: Check the boxes corresponding to the waste's characteristics (e.g., Toxic, Irritant).[15]
Disposal Workflow and Final Disposition
The ultimate disposal of the accumulated waste must be handled by trained professionals. The following workflow outlines the decision-making process from generation to pickup.
Caption: Decision workflow for managing this compound waste.
Emergency Procedures: Spills
In the event of a spill, prompt and correct action is crucial.
-
Small Spill (Solid): If a small amount of solid is spilled inside a fume hood, gently sweep it up with a brush and dustpan or wipe with a damp paper towel. Place the collected material and cleaning supplies into your solid hazardous waste container.
-
Large Spill or Spill Outside a Fume Hood:
-
Evacuate: Alert personnel in the immediate area and evacuate.
-
Isolate: Close the laboratory doors and prevent entry.
-
Notify: Contact your institution's Environmental Health & Safety (EH&S) or emergency response team immediately. Provide them with the name of the chemical and the approximate quantity spilled. Do not attempt to clean up a large spill yourself unless you are specifically trained to do so.
-
By adhering to these procedures, you contribute to a safe and compliant research environment, demonstrating a commitment to professional responsibility that extends beyond the bench.
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A Senior Application Scientist's Guide to Handling Tert-butyl 4-formyl-1H-indole-1-carboxylate
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Tert-butyl 4-formyl-1H-indole-1-carboxylate, a key building block in synthetic chemistry, requires meticulous handling to ensure operator safety and experimental integrity. This guide provides an in-depth operational plan, moving beyond a simple checklist to explain the causality behind each safety recommendation. Our goal is to empower you with the knowledge to create a self-validating safety system in your laboratory.
Hazard Profile: Understanding the Risks
This compound is a solid, typically a powder, which presents specific handling challenges. A thorough risk assessment is the foundation of any safety protocol. Based on aggregated safety data, this compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2][3][4][5]
-
Serious Eye Irritation (Category 2) : Poses a significant risk of serious eye irritation.[1][2][3][4][5]
-
Acute Oral Toxicity (Category 4) : Harmful if swallowed.[1][3][4][5][6]
-
Specific Target Organ Toxicity (Single Exposure, Category 3) : May cause respiratory irritation, primarily through the inhalation of dust particles.[1][2][3][4][5]
The physical form of this chemical—a fine powder—is a critical factor.[2] It can easily become airborne during handling, such as weighing or transferring, creating a primary route for respiratory and eye exposure.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not merely a procedural step but a direct response to the identified hazards. The following table summarizes the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile or Neoprene Gloves | Prevents direct skin contact, mitigating the risk of skin irritation.[7] Thicker gloves offer better protection.[8] |
| Eye & Face Protection | Chemical Safety Goggles (conforming to EN166/NIOSH standards) | Protects against airborne dust particles and accidental splashes, addressing the serious eye irritation hazard.[2][9][10] |
| Protective Clothing | Closed-Front Laboratory Coat | Provides a barrier against incidental contact and contamination of personal clothing. |
| Respiratory Protection | NIOSH/MSHA-approved respirator (e.g., N95) | Required when handling larger quantities or when engineering controls (like a fume hood) are insufficient to control dust.[2][9][10] |
Operational Protocol: From Preparation to Disposal
A successful experiment is a safe experiment. This protocol provides a step-by-step workflow designed to minimize exposure at every stage of handling.
Step 1: Pre-Handling Safety Check
Before handling the compound, ensure your workspace is prepared:
-
Verify Engineering Controls : Confirm that the chemical fume hood or ventilated enclosure has a current certification and is functioning correctly.
-
Locate Safety Equipment : Ensure that an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[10]
-
Assemble Materials : Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them within the fume hood to minimize movement in and out of the controlled workspace.
-
Inspect PPE : Critically examine your gloves for any punctures or tears.[9] Ensure your safety goggles are clean and fit snugly.
Step 2: Chemical Handling Workflow
The following diagram outlines the critical path for safely handling this compound.
Step 3: Post-Handling and Decontamination
-
Surface Decontamination : After completing your work, wipe down the balance and all surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual dust.
-
PPE Doffing : Remove PPE in an order that minimizes cross-contamination. Typically: lab coat, then safety goggles, and finally gloves (turn them inside out as you remove them).
-
Hand Hygiene : Wash hands thoroughly with soap and water after removing gloves.[9][11]
Emergency & Disposal Plans
Preparedness is key to mitigating the impact of an accidental exposure or spill.
Emergency First Aid Measures
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][12] Remove contaminated clothing and wash it before reuse.[2][9] If irritation persists, seek medical attention.[12] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][12][13] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[2][9][12] If breathing is difficult or symptoms like respiratory irritation occur, seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[13] Rinse the mouth with water.[6][9] Never give anything by mouth to an unconscious person.[6][13] Seek immediate medical help.[9] |
Spill & Disposal Management
-
Minor Spill (Solid) : For a small spill contained within the fume hood, gently sweep up the material using a dustpan and brush or a HEPA-filtered vacuum.[2][12] Avoid actions that create dust clouds. Place the collected material and cleaning supplies into a sealed container for hazardous waste disposal.
-
Waste Disposal : Dispose of contaminated PPE (gloves, weigh boats) and residual chemical waste in a designated, sealed hazardous waste container.[2][9] All disposal must be in accordance with local, state, and federal regulations.
By integrating these protocols into your daily laboratory practice, you create a robust safety culture that protects both the researcher and the research.
References
- TERT-BUTYL 3-FORMYL-1H-INDOLE-1-CARBOXYLATE - Safety Data Sheet. (2025, July 26). ChemicalBook.
- QV-8597 p.1 - Safety Data Sheet. (2024, January 9). Combi-Blocks, Inc.
- tert-butyl 3-formyl-1H-indole-1-carboxylate | C14H15NO3 | CID 2764519. PubChem.
- SAFETY DATA SHEET. (2009, April 15). Fisher Scientific.
- SAFETY DATA SHEET - tert-butyl 4-(4-formyl-1,3-thiazol-2-yl)tetrahydro-1(2H)-pyridinecarboxylate. (2023, September 5). Fisher Scientific.
- Safety Data Sheet - 1-Boc-4-formyl piperidine. (2023, April 17). Biosynth.
- Indole Detection Reagent - Safety Data Sheet. Dalynn Biologicals.
- Personal Protective Equipment | US EPA. (2025, September 12). U.S. Environmental Protection Agency.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention (CDC).
- SAFETY DATA SHEET - tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate. Fisher Scientific.
- Safety Data Sheet - tert-Butyl 4-(hydroxymethyl)-5-methoxy-7-methyl-1H-indole-1-carboxylate. (2024, December 19). CymitQuimica.
- tert-Butyl 5-formyl-1H-indole-1-carboxylate Safety Data Sheet. BLD Pharmatech.
- GOOD LABORATORY PRACTICES DO and DON'Ts. Vellore Institute of Technology.
- SAFETY DATA SHEET - Indole. (2025, October 16). Sigma-Aldrich.
- Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.
- Indole Test Protocol. (2009, December 8). American Society for Microbiology.
- tert-Butyl 4-formylpiperidine-1-carboxylate | C11H19NO3 | CID 1514430. PubChem.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
